2'-F-Ac-C
Description
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Properties
Molecular Formula |
C11H14FN3O5 |
|---|---|
Molecular Weight |
287.24 g/mol |
IUPAC Name |
N-[1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C11H14FN3O5/c1-5(17)13-7-2-3-15(11(19)14-7)10-8(12)9(18)6(4-16)20-10/h2-3,6,8-10,16,18H,4H2,1H3,(H,13,14,17,19)/t6-,8?,9+,10-/m1/s1 |
InChI Key |
NLXVKEFNBVLDLD-HZRXXTQPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 2'-Fluoro-N-acetylcytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Fluoro-N-acetylcytidine is a chemically modified nucleoside analogue that holds significant promise in the development of novel antiviral and anticancer therapeutics. As a derivative of cytidine (B196190), this compound is designed to interfere with nucleic acid synthesis, a critical process for the replication of viruses and the proliferation of cancer cells. The strategic placement of a fluorine atom at the 2' position of the ribose sugar enhances the molecule's metabolic stability and can increase its affinity for viral enzymes over host-cell polymerases. The N-acetylation of the cytidine base may further modulate its biological activity, solubility, and pharmacokinetic profile. This technical guide provides a comprehensive overview of 2'-fluoro-N-acetylcytidine, including its chemical properties, synthesis, proposed mechanism of action, and a summary of the biological activity of closely related compounds. Detailed experimental protocols and a conceptual metabolic pathway are also presented to facilitate further research and development.
Introduction
Nucleoside analogues represent a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to be recognized and metabolized by cellular and viral enzymes, leading to their incorporation into nascent DNA or RNA chains. This incorporation typically results in chain termination or the introduction of mutations, thereby halting replication.
2'-Fluoro-N-acetylcytidine belongs to the class of fluorinated nucleoside analogues. The introduction of fluorine, a highly electronegative and sterically small atom, at the 2'-position of the sugar moiety confers several advantageous properties. It can increase the stability of the glycosidic bond, making the nucleoside less susceptible to enzymatic degradation. Furthermore, the 2'-fluoro substitution can lock the sugar pucker in a conformation that is favorable for binding to viral RNA-dependent RNA polymerases.
The N-acetyl group on the cytidine base can serve as a prodrug moiety, potentially improving oral bioavailability and cellular uptake. It may be cleaved by intracellular esterases to release the active form of the drug. This guide will delve into the available technical data on 2'-fluoro-N-acetylcytidine and its unacetylated precursor, 2'-fluoro-2'-deoxycytidine, to provide a thorough resource for researchers in the field.
Chemical and Physical Properties
2'-Fluoro-N-acetylcytidine, also known as N4-Acetyl-2'-deoxy-2'-fluorocytidine or Ac-2'-F-dC, is a synthetic nucleoside analogue.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₄FN₃O₅ | [1][2] |
| Molecular Weight | 287.24 g/mol | [1] |
| CAS Number | 159414-97-8 | [1][2] |
| IUPAC Name | N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | [1] |
| Synonyms | N4-Acetyl-2'-deoxy-2'-fluorocytidine, Ac-2'-F-dC | [1][2] |
| Appearance | White to off-white powder | |
| Storage | -20°C |
Synthesis
-
Protection of the Hydroxyl Groups: The 3' and 5' hydroxyl groups of a 2'-fluoro-2'-deoxycytidine precursor would be protected using suitable protecting groups, such as silyl (B83357) ethers (e.g., TBDMS) or acyl groups.
-
N-Acetylation: The exocyclic amine of the cytidine base would then be acetylated using an acetylating agent like acetic anhydride (B1165640) in the presence of a base.
-
Deprotection: Finally, the protecting groups on the sugar moiety would be removed under conditions that do not affect the N-acetyl group to yield the final product.
Biological Activity and Mechanism of Action
Proposed Mechanism of Action
The biological activity of 2'-fluoro-N-acetylcytidine is predicated on its role as a nucleoside analogue. The proposed mechanism of action involves several key steps:
-
Cellular Uptake: The compound is transported into the cell, a process that may be facilitated by nucleoside transporters.
-
Metabolic Activation: Inside the cell, 2'-fluoro-N-acetylcytidine is expected to undergo sequential phosphorylation by cellular kinases to its active triphosphate form. The N-acetyl group may be removed by cellular enzymes before or after the initial phosphorylation step.
-
Inhibition of Viral Polymerase: The triphosphate analogue then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). It competes with the natural substrate, cytidine triphosphate (CTP), for incorporation into the growing RNA chain.
-
Chain Termination: Upon incorporation into the viral RNA, the presence of the 2'-fluoro group can lead to chain termination, as it may prevent the formation of the subsequent phosphodiester bond.
Studies on related N4-acyl-modified nucleoside analogues have shown that the N4-substituent can significantly enhance antiviral activity.[5] Although the triphosphate of the parent, unacetylated compound is formed, the levels do not always correlate with antiviral potency, suggesting that the triphosphate of the N4-acyl nucleoside may also directly interact with the viral polymerase.[5]
Antiviral and Anticancer Potential
While specific data for 2'-fluoro-N-acetylcytidine is limited, the unacetylated form, 2'-fluoro-2'-deoxycytidine (2'-FdC), has demonstrated broad-spectrum antiviral activity.[6][7][8] This suggests that 2'-fluoro-N-acetylcytidine, as a potential prodrug of 2'-FdC, would share a similar spectrum of activity.
The N-acetyl group in 2'-fluoro-N-acetylcytidine may play a role in modulating the activity of N-acetyltransferase 10 (NAT10), an enzyme involved in the N4-acetylcytidine (ac4C) modification of RNA.[9] Dysregulation of NAT10 and ac4C levels has been implicated in various cancers, suggesting a potential avenue for the anticancer activity of this compound.[9][10]
Quantitative Data
Quantitative data for the biological activity of 2'-fluoro-N-acetylcytidine is not widely available in the public literature. However, data for its unacetylated precursor, 2'-fluoro-2'-deoxycytidine, provides a valuable benchmark.
Table 1: In Vitro Antiviral Activity of 2'-Fluoro-2'-deoxycytidine (2'-FdC)
| Virus | Cell Line | Assay Type | IC₅₀ (µM) | CC₅₀ (µM) | Reference |
| Murine Norovirus | RAW 264.7 | Virus Yield Reduction | 20.92 | 1768 | [11] |
| La Crosse Virus (LACV) | Vero | CPE Inhibition | 2.2 - 9.7 | >100 | [6] |
| Maporal Virus | Vero | CPE Inhibition | 2.2 - 9.7 | >100 | [6] |
| Punta Toro Virus | Vero | CPE Inhibition | 2.2 - 9.7 | >100 | [6] |
| Rift Valley Fever Virus (RVFV) | Vero | CPE Inhibition | 2.2 - 9.7 | >100 | [6] |
| San Angelo Virus | Vero | CPE Inhibition | 2.2 - 9.7 | >100 | [6] |
| Heartland Virus | Vero | Virus Yield Reduction (90%) | 0.9 | >100 | [6] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | Virus Yield Reduction (90%) | 3.7 | >100 | [6] |
CPE: Cytopathic Effect; IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration.
Experimental Protocols
Antiviral Cytopathic Effect (CPE) Inhibition Assay
This protocol is a generalized method for determining the in vitro antiviral activity of a compound by measuring the inhibition of virus-induced cell death.
Materials:
-
96-well cell culture plates
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
2'-Fluoro-N-acetylcytidine (or other test compound)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence or absorbance
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a serial dilution of the test compound in cell culture medium.
-
Infection and Treatment: After 24 hours, remove the medium from the cells and infect them with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Simultaneously, add the diluted test compound to the wells. Include wells with uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Cell Viability Measurement: At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the cell and virus controls. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling and Metabolic Pathways
The metabolic activation of 2'-fluoro-N-acetylcytidine is crucial for its therapeutic effect. The following diagram illustrates the proposed intracellular metabolic pathway, leading to the active triphosphate form that can inhibit viral replication.
Caption: Proposed metabolic activation pathway of 2'-fluoro-N-acetylcytidine.
Conclusion and Future Directions
2'-Fluoro-N-acetylcytidine is a promising nucleoside analogue with the potential for development as an antiviral or anticancer agent. While direct biological data for this specific compound is sparse, the well-documented broad-spectrum activity of its unacetylated precursor, 2'-fluoro-2'-deoxycytidine, provides a strong rationale for its further investigation. The N-acetyl modification may offer advantages in terms of pharmacokinetics and cellular delivery.
Future research should focus on several key areas:
-
Quantitative Biological Evaluation: Systematic in vitro screening of 2'-fluoro-N-acetylcytidine against a panel of viruses and cancer cell lines is necessary to determine its specific activity and therapeutic potential.
-
Pharmacokinetic Studies: In vivo studies are required to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to assess the role of the N-acetyl group in its bioavailability.
-
Mechanism of Action Studies: Detailed enzymatic and cellular assays are needed to fully elucidate the mechanism of action, including the specific viral or cellular polymerases it targets and the efficiency of its metabolic activation.
-
Synthesis Optimization: The development of an efficient and scalable synthesis protocol is essential for producing the quantities of material required for preclinical and clinical development.
By addressing these research questions, the full therapeutic potential of 2'-fluoro-N-acetylcytidine can be realized, potentially leading to the development of new and effective treatments for a range of diseases.
References
- 1. N4-Acetyl-2'-fluoro-2'-deoxycytidine | C11H14FN3O5 | CID 22094552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N4-Acetyl-2'-fluoro-2'-deoxycytidine [chembk.com]
- 3. cenmed.com [cenmed.com]
- 4. N4-Acetyl-2'-Fluoro-2'-deoxycytidine - CAS:159414-97-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repub.eur.nl [repub.eur.nl]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N4‐Acetylcytidine Drives Glycolysis Addiction in Gastric Cancer via NAT10/SEPT9/HIF‐1α Positive Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure of 2'-Fluoro-N-acetylcytidine (2'-F-Ac-C)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed synthesis of 2'-Fluoro-N-acetylcytidine (2'-F-Ac-C), a fluorinated nucleoside analog of potential interest in drug development. This document details the core chemical information, proposes a synthetic pathway based on established methodologies for similar compounds, and presents representative analytical data.
Chemical Structure and Properties
This compound, systematically named N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide, is a modified pyrimidine (B1678525) nucleoside.[1] The structure consists of a cytidine (B196190) base N-acetylated at the N4 position and a deoxyribose sugar fluorinated at the 2' position.
Caption: Chemical structure of 2'-Fluoro-N-acetylcytidine (this compound).
A summary of the key physicochemical properties of this compound is provided in the table below. These are computed properties obtained from public chemical databases.[1]
| Property | Value |
| Molecular Formula | C₁₁H₁₄FN₃O₅ |
| Molecular Weight | 287.24 g/mol |
| IUPAC Name | N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
| SMILES | CC(=O)NC1=NC(=O)N(C=C1)[C@H]2--INVALID-LINK--CO)O">C@@HF |
| LogP (computed) | -0.3 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step 1: N4-Acetylation of Protected 2'-deoxy-2'-fluorocytidine
-
To a solution of a protected 2'-deoxy-2'-fluorocytidine (e.g., with 3' and 5' hydroxyl groups protected with silyl (B83357) or trityl groups) in anhydrous pyridine, add acetic anhydride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected N4-acetylated product.
Step 2: Deprotection
-
Dissolve the protected N4-acetyl-2'-deoxy-2'-fluorocytidine in a solution of ammonia in methanol (e.g., 7N).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the removal of the protecting groups by TLC.
-
Once the deprotection is complete, remove the solvent under reduced pressure.
Step 3: Purification
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
-
Characterize the final product by NMR and mass spectrometry.
Analytical Characterization (Representative Data)
Specific NMR and mass spectrometry data for this compound are not publicly available. However, data for closely related compounds can provide an indication of the expected spectral characteristics.
The structural confirmation of this compound would rely heavily on 1H, 13C, and 19F NMR spectroscopy. The following table summarizes the expected chemical shifts and couplings based on data from similar 2'-deoxy-2'-fluoro nucleoside analogs.[5][6]
| Nucleus | Expected Chemical Shift (ppm) | Key Couplings |
| 1H NMR | ||
| H1' | ~6.2 | dd, JH1'-H2', JH1'-F |
| H2' | ~5.2 | ddd, JH2'-H1', JH2'-H3', JH2'-F |
| H3' | ~4.5 | m |
| H4' | ~4.1 | m |
| H5', H5'' | ~3.8, ~3.9 | m |
| H6 (cytosine) | ~8.0 | d |
| H5 (cytosine) | ~7.3 | d |
| NH (acetyl) | ~10.0 | s |
| CH3 (acetyl) | ~2.2 | s |
| 13C NMR | ||
| C1' | ~85 | |
| C2' | ~95 | d, JC2'-F |
| C3' | ~70 | d, JC3'-F |
| C4' | ~86 | |
| C5' | ~61 | |
| C2, C4, C5, C6 (cytosine) | ~155, ~165, ~96, ~141 | |
| C=O (acetyl) | ~170 | |
| CH3 (acetyl) | ~25 | |
| 19F NMR | ~ -200 to -210 | dt, JF-H2', JF-H1', JF-H3' |
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound. The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ would be approximately 288.0996. Fragmentation patterns in tandem mass spectrometry (MS/MS) would be expected to show the loss of the deoxyribose moiety and the acetyl group. Studies on related 2'-fluoro-substituted purine (B94841) nucleosides show that the N-glycosidic bond stability is increased compared to their canonical analogues.[7]
Signaling Pathways and Biological Relevance
The biological activity and the signaling pathways affected by this compound are not yet characterized. However, nucleoside analogs are a cornerstone of antiviral and anticancer therapies.[3][8] The introduction of a fluorine atom at the 2' position can enhance metabolic stability and influence the sugar pucker conformation, which in turn can affect how the nucleoside analog interacts with viral polymerases or other cellular enzymes.[3] The N4-acetylation of cytidine is a known RNA modification that can impact RNA stability and translation.[9]
Caption: Hypothetical intracellular activation pathway of this compound.
This guide provides a foundational understanding of the chemical nature of this compound. Further experimental work is required to fully elucidate its synthesis, biological activity, and therapeutic potential.
References
- 1. N4-Acetyl-2'-fluoro-2'-deoxycytidine | C11H14FN3O5 | CID 22094552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. mdpi.com [mdpi.com]
- 4. CN102250175A - Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents [patents.google.com]
- 5. Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. A critical role of N4-acetylation of cytidine in mRNA by NAT10 in T cell expansion and antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2'-Fluoro Modified RNA: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of nucleic acid therapeutics and diagnostics, chemical modifications are paramount for enhancing the stability, efficacy, and in vivo performance of RNA molecules. Among the various modifications at the 2'-position of the ribose sugar, the substitution of the hydroxyl group with a fluorine atom (2'-fluoro modification) has emerged as a uniquely advantageous strategy. This modification imparts a range of desirable properties, including increased thermal stability, enhanced resistance to nuclease degradation, and often, a favorable immunogenic profile. This in-depth technical guide provides a comprehensive overview of the core properties of 2'-fluoro modified RNA, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
Core Properties of 2'-Fluoro Modified RNA
The introduction of a highly electronegative fluorine atom at the 2'-position of the ribose sugar profoundly influences the physicochemical and biological properties of RNA.
Structural Conformation
The 2'-fluoro modification locks the sugar pucker into a C3'-endo conformation, which is characteristic of the sugars in A-form RNA helices.[1] This pre-organization of the sugar conformation contributes to the formation of stable duplexes with target RNA strands.[1][2] Circular dichroism (CD) spectra of 2'-F-RNA/RNA duplexes confirm that they adopt an A-form helical structure.[1]
Enhanced Thermal Stability
A hallmark of 2'-fluoro modification is the significant increase in the thermal stability of RNA duplexes. This is attributed to a combination of factors, including the C3'-endo sugar pucker, which enhances base stacking interactions, and increased Watson-Crick hydrogen bonding strength.[3][4] The increase in melting temperature (Tm) is generally additive with each 2'-fluoro substitution.
| Modification Context | Change in Melting Temperature (ΔTm) per modification | Reference(s) |
| 2'-F RNA-RNA duplex | +1 to 2°C | [5] |
| 2'-F RNA-RNA duplex | ~1.8°C | [6][7] |
| 2'-F RNA-RNA duplex | ~2.5°C | [3] |
| Single 2'-F substitution in DNA/DNA duplex | +1.2°C | [7] |
| Fully substituted 2'-F RNA/DNA duplex | +0.5°C per modification | [7] |
Table 1: Quantitative data on the impact of 2'-fluoro modification on the thermal stability of nucleic acid duplexes.
Increased Nuclease Resistance
Native RNA is highly susceptible to degradation by nucleases present in serum and intracellularly. The 2'-fluoro modification provides substantial protection against these enzymes, significantly extending the half-life of the RNA molecule. This enhanced stability is a critical attribute for therapeutic applications.
| RNA Type | Incubation Conditions | Half-life / Stability | Reference(s) |
| Unmodified siRNA | Serum | Completely degraded within 4 hours | [8] |
| 2'-F-modified siRNA | Serum | t1/2 > 24 hours | [8] |
| 2'-F pyrimidine (B1678525) modified siRNA | Human Plasma | Greatly increased stability vs. 2'-OH siRNA | [1] |
Table 2: Comparative nuclease resistance of unmodified versus 2'-fluoro modified siRNA.
Immunomodulatory Properties
Applications in Research and Therapeutics
The advantageous properties of 2'-fluoro modified RNA have led to its widespread adoption in various applications.
Small Interfering RNAs (siRNAs)
References
- 1. In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. RNA Interference (RNAi) [ncbi.nlm.nih.gov]
The Genesis and Development of 2'-Fluoronucleosides: A Technical Guide for Researchers
An in-depth exploration of the discovery, synthesis, and therapeutic applications of 2'-fluoronucleosides, tailored for researchers, scientists, and drug development professionals.
The strategic incorporation of fluorine into nucleoside scaffolds has been a cornerstone of medicinal chemistry for decades, leading to the development of potent antiviral and anticancer agents. The unique physicochemical properties of the fluorine atom, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, profoundly influence the biological activity and metabolic stability of these modified nucleosides. This technical guide provides a comprehensive overview of the discovery and synthesis of 2'-fluoronucleosides, detailing key experimental protocols, summarizing critical quantitative data, and visualizing the intricate signaling pathways they modulate.
A Pivotal Discovery and Historical Context
The journey of 2'-fluoronucleosides began in 1961 with the pioneering synthesis of 2'-deoxy-2'-fluorouridine (B118953) (2'-FdU) by Codington and his colleagues. This seminal work laid the foundation for a new class of therapeutic agents. Subsequent research, notably by Fox and his team, led to the synthesis of pivotal compounds like 2'-fluoro-5-iodoaracytosine (FIAC), 2'-fluoro-5-ethylarabinosyluracil (FEAU), and 2'-fluoro-5-methylarabinofuranosyluracil (FMAU)[1]. These early discoveries demonstrated that the introduction of a fluorine atom at the 2'-position of the sugar moiety could significantly enhance the antiviral and antitumor properties of nucleoside analogs[2][3][4][5][6]. The fluorine substitution was also found to confer increased stability against enzymatic degradation, a critical factor in improving drug efficacy.
Core Synthetic Methodologies
The synthesis of 2'-fluoronucleosides has evolved significantly, with two primary strategies dominating the field: direct fluorination of a pre-formed nucleoside and the glycosylation of a fluorinated sugar with a nucleobase. These approaches have enabled the creation of a diverse library of 2'-fluoronucleoside analogs, including clinically successful drugs such as Gemcitabine (B846), Sofosbuvir, and Azvudine (B1666521).
Key Experimental Protocols
Synthesis of 2'-Deoxy-2'-fluorouridine (A Representative Protocol)
This protocol outlines a general procedure for the synthesis of 2'-deoxy-2'-fluorouridine, a foundational 2'-fluoronucleoside. The process involves the trifluoromethanesulfonylation of a protected 1-β-D-arabinofuranosyluracil, followed by fluorination and deprotection[7].
-
Trifluoromethanesulfonylation: A solution of 3',5'-di-O-acetyl-1-β-D-arabinofuranosyluracil in an anhydrous aprotic solvent (e.g., dichloromethane) is cooled to 0°C. An organic base (e.g., pyridine) is added, followed by the dropwise addition of trifluoromethanesulfonyl anhydride. The reaction is stirred at 0°C for 2-4 hours. Upon completion, the reaction mixture is washed with cold dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the 2'-O-triflyl intermediate.
-
Fluorination: The 2'-O-triflyl intermediate is dissolved in an anhydrous polar aprotic solvent (e.g., dimethylformamide). A fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), is added, and the reaction mixture is heated to 80-100°C for several hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the solvent is removed under vacuum, and the residue is purified by silica (B1680970) gel column chromatography.
-
Deprotection: The resulting 3',5'-di-O-acetyl-2'-deoxy-2'-fluorouridine is dissolved in methanolic ammonia (B1221849) and stirred at room temperature overnight. The solvent is evaporated, and the crude product is purified by recrystallization to afford pure 2'-deoxy-2'-fluorouridine.
Synthesis of Gemcitabine (A Convergent Approach)
The synthesis of Gemcitabine (2',2'-difluorodeoxycytidine) often employs a convergent strategy involving the coupling of a protected difluororibofuranose with cytosine[8][9][10][11][12].
-
Preparation of the Glycosyl Donor: 3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-D-erythro-pentofuranose is prepared from a suitable starting material. The anomeric hydroxyl group is then activated, for example, by conversion to a glycosyl bromide or mesylate.
-
Glycosylation: The activated difluorosugar is coupled with a silylated cytosine derivative in the presence of a Lewis acid catalyst (e.g., TMSOTf) in an anhydrous solvent. This reaction typically yields a mixture of α and β anomers.
-
Deprotection and Purification: The protecting groups are removed using standard procedures, such as treatment with methanolic ammonia. The resulting mixture of anomers is then separated by chromatography or selective crystallization to isolate the desired β-anomer, Gemcitabine.
Quantitative Analysis of Biological Activity
The therapeutic potential of 2'-fluoronucleosides is underscored by their potent antiviral and anticancer activities. The following tables summarize the in vitro efficacy of selected compounds against various viruses and cancer cell lines.
Table 1: Antiviral Activity of Selected 2'-Fluoronucleosides
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Sofosbuvir | Hepatitis C Virus (HCV) | Huh-7 | 0.014 - 0.11 | [2] |
| Azvudine | Human Immunodeficiency Virus (HIV-1) | MT-4 | 0.03 | [13] |
| Clevudine (L-FMAU) | Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.1 | [2] |
| FIAC | Herpes Simplex Virus Type 1 (HSV-1) | Vero | <0.01 | |
| FMAU | Epstein-Barr Virus (EBV) | P3HR1 | 5.0 | [2] |
| Emtricitabine (FTC) | Human Immunodeficiency Virus (HIV-1) | PBM | 0.009 - 1.5 | [2] |
Table 2: Anticancer Activity of Gemcitabine
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | 0.12 - 0.67 | [3] |
| HT-29 | Colon Cancer | 0.12 - 0.67 | [3] |
| DLD-1 | Colon Cancer | 0.12 - 0.67 | [3] |
| WiDr | Colon Cancer | 0.12 - 0.67 | [3] |
| RPMI 8226 | Multiple Myeloma | 1.54 µg/mL | [3] |
| CaLo | Cervical Cancer | 0.89 | [3] |
| HeLa | Cervical Cancer | 0.32 | [3] |
| Caski | Cervical Cancer | 0.11 | [3] |
Mechanisms of Action and Signaling Pathways
The biological effects of 2'-fluoronucleosides are primarily mediated through their interaction with key cellular and viral enzymes, particularly DNA and RNA polymerases. Upon cellular uptake, these nucleoside analogs are phosphorylated to their active triphosphate forms, which then compete with natural deoxynucleoside triphosphates for incorporation into newly synthesized DNA or RNA strands.
General Mechanism of Polymerase Inhibition
The incorporation of a 2'-fluoronucleoside triphosphate into a growing nucleic acid chain often leads to chain termination due to the absence of a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond. This disruption of nucleic acid synthesis is a central mechanism for both their antiviral and anticancer effects.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP1612213B1 - Process for producing 2'-deoxy-2'-fluorouridine - Google Patents [patents.google.com]
- 8. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US8299239B2 - Process for the preparation of gemcitabine hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Advances in the effectiveness and safety of azvudine treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of 2'-Fluoro Modified Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of chemical modifications into oligonucleotides has revolutionized their therapeutic potential. Among these, the 2'-fluoro (2'-F) modification stands out for its ability to confer desirable drug-like properties. This in-depth technical guide elucidates the core mechanism of action of 2'-fluoro modified oligonucleotides, providing a comprehensive overview of their impact on binding affinity, nuclease resistance, RNase H activation, and potential off-target effects. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of oligonucleotide therapeutics.
Enhanced Binding Affinity and Thermal Stability
A primary advantage of 2'-fluoro modifications is the significant enhancement of binding affinity to complementary RNA targets. The high electronegativity of the fluorine atom at the 2' position of the ribose sugar locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form RNA helices. This pre-organization of the sugar moiety reduces the entropic penalty of duplex formation, leading to a more stable hybrid.
The increased thermal stability of 2'-F modified duplexes is a direct consequence of this enhanced binding affinity. This is typically quantified by the melting temperature (Tm), which is the temperature at which half of the oligonucleotide duplex dissociates.
| Oligonucleotide Modification | Target | Change in Tm per Modification (°C) | Reference |
| 2'-Fluoro (2'-F) RNA | RNA | +1.8 to +2.5 | [1][2] |
| 2'-O-Methyl (2'-OMe) RNA | RNA | +1.0 to +1.5 | |
| Locked Nucleic Acid (LNA) | RNA | +2 to +8 | |
| Phosphorothioate (B77711) (PS) DNA | RNA | -0.5 to -1.5 |
Increased Nuclease Resistance
Unmodified oligonucleotides are rapidly degraded by endo- and exonucleases present in serum and within cells. The 2'-fluoro modification provides a steric shield against nuclease attack, significantly increasing the oligonucleotide's half-life and bioavailability. While not as robust as modifications like phosphorothioates, the 2'-F modification offers a substantial improvement over unmodified RNA.
In a study comparing the stability of unmodified siRNA to one with 2'-F pyrimidine (B1678525) modifications in human plasma, the unmodified siRNA was almost completely degraded within 4 hours. In contrast, the 2'-F-modified siRNA had a half-life greater than 24 hours.[3]
Modulation of RNase H Activity
The ability of an antisense oligonucleotide (ASO) to recruit RNase H is a critical mechanism for target mRNA degradation. RNase H is an endonuclease that specifically cleaves the RNA strand of an RNA/DNA hybrid duplex. The 2'-modification of an ASO plays a crucial role in determining its interaction with RNase H.
-
Uniform 2'-F RNA Modification: Oligonucleotides that are uniformly modified with 2'-F RNA adopt an A-form helix upon binding to RNA. This conformation is not recognized by RNase H, and therefore, these ASOs do not mediate target degradation through this pathway. They are, however, suitable for non-degradative mechanisms like steric blocking of translation or splice-switching.
-
2'-F-arabinonucleic acid (2'F-ANA): In contrast to 2'-F RNA, oligonucleotides containing 2'F-ANA can adopt a conformation that is permissive for RNase H activity.[4] This makes 2'F-ANA a valuable modification for designing RNase H-competent ASOs with enhanced nuclease resistance and binding affinity.
-
Gapmer Design: To combine the benefits of high affinity and nuclease resistance from 2'-F modifications with the ability to recruit RNase H, a "gapmer" design is often employed. In this design, a central "gap" of several DNA or 2'F-ANA residues is flanked by "wings" of 2'-F RNA or other modified nucleotides. The central gap forms an RNase H-competent hybrid with the target RNA, leading to its cleavage, while the modified wings provide stability and nuclease resistance.
Below is a diagram illustrating the gapmer ASO mechanism.
Off-Target Effects and Toxicity
While 2'-fluoro modifications offer significant advantages, it is crucial to consider their potential for off-target effects and toxicity, particularly when combined with a phosphorothioate (PS) backbone.
Degradation of DBHS Proteins
Several studies have reported that 2'-F modified phosphorothioate oligonucleotides can lead to the degradation of proteins belonging to the Drosophila behavior/human splicing (DBHS) family, namely p54nrb (NONO) and PSF (SFPQ).[5][6] This degradation is mediated by the proteasome and appears to be independent of the oligonucleotide sequence. The loss of these critical nuclear proteins can disrupt various cellular processes, including transcription, splicing, and DNA repair, contributing to cellular toxicity.
The proposed mechanism involves the preferential binding of 2'-F PS-ASOs to DBHS proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
References
- 1. In vivo activity of nuclease-resistant siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four (S)-5′-C-aminopropyl-2′-O-methylnucleosides (A, adenosine; U, uridine; G, guanosine; and C, cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient RNase H-directed cleavage of RNA promoted by antisense DNA or 2'F-ANA constructs containing acyclic nucleotide inserts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of the Acetyl Protecting Group in 2'-F-C Phosphoramidite Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic oligonucleotide development, the precision and efficiency of chemical synthesis are paramount. The incorporation of modified nucleotides, such as 2'-Fluoro-Cytidine (2'-F-C), is a key strategy to enhance the nuclease resistance and binding affinity of oligonucleotides. Central to the successful synthesis of these modified nucleic acids is the judicious use of protecting groups. This technical guide delves into the critical role of the acetyl (Ac) group as an exocyclic amine protecting group for 2'-F-C phosphoramidites, providing a comprehensive overview of its function, the associated experimental protocols, and its impact on the overall efficiency and purity of oligonucleotide synthesis.
The Imperative of Protecting Groups in Oligonucleotide Synthesis
Solid-phase oligonucleotide synthesis, predominantly following the phosphoramidite (B1245037) chemistry, is a cyclic process involving four key steps: detritylation, coupling, capping, and oxidation.[1][2] To ensure the specific and high-yield formation of the desired internucleotide linkages, reactive functional groups on the nucleobases that are not involved in the coupling reaction must be temporarily blocked. These transient blockades are achieved through the use of protecting groups.
The exocyclic amino groups of adenosine, guanosine, and cytidine (B196190) are nucleophilic and, if left unprotected, can react with the activated phosphoramidite, leading to branched and truncated oligonucleotide sequences. Therefore, the selection of an appropriate protecting group is a critical parameter that influences the efficiency of the synthesis and the ease of the final deprotection process.
Acetyl (Ac) as the Protecting Group of Choice for 2'-F-C
For 2'-Fluoro-Cytidine phosphoramidites, the acetyl group is a widely employed protecting group for the N4-exocyclic amine. Its prevalence stems from a favorable balance of stability during the synthesis cycles and lability under specific deprotection conditions, which is crucial for preserving the integrity of the modified oligonucleotide.
Chemical Structure
The fundamental building block for incorporating a 2'-F-C moiety into a growing oligonucleotide chain is the 5'-O-Dimethoxytrityl-N4-acetyl-2'-deoxy-2'-fluorocytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 5'-DMT-N4-acetyl-2'-deoxy-2'-fluorocytidine 3'-CE phosphoramidite | C41H49FN5O8P | 789.83 |
Advantages of the Acetyl Group on 2'-F-C
The primary advantage of the acetyl group on cytidine is its compatibility with a wide range of deprotection strategies, particularly rapid or "UltraFAST" methods.[3][4] This is in contrast to the more traditional benzoyl (Bz) protecting group, which requires harsher and more prolonged deprotection conditions.
The use of acetyl-protected cytidine is mandatory for UltraFAST deprotection protocols that utilize a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).[1][3] The acetyl group is rapidly cleaved under these conditions, preventing the transamination of the exocyclic amine, a side reaction that can occur with benzoyl-protected cytidine in the presence of methylamine.[1] This ensures a higher purity of the final oligonucleotide product.
Experimental Protocols
Synthesis of 5'-DMT-N4-acetyl-2'-deoxy-2'-fluorocytidine 3'-Phosphoramidite
While a detailed, step-by-step protocol for the synthesis of this specific phosphoramidite is proprietary to commercial suppliers, a general and representative synthetic scheme can be outlined based on established methodologies for fluorinated nucleoside and phosphoramidite synthesis.[5][6][7] The synthesis typically starts from a suitably protected cytidine or 2'-deoxy-2'-fluorocytidine (B130037) precursor.
A representative multi-step synthesis would involve:
-
Fluorination of the 2'-position: If starting from a cytidine derivative, a key step is the stereoselective introduction of the fluorine atom at the 2'-position of the ribose sugar.
-
Protection of the 5'-hydroxyl group: The 5'-hydroxyl group is protected with the acid-labile dimethoxytrityl (DMT) group to prevent its reaction during the subsequent phosphitylation step.
-
Protection of the N4-exocyclic amine: The exocyclic amino group of the cytidine base is acetylated using acetic anhydride.
-
Phosphitylation of the 3'-hydroxyl group: The final step is the reaction of the 3'-hydroxyl group with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.
Each step requires careful purification and characterization to ensure the high purity of the final phosphoramidite building block, which is critical for achieving high coupling efficiencies during oligonucleotide synthesis.
Solid-Phase Oligonucleotide Synthesis using 2'-F-C(Ac) Phosphoramidite
The incorporation of the 2'-F-C(Ac) phosphoramidite into a growing oligonucleotide chain follows the standard automated solid-phase synthesis cycle.
Key Parameters for Incorporation:
-
Coupling Time: Due to the potential for slightly reduced reactivity of 2'-modified phosphoramidites, a longer coupling time compared to standard DNA phosphoramidites is often recommended. A coupling time of 3 to 6 minutes is generally suggested for 2'-fluoro phosphoramidites to ensure high coupling efficiency.[8][9]
-
Activator: A standard activator, such as 5-ethylthio-1H-tetrazole (ETT), is typically used to activate the phosphoramidite for coupling.
-
Reagent Concentration: Standard concentrations of the phosphoramidite and activator solutions are generally applicable.
Experimental Workflow for a Single Synthesis Cycle:
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Deprotection of the Acetyl Group and the Oligonucleotide
Following the completion of the solid-phase synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The choice of deprotection strategy is critical and depends on the presence of other sensitive modifications in the oligonucleotide sequence.
Protocol 1: UltraFAST Deprotection with AMA
This method is suitable for oligonucleotides that do not contain base-sensitive modifications.
-
Reagent Preparation: Prepare a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%), referred to as AMA.
-
Cleavage and Deprotection:
-
Work-up:
-
Cool the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solvent to obtain the crude oligonucleotide.
-
Protocol 2: Standard Deprotection with Ammonium Hydroxide
This is a milder method suitable for some sensitive oligonucleotides, although it requires a longer incubation time.
-
Cleavage and Deprotection:
-
Work-up:
-
Cool the vial and transfer the supernatant to a new tube.
-
Evaporate the solvent.
-
Protocol 3: Ultra-Mild Deprotection
For highly sensitive modifications, an even milder deprotection can be employed using potassium carbonate in methanol.[11] This requires the use of "UltraMILD" phosphoramidites for all bases.
Quantitative Data and Performance Metrics
The performance of the acetyl-protected 2'-F-C phosphoramidite is evaluated based on its coupling efficiency and the kinetics of its deprotection.
Coupling Efficiency
The coupling efficiency of each phosphoramidite addition is a critical determinant of the overall yield of the full-length oligonucleotide. While high-quality phosphoramidites typically exhibit coupling efficiencies of >99%, 2'-modified phosphoramidites may show slightly lower efficiencies.[12]
| Phosphoramidite Type | Typical Coupling Efficiency per Cycle | Reference(s) |
| Standard DNA Phosphoramidites | >99% | [12] |
| 2'-Fluoro Phosphoramidites | ~94-96% or higher | [13] |
It is important to note that coupling efficiencies are highly dependent on the quality of the phosphoramidite, the synthesis conditions, and the performance of the DNA synthesizer.
Deprotection Kinetics
The rate of removal of the N4-acetyl group from cytidine is significantly faster than that of the N4-benzoyl group, which is a key advantage for rapid deprotection protocols.
| Protecting Group | Deprotection Reagent | Temperature (°C) | Time for Complete Removal | Reference(s) |
| Acetyl (Ac) | AMA | 65 | 10-15 minutes | [1][3] |
| Acetyl (Ac) | Ammonium Hydroxide | 55 | 8-12 hours | [10] |
| Benzoyl (Bz) | Ammonium Hydroxide | 55 | 12-16 hours | [14] |
Visualizing the Chemistry and Workflow
Phosphoramidite Coupling Mechanism
The core of oligonucleotide synthesis is the coupling reaction, where the activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
Caption: The two-step process of phosphoramidite activation and coupling.
Overall Synthesis and Deprotection Workflow
The entire process, from the phosphoramidite building block to the final purified oligonucleotide, involves a series of sequential steps.
Caption: From phosphoramidite to purified modified oligonucleotide.
Logic Diagram for Deprotection Strategy Selection
The choice of deprotection method is a critical decision based on the chemical nature of the synthesized oligonucleotide.
Caption: Decision tree for selecting the appropriate deprotection strategy.
Conclusion
The acetyl protecting group plays a pivotal role in the efficient and high-fidelity synthesis of 2'-F-C modified oligonucleotides. Its compatibility with rapid deprotection protocols, such as the AMA method, minimizes the risk of side reactions and allows for a faster overall workflow, which is particularly advantageous in high-throughput settings. A thorough understanding of the properties of the acetyl group, coupled with the appropriate selection of synthesis and deprotection conditions, is essential for researchers and drug development professionals aiming to produce high-quality modified oligonucleotides for therapeutic and diagnostic applications. This guide provides the foundational knowledge and practical considerations necessary to leverage the benefits of the acetyl protecting group in the synthesis of 2'-F-C containing oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. US9085797B2 - Method for deblocking of labeled oligonucleotides - Google Patents [patents.google.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. idtdna.com [idtdna.com]
- 13. academic.oup.com [academic.oup.com]
- 14. 2'-F-C (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
The Biophysical Landscape of 2'-Fluoro-RNA Duplexes: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of 2'-fluoro (2'-F) modifications into RNA duplexes has emerged as a powerful tool in the development of oligonucleotide therapeutics, including antisense oligonucleotides and siRNAs. This technical guide provides an in-depth exploration of the core biophysical properties of 2'-F-RNA duplexes, offering a comprehensive resource for researchers and drug developers. By understanding these fundamental characteristics, scientists can better design and optimize nucleic acid-based drugs with enhanced stability, affinity, and therapeutic potential.
Enhanced Thermal Stability of 2'-F-RNA Duplexes
A hallmark of 2'-F-RNA duplexes is their significantly increased thermal stability compared to their unmodified RNA:RNA and DNA:RNA counterparts. This heightened stability, quantified by the melting temperature (Tm), is a direct consequence of the 2'-fluoro modification. The high electronegativity of the fluorine atom favors a C3'-endo sugar pucker, which pre-organizes the oligonucleotide into an A-form helical geometry, the preferred conformation for RNA duplexes.[1][2] This conformational rigidity reduces the entropic penalty of duplex formation, contributing to a more stable structure.[3]
The increase in Tm is additive and slightly cooperative, with each 2'-F-RNA residue contributing approximately 1.8°C to the overall stability of a duplex with an RNA target.[1][2][4] This enhancement is more pronounced than that observed for 2'-O-methyl (2'-OMe) modifications (~1.3°C per residue) and unmodified RNA (~1.0°C per residue) relative to a DNA antisense strand.[2]
Table 1: Thermal Stability (Tm) of Modified siRNA Duplexes
| Duplex Composition | Target | Tm (°C) | ΔTm vs. Unmodified (°C) |
| Unmodified RNA/RNA | Factor VII | 71.8 | - |
| 2'-F Pyrimidine (Both Strands) | Factor VII | 86.2 | +14.4 |
| 2'-OMe (Alternating)/RNA | Factor VII | 80.0 | +8.2 |
| LNA (Passenger Strand)/RNA | Factor VII | >100 | >28.2 |
Data compiled from Manoharan et al., 2011.[4][5]
Table 2: Thermodynamic Parameters of Hairpin RNA and 2'-F-RNA Constructs
| Construct | Tm (°C) | ΔH (kcal/mol) | ΔG°₃₇ (kcal/mol) |
| 5'-GCGUUUUCGC-3' (RNA hairpin) | 60.2 | -39.3 | -5.8 |
| 5'-GCGUUUUCGCA -3' (RNA hairpin with 3'-A) | 71.8 | -43.6 | -7.2 |
| 5'-f(GCGUUUUCGC)-3' (2'-F-RNA hairpin) | 63.5 | -43.7 | -6.8 |
| 5'-f(GCGUUUUCGCA )-3' (2'-F-RNA hairpin with 3'-A) | 80.4 | -48.0 | -9.0 |
Data compiled from Altenbacher et al., 2012.[1] Note: 'f' denotes 2'-F-RNA residues.
Conformational Properties: A Predominantly A-Form Helix
Circular dichroism (CD) spectroscopy confirms that 2'-F-RNA/RNA duplexes adopt a canonical A-form helical structure.[2] This is characterized by a positive band around 260-280 nm and a negative band around 210 nm. The C3'-endo sugar pucker induced by the 2'-fluoro modification is the primary driver for this A-form geometry, which is crucial for the recognition and processing of siRNAs by the RNA-induced silencing complex (RISC).[1]
Enhanced Nuclease Resistance
A critical advantage of 2'-F-RNA modifications in a therapeutic context is the enhanced resistance to nuclease degradation. The 2'-hydroxyl group of natural RNA is a key recognition element for many ribonucleases. Replacing it with a fluorine atom sterically hinders nuclease access and cleavage, thereby increasing the half-life of the oligonucleotide in biological fluids such as serum.[4][6]
siRNAs with 2'-F modified pyrimidines have demonstrated significantly increased stability in human plasma compared to their unmodified counterparts, with half-lives extending from less than an hour to over 24 hours.[4] However, it is important to note that 2'-F-RNA phosphodiester linkages themselves are not inherently nuclease resistant. For applications requiring even greater stability, combining 2'-F modifications with a phosphorothioate (B77711) backbone is a common and effective strategy.[7]
Impact on RNase H Activity
Uniformly modified 2'-F-RNA/RNA duplexes are not substrates for RNase H.[4] This is a critical consideration for antisense applications that rely on RNase H-mediated cleavage of the target mRNA. To overcome this, chimeric designs incorporating a "gap" of DNA nucleotides flanked by 2'-F-RNA wings can be employed. This "gapmer" design allows for RNase H recognition and cleavage of the RNA target while the 2'-F-RNA wings provide enhanced binding affinity and nuclease resistance.
Experimental Protocols
UV Thermal Denaturation (Melting Temperature, Tm)
This protocol outlines the determination of the melting temperature of 2'-F-RNA duplexes.
Methodology:
-
Sample Preparation:
-
Anneal equimolar amounts of the complementary single-stranded oligonucleotides in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).[8]
-
Prepare a series of dilutions of the duplex at different concentrations for thermodynamic analysis.
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
-
Data Acquisition:
-
Data Analysis:
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated, corresponding to the peak of the first derivative of the melting curve.
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°₃₇) can be derived from plotting 1/Tm versus the natural logarithm of the total strand concentration (ln CT).[3]
-
Circular Dichroism (CD) Spectroscopy
This protocol describes the conformational analysis of 2'-F-RNA duplexes.
Methodology:
-
Sample Preparation:
-
Instrumentation:
-
Data Acquisition:
-
Data Analysis:
-
Process the raw data by subtracting the buffer baseline spectrum.
-
Analyze the resulting spectrum for characteristic A-form helical features (positive peak ~260-280 nm, negative peak ~210 nm).
-
Nuclease Degradation Assay (Serum Stability)
This protocol assesses the stability of 2'-F-RNA duplexes in the presence of nucleases.
Methodology:
-
Sample Preparation:
-
Incubate the 2'-F-RNA duplex (and an unmodified control) in a solution containing serum (e.g., 50% bovine or human serum) at 37°C.[12]
-
-
Time Course Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the reaction mixture.
-
-
Analysis:
-
Stop the degradation reaction by adding a suitable quenching agent (e.g., EDTA or a denaturing loading buffer).
-
Analyze the samples by polyacrylamide gel electrophoresis (PAGE) under denaturing conditions.
-
Visualize the RNA bands using a suitable staining method (e.g., SYBR Gold) or by using fluorescently labeled oligonucleotides.
-
-
Quantification:
-
Quantify the intensity of the full-length RNA band at each time point to determine the rate of degradation and the half-life of the oligonucleotide.
-
Logical Relationships and Implications for Drug Development
The unique biophysical properties of 2'-F-RNA duplexes have profound implications for the development of nucleic acid-based therapeutics. The enhanced thermal stability and A-form conformation contribute to increased target affinity and potent gene silencing activity, while the improved nuclease resistance leads to a longer duration of action in vivo. These interconnected properties make 2'-F-RNA a highly attractive modification for creating effective and durable oligonucleotide drugs.
References
- 1. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four ( S )-5′- C -aminopropyl-2′- O -methylnucleosides ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00705C [pubs.rsc.org]
Methodological & Application
Synthesis of 2'-Fluoro-N-acetylcytidine (2'-F-Ac-C) Phosphoramidite: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2'-Fluoro-N-acetylcytidine (2'-F-Ac-C) phosphoramidite (B1245037), a crucial building block for the synthesis of modified oligonucleotides. The introduction of a fluorine atom at the 2' position of the ribose sugar enhances the nuclease resistance and binding affinity of oligonucleotides, making them promising candidates for therapeutic and diagnostic applications. This protocol outlines the key synthetic steps, including the protection of the 5'-hydroxyl and N4-amino groups, followed by the phosphitylation of the 3'-hydroxyl group.
Introduction
The chemical modification of nucleosides is a cornerstone of modern nucleic acid chemistry, enabling the development of oligonucleotides with enhanced therapeutic properties. One such modification is the introduction of a fluorine atom at the 2'-position of the ribose sugar. 2'-Fluoro-modified oligonucleotides exhibit increased stability against nuclease degradation and form more stable duplexes with complementary RNA strands compared to their native DNA or RNA counterparts.
N4-acetylcytidine (ac4C) is a naturally occurring RNA modification.[1][2][3] The combination of a 2'-fluoro modification with N-acetylation of the cytidine (B196190) base results in the this compound phosphoramidite, a valuable monomer for the synthesis of modified oligonucleotides with unique structural and functional properties. This application note provides a comprehensive protocol for the chemical synthesis of 5'-O-DMT-N4-acetyl-2'-deoxy-2'-fluorocytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.
Overall Synthesis Workflow
The synthesis of this compound phosphoramidite from the precursor 2'-deoxy-2'-fluorocytidine (B130037) involves a three-step protection strategy followed by a final phosphitylation step. The workflow is designed to ensure the selective modification of the desired functional groups and to allow for efficient purification of the intermediates and the final product.
Caption: Overall workflow for the synthesis of this compound phosphoramidite.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound phosphoramidite.
Step 1: Synthesis of 5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-2'-fluorocytidine
This initial step protects the primary 5'-hydroxyl group to prevent its participation in subsequent reactions.
Materials:
-
2'-Deoxy-2'-fluorocytidine
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 2'-Deoxy-2'-fluorocytidine in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMT-Cl portion-wise over 30 minutes with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol (B129727).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM.
Step 2: Synthesis of 5'-O-(4,4'-dimethoxytrityl)-N4-acetyl-2'-deoxy-2'-fluorocytidine
The exocyclic amino group of cytidine is protected with an acetyl group to prevent side reactions during oligonucleotide synthesis.
Materials:
-
5'-O-DMT-2'-deoxy-2'-fluorocytidine
-
Anhydrous Pyridine
-
Acetic anhydride (B1165640)
-
DCM
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5'-O-DMT-2'-deoxy-2'-fluorocytidine in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Add acetic anhydride dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and add cold water to quench the excess acetic anhydride.
-
Extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by silica gel column chromatography.
Step 3: Synthesis of 5'-O-(4,4'-dimethoxytrityl)-N4-acetyl-2'-deoxy-2'-fluorocytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
The final step introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position.
Materials:
-
5'-O-DMT-N4-acetyl-2'-deoxy-2'-fluorocytidine
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Anhydrous acetonitrile (B52724)
-
Hexanes
Procedure:
-
Dry the starting nucleoside, 5'-O-DMT-N4-acetyl-2'-deoxy-2'-fluorocytidine, by co-evaporation with anhydrous acetonitrile and then dry under high vacuum for several hours.
-
Dissolve the dried nucleoside in anhydrous DCM under an inert atmosphere (argon or nitrogen).
-
Add DIPEA to the solution.
-
Cool the reaction mixture to 0 °C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring its completion by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude phosphoramidite by precipitation from a DCM solution into cold hexanes.
-
Collect the precipitate by filtration and dry under vacuum.
Data Summary
The following table summarizes the expected yields and key analytical data for each synthetic step.
| Step | Product | Expected Yield (%) | Key Analytical Data |
| 1 | 5'-O-DMT-2'-deoxy-2'-fluorocytidine | 80-90 | 1H NMR, 13C NMR, Mass Spectrometry |
| 2 | 5'-O-DMT-N4-acetyl-2'-deoxy-2'-fluorocytidine | 85-95 | 1H NMR, 13C NMR, Mass Spectrometry |
| 3 | This compound Phosphoramidite | 75-85 | 1H NMR, 31P NMR, Mass Spectrometry |
Application in Oligonucleotide Synthesis
The synthesized this compound phosphoramidite is a key reagent in the solid-phase synthesis of modified oligonucleotides using standard phosphoramidite chemistry.[4] The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
The use of this compound phosphoramidite allows for the site-specific incorporation of this modified nucleoside into a growing oligonucleotide chain, thereby imparting desirable biological properties to the final product.
Conclusion
This application note provides a detailed and robust protocol for the synthesis of this compound phosphoramidite. The described methods are suitable for producing high-purity material for research and development purposes in the field of oligonucleotide therapeutics and diagnostics. The availability of such modified phosphoramidites is critical for advancing the design and synthesis of novel nucleic acid-based molecules with tailored functionalities.
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
Application Notes and Protocols for 2'-F-Ac-C Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the use of 2'-Fluoro-N-acetylcytidine (2'-F-Ac-C) phosphoramidite (B1245037) in the solid-phase synthesis of modified oligonucleotides. The inclusion of 2'-fluoro modifications can enhance the nuclease resistance and thermal stability of oligonucleotides, making them valuable tools in various research and therapeutic applications, including antisense oligonucleotides and siRNAs.
Introduction to 2'-Fluoro-Modified Oligonucleotides
Oligonucleotides containing 2'-fluoro modifications exhibit an A-form helical structure, similar to RNA, which contributes to their increased binding affinity to complementary RNA targets. The electronegative fluorine atom at the 2' position of the ribose sugar provides steric bulk and alters the sugar pucker, leading to enhanced stability against nuclease degradation compared to unmodified DNA and RNA. The N-acetyl protecting group on the cytidine (B196190) base is a standard protecting group compatible with modern oligonucleotide synthesis and deprotection protocols.
Coupling Conditions for this compound Phosphoramidite
The efficiency of the coupling step is critical for the overall yield and purity of the final oligonucleotide. For modified phosphoramidites like this compound, optimizing the activator, coupling time, and phosphoramidite concentration is essential to achieve high coupling efficiencies.
Data Presentation: Coupling Efficiency and Conditions
While direct comparative studies for this compound phosphoramidite are not extensively available, the following table summarizes typical coupling conditions and expected efficiencies for modified phosphoramidites based on available literature. It is recommended to optimize these conditions for your specific sequence and synthesizer.
| Activator | Activator Concentration (M) | Coupling Time (min) | Typical Coupling Efficiency (%) |
| 5-Ethylthiotetrazole (ETT) | 0.25 | 5 - 15 | > 98 |
| 4,5-Dicyanoimidazole (B129182) (DCI) | 0.25 - 1.0 | 3 - 10 | > 99[1] |
Note: DCI is often reported to be a more effective activator for sterically hindered or modified phosphoramidites, leading to higher coupling efficiencies and shorter coupling times compared to tetrazole and its derivatives.[1][2][3]
Experimental Protocols
The following protocols outline the key steps for the solid-phase synthesis of oligonucleotides containing this compound phosphoramidite. These protocols are based on standard phosphoramidite chemistry and may require optimization based on the specific oligonucleotide sequence and synthesis scale.
Reagent Preparation
-
This compound Phosphoramidite Solution: Prepare a 0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile. Ensure the solvent is of high purity with low water content (<30 ppm).
-
Activator Solution: Prepare a 0.25 M solution of ETT or a 0.25 M - 1.0 M solution of DCI in anhydrous acetonitrile.
-
Standard Synthesis Reagents: Prepare fresh solutions of deblocking, capping, and oxidizing reagents as per the synthesizer manufacturer's recommendations.
Automated Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis is performed on an automated DNA/RNA synthesizer in the 3' to 5' direction. The following diagram illustrates the general workflow of a single synthesis cycle.
Detailed Steps:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleotide by treatment with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[4][5]
-
Coupling: The this compound phosphoramidite is activated by the activator solution (ETT or DCI) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage. A coupling time of 3-10 minutes is recommended for this compound phosphoramidite.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion mutants (n-1 sequences) in the final product.[5]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing solution, typically iodine in a mixture of tetrahydrofuran, pyridine, and water.[4][5]
This four-step cycle is repeated for each subsequent nucleotide addition until the desired full-length oligonucleotide is synthesized.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases and phosphate backbone are removed. The choice of deprotection method depends on the other modifications present in the oligonucleotide.
Data Presentation: Deprotection Conditions
| Method | Reagent | Temperature (°C) | Time | Notes |
| Standard | Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55 | 17 hours | Compatible with most standard protecting groups. |
| Fast Deprotection | Ammonium Hydroxide / 40% Methylamine (B109427) (1:1, v/v) (AMA) | Room Temperature | 2 hours | Requires the use of "fast" or "ultrafast" deprotection phosphoramidites for other bases (e.g., Ac-dC).[6][7][8] Heating with AMA is not recommended for 2'-fluoro-modified oligonucleotides as it may cause degradation.[6] |
Protocol 1: Standard Deprotection with Ammonium Hydroxide
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and incubate at 55°C for 17 hours.
-
Cool the vial to room temperature and transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Wash the support with nuclease-free water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Protocol 2: Fast Deprotection with AMA
-
Transfer the solid support to a screw-cap vial.
-
Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Add the AMA solution to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and incubate at room temperature for 2 hours.
-
Cool the vial and transfer the supernatant to a new tube.
-
Wash the support with nuclease-free water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Purification and Analysis
The crude deprotected oligonucleotide should be purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the recommended method for purifying modified oligonucleotides.
-
Purification: Reversed-phase HPLC (RP-HPLC) or ion-exchange HPLC (IE-HPLC) can be used for purification. The choice of method depends on the length and sequence of the oligonucleotide.
-
Analysis: The purity of the final oligonucleotide can be assessed by analytical HPLC. The identity of the product should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).[9][10][11]
Application Example: RNA Interference (RNAi) Pathway
Oligonucleotides containing 2'-fluoro modifications are frequently used as small interfering RNAs (siRNAs) to induce gene silencing through the RNAi pathway. The enhanced stability and binding affinity of these modified siRNAs can lead to more potent and prolonged gene knockdown.
The following diagram illustrates the key steps in the RNAi pathway initiated by a chemically synthesized siRNA.
Pathway Description:
-
A chemically synthesized siRNA, potentially containing 2'-fluoro modifications for enhanced stability, is introduced into the cytoplasm.[12]
-
The siRNA is recognized by the RNA-induced silencing complex (RISC) loading complex.[13]
-
The siRNA duplex is unwound, and the passenger (sense) strand is cleaved and degraded. The guide (antisense) strand is incorporated into the RISC to form the active RISC complex.[13]
-
The guide strand within the activated RISC binds to the complementary sequence on the target messenger RNA (mRNA).[13]
-
The Argonaute-2 (Ago2) protein within the RISC complex, which has "slicer" activity, cleaves the target mRNA.
-
The cleaved mRNA is then degraded by cellular machinery, leading to the suppression of protein translation and, consequently, gene silencing.[13]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - High water content in reagents or on the synthesizer. - Degraded phosphoramidite or activator. - Insufficient coupling time. | - Use fresh, high-purity anhydrous acetonitrile. - Ensure phosphoramidite and activator solutions are freshly prepared. - Increase the coupling time. - Consider using a more potent activator like DCI.[1][3] |
| Incomplete Deprotection | - Insufficient deprotection time or temperature. - Incompatible protecting groups with the chosen deprotection method. | - Ensure the recommended deprotection time and temperature are followed. - When using AMA, ensure all other phosphoramidites have compatible "fast" deprotecting groups.[6][7][8] |
| Presence of Deletion Mutants (n-1) | - Inefficient capping. | - Ensure capping reagents are fresh and active. - Optimize capping time. |
| Oligonucleotide Degradation | - Harsh deprotection conditions (e.g., heating with AMA for 2'-fluoro modifications). - Nuclease contamination. | - Follow the recommended deprotection protocol for 2'-fluoro-modified oligonucleotides (e.g., AMA at room temperature).[6] - Use nuclease-free reagents and labware during post-synthesis handling. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. atdbio.com [atdbio.com]
- 6. 2'-F-C (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 7. US20100087634A1 - Fluorous Oligonucleotide Reagents and Affinity Purification of Oligonucleotides - Google Patents [patents.google.com]
- 8. web.colby.edu [web.colby.edu]
- 9. Sequence confirmation of modified oligonucleotides using chemical degradation, electrospray ionization, time-of-flight, and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. sg.idtdna.com [sg.idtdna.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis and Application of Chemical Modification Strategies for Small Nucleic Acid Drugs [synapse.patsnap.com]
Application Notes and Protocols for the Deprotection of Oligonucleotides Containing 2'-Fluoro-N-acetylcytidine (2'-F-Ac-C)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleotides, such as 2'-Fluoro-N-acetylcytidine (2'-F-Ac-C), into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. The 2'-fluoro modification enhances nuclease resistance and binding affinity, while the N-acetyl group on cytidine (B196190) provides protection during solid-phase synthesis. Complete and efficient deprotection of these modified oligonucleotides is paramount to ensure the final product's purity, integrity, and biological activity.
These application notes provide detailed protocols for the deprotection of oligonucleotides containing this compound, leveraging mild and ultra-mild deprotection strategies. The protocols are designed to be straightforward and reproducible, ensuring high-quality oligonucleotides for downstream applications. It is generally understood that the deprotection of 2'-O-Me-RNA and 2'-F-RNA is virtually identical to that of DNA.[1][2]
Deprotection Strategies Overview
The N-acetyl protecting group on cytidine is significantly more labile than traditional benzoyl (Bz) protection. This allows for the use of milder deprotection conditions, which are crucial for preserving the integrity of sensitive modifications and dyes that may be present in the oligonucleotide sequence. Two primary strategies are recommended for the deprotection of oligonucleotides containing this compound:
-
Ultra-Mild Deprotection: This method utilizes potassium carbonate in methanol (B129727) and is suitable for highly sensitive oligonucleotides.
-
Fast Deprotection: This approach employs a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) for rapid and efficient deprotection.
The choice of deprotection strategy will depend on the overall composition of the oligonucleotide, including the presence of other sensitive modifications or fluorescent labels.
Data Presentation: Deprotection Conditions
The following tables summarize the recommended deprotection conditions for oligonucleotides containing this compound.
| Deprotection Method | Reagent Composition | Temperature | Duration | Notes |
| Ultra-Mild | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Recommended for oligonucleotides with base-labile groups. Requires the use of Ultra-MILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG) and phenoxyacetic anhydride (B1165640) in the capping step.[1] |
| Fast (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1, v/v) | 65°C | 10 minutes | A rapid and efficient method. It is crucial to use Ac-dC to prevent base modification that can occur with Bz-dC under these conditions.[1][3][4] |
| Alternative Fast (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1, v/v) | Room Temperature | 2 hours | A lower temperature option for the AMA reagent. |
| Reagent | Supplier Example | Part Number Example |
| Potassium Carbonate | Sigma-Aldrich | P5833 |
| Anhydrous Methanol | Fisher Scientific | A452-4 |
| Ammonium Hydroxide (28-30%) | Merck | 1.05432 |
| Methylamine (40% in water) | Sigma-Aldrich | 426466 |
Experimental Protocols
Protocol 1: Ultra-Mild Deprotection using Potassium Carbonate in Methanol
This protocol is recommended for oligonucleotides containing highly sensitive modifications that are not stable to ammoniacal cleavage.
Materials:
-
Oligonucleotide synthesized on solid support (containing this compound and other Ultra-MILD protected bases)
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol
-
Anhydrous acetonitrile
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Resin Preparation: Carefully transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 1.5 mL microcentrifuge tube.
-
Cleavage and Deprotection: Add 1.0 mL of 0.05 M potassium carbonate in methanol to the tube.
-
Incubation: Seal the tube tightly and incubate at room temperature for 4 hours with gentle agitation.
-
Oligonucleotide Elution: Carefully transfer the methanolic solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Resin Wash: Wash the solid support with 2 x 0.5 mL of nuclease-free water and combine the washes with the methanolic solution.
-
Drying: Evaporate the combined solution to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried oligonucleotide pellet in a desired volume of nuclease-free water or buffer.
-
Quantification and Analysis: Determine the oligonucleotide concentration by UV-Vis spectrophotometry at 260 nm and verify the purity and integrity by HPLC and/or mass spectrometry.
Protocol 2: Fast Deprotection using Ammonium Hydroxide/Methylamine (AMA)
This is a rapid and highly effective method for the deprotection of oligonucleotides containing this compound.
Materials:
-
Oligonucleotide synthesized on solid support (containing this compound)
-
Ammonium Hydroxide (28-30%)
-
Methylamine (40% in water)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Reagent Preparation: In a fume hood, prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. Caution: This mixture is volatile and should be prepared fresh and handled with appropriate personal protective equipment.
-
Resin Preparation: Transfer the solid support with the synthesized oligonucleotide to a 1.5 mL screw-cap microcentrifuge tube.
-
Cleavage and Deprotection: Add 1.0 mL of the freshly prepared AMA solution to the tube.
-
Incubation: Tightly seal the tube and incubate at 65°C for 10 minutes. For a room temperature alternative, incubate for 2 hours.
-
Cooling: After incubation, cool the tube to room temperature.
-
Oligonucleotide Elution: Transfer the AMA solution containing the deprotected oligonucleotide to a new microcentrifuge tube.
-
Resin Wash: Wash the solid support with 2 x 0.5 mL of nuclease-free water and pool the washes with the AMA solution.
-
Drying: Evaporate the combined solution to dryness in a vacuum concentrator.
-
Reconstitution: Dissolve the oligonucleotide pellet in a suitable volume of nuclease-free water or buffer.
-
Quantification and Analysis: Quantify the oligonucleotide by measuring the absorbance at 260 nm and assess its purity by HPLC and/or mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the deprotection of oligonucleotides.
Caption: Chemical deprotection of the this compound nucleotide.
References
Application Notes and Protocols for the Incorporation of 2'-Fluoro-N-Acetyl-Cytidine (2'-F-Ac-C) into siRNA Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of small interfering RNAs (siRNAs) is often limited by their inherent instability and potential to elicit an immune response. Chemical modifications are crucial for overcoming these limitations and enhancing the drug-like properties of siRNAs. Among these, 2'-fluoro (2'-F) modifications of pyrimidine (B1678525) nucleosides have proven to be highly effective. The 2'-F modification locks the sugar pucker in a C3'-endo conformation, which is favorable for A-form helices characteristic of RNA duplexes, thereby increasing thermal stability and nuclease resistance.[1][2][3]
This document provides detailed application notes and protocols for the incorporation of 2'-fluoro-modified cytidine (B196190), with a focus on 2'-Fluoro-N-Acetyl-Cytidine (2'-F-Ac-C), into siRNA sequences. While the this compound phosphoramidite (B1245037) is commercially available for oligonucleotide synthesis, comprehensive studies detailing the specific advantages of the N-acetyl group on cytidine within a 2'-fluoro context for siRNA applications are not extensively available in peer-reviewed literature. Therefore, these notes are primarily based on the well-documented benefits of 2'-F pyrimidine modifications in general. The N-acetyl group is a standard protecting group for the exocyclic amine of cytidine during solid-phase oligonucleotide synthesis and is typically removed during the final deprotection step. Its presence in the final siRNA product is not standard, and its impact on hybridization, RISC loading, and off-target effects would require specific investigation. The protocols provided herein are applicable for the incorporation of 2'-F-modified pyrimidines, including 2'-F-C.
Key Advantages of 2'-Fluoro Pyrimidine Modifications in siRNA
-
Enhanced Thermal Stability: The 2'-F modification significantly increases the melting temperature (Tm) of siRNA duplexes, indicating stronger binding to the target mRNA.[1][4]
-
Increased Nuclease Resistance: siRNAs with 2'-F modifications exhibit a substantially longer half-life in serum compared to unmodified siRNAs, protecting them from degradation by nucleases.[1][5]
-
Improved In Vitro and In Vivo Efficacy: In many cases, 2'-F modified siRNAs demonstrate enhanced gene silencing activity both in cell culture and in animal models.[2][3]
-
Reduced Immunostimulation: Modification of siRNAs with 2'-F nucleotides has been shown to reduce the induction of innate immune responses.[1][6]
Data Presentation
The following tables summarize quantitative data on the effects of 2'-fluoro modifications on siRNA properties based on published studies.
Table 1: Thermal Stability of Unmodified vs. 2'-F Modified siRNA
| siRNA Construct | Modification | Melting Temperature (Tm) (°C) | ΔTm (°C) vs. Unmodified | Reference |
| Unmodified siRNA | None | 71.8 | - | [2] |
| 2'-F Pyrimidine siRNA | 2'-F on all U and C residues | 86.2 | +14.4 | [2] |
| Alternating 2'-F/2'-OMe siRNA | 2'-F and 2'-OMe on alternating residues | 81.7 | +9.9 | [4] |
Table 2: In Vitro Gene Silencing Efficacy of Unmodified vs. 2'-F Modified siRNA
| Target Gene | Cell Line | siRNA Construct | IC50 (nM) | Fold Improvement vs. Unmodified | Reference |
| Factor VII | HeLa | Unmodified siRNA | 0.95 | - | [3] |
| Factor VII | HeLa | 2'-F Pyrimidine siRNA | 0.50 | 1.9 | [3] |
Table 3: In Vivo Performance of Unmodified vs. 2'-F Modified siRNA
| Target Gene | Animal Model | Delivery Vehicle | siRNA Construct | Efficacy Metric | Result | Reference |
| Factor VII | Mouse | Lipid Nanoparticle (LNP) | Unmodified siRNA | ED50 ~1 mg/kg | - | [2] |
| Factor VII | Mouse | Lipid Nanoparticle (LNP) | 2'-F Pyrimidine siRNA | ED50 ~0.5 mg/kg | ~2-fold more potent | [2] |
| Luciferase | Mouse | Hydrodynamic Injection | Unmodified siRNA | Significant degradation in <1 min in plasma | - | [5] |
| Luciferase | Mouse | Hydrodynamic Injection | 2'-F Pyrimidine siRNA | >50% intact after 24h in plasma | Dramatically increased stability | [5] |
Signaling and Experimental Workflow Diagrams
Caption: The RNA interference pathway initiated by a modified siRNA duplex.
Caption: A comprehensive workflow for the synthesis and evaluation of modified siRNAs.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of siRNA incorporating this compound
This protocol outlines the general steps for automated solid-phase synthesis of RNA oligonucleotides using phosphoramidite chemistry. Specific cycles and timings will vary based on the synthesizer manufacturer's recommendations.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the 3'-most nucleotide
-
This compound-CE Phosphoramidite and other required phosphoramidites (A, G, U, unmodified C)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Capping solutions (e.g., Acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
-
Cleavage and deprotection solution (e.g., Ammonium hydroxide/methylamine mixture)
-
Triethylamine trihydrofluoride (TEA·3HF) for 2'-silyl protecting group removal (if applicable)
Procedure:
-
Preparation:
-
Dissolve phosphoramidites and activator in anhydrous acetonitrile to the recommended concentrations.
-
Install reagents and the CPG column on the synthesizer.
-
Program the desired siRNA sequence into the synthesizer software.
-
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Deblocking/Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleotide by treatment with the deblocking solution.
-
Coupling: The this compound phosphoramidite (or other phosphoramidite) is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the CPG column is removed from the synthesizer.
-
The oligonucleotide is cleaved from the CPG support, and the cyanoethyl protecting groups on the phosphates and the protecting groups on the nucleobases are removed by incubation with the cleavage and deprotection solution.
-
If 2'-O-TBDMS protecting groups are used for other ribonucleotides, a desilylation step with TEA·3HF is required.
-
-
Purification and Analysis:
-
The crude siRNA is purified by HPLC or PAGE.
-
The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.
-
Protocol 2: In Vitro Transfection of siRNA for Gene Silencing
This protocol is a general guideline for transfecting adherent cells in a 24-well plate format. Optimization of siRNA concentration and transfection reagent volume is recommended for each cell line.
Materials:
-
Adherent cells (e.g., HeLa, HEK293)
-
Complete growth medium with serum
-
Serum-free medium (e.g., Opti-MEM®)
-
siRNA stock solution (20 µM)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
24-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
Preparation of siRNA-Lipid Complexes (per well):
-
In a sterile microcentrifuge tube, dilute the desired amount of siRNA (e.g., 10-50 nM final concentration) in serum-free medium to a total volume of 50 µL.
-
In a separate tube, dilute the transfection reagent (e.g., 1.5-2 µL) in serum-free medium to a total volume of 50 µL.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate for 10-15 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the old medium from the cells and replace it with fresh complete growth medium.
-
Add the 100 µL of siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Harvest the cells and analyze for target gene knockdown by qPCR (mRNA level) or Western blot (protein level).
-
Protocol 3: Serum Stability Assay
This assay evaluates the resistance of siRNA to degradation by nucleases present in serum.
Materials:
-
Modified and unmodified siRNA
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-Buffered Saline (PBS)
-
Gel loading buffer
-
Polyacrylamide gel or agarose (B213101) gel
-
Gel electrophoresis apparatus
-
Gel imaging system
-
Incubator or water bath at 37°C
Procedure:
-
Incubation:
-
In a microcentrifuge tube, mix a defined amount of siRNA (e.g., 1 µg) with serum (e.g., 50% final concentration in PBS).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and immediately place it on ice or add a stop solution (e.g., EDTA) to inactivate nucleases.
-
-
Gel Electrophoresis:
-
Mix the aliquots with gel loading buffer.
-
Load the samples onto a polyacrylamide or high-resolution agarose gel.
-
Run the gel according to standard procedures to separate the intact siRNA from degraded fragments.
-
-
Analysis:
-
Stain the gel with a nucleic acid stain (e.g., SYBR Gold).
-
Visualize the gel using an imaging system.
-
Quantify the intensity of the band corresponding to the intact siRNA at each time point to determine the rate of degradation and the half-life of the siRNA.
-
Protocol 4: In Vivo Delivery of siRNA using Lipid Nanoparticles (LNPs) in Mice
This protocol provides a general framework for the systemic administration of siRNA-loaded LNPs to mice for liver-targeted gene silencing.
Materials:
-
siRNA-loaded LNPs
-
C57BL/6 mice (or other appropriate strain)
-
Sterile saline or PBS for injection
-
Insulin syringes or other appropriate injection equipment
-
Animal handling and restraint devices
-
Anesthesia (if required for blood collection)
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
Equipment for tissue harvesting and processing
Procedure:
-
Preparation of Dosing Solution:
-
Thaw the siRNA-LNP formulation.
-
Dilute the formulation to the desired concentration with sterile saline or PBS immediately before injection.
-
-
Administration:
-
Administer the siRNA-LNP formulation to the mice via intravenous (tail vein) injection. The dose will depend on the potency of the siRNA and the LNP formulation (e.g., 0.5-5 mg/kg).
-
Include control groups receiving a non-targeting siRNA-LNP or vehicle alone.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for any adverse effects.
-
At predetermined time points post-injection (e.g., 24, 48, 72 hours), collect blood samples for analysis of target protein levels in the serum (if the target is a secreted protein).
-
At the end of the study, euthanize the animals and harvest the target tissue (e.g., liver) for analysis of mRNA and protein levels.
-
-
Analysis:
-
Analyze serum samples for target protein levels using methods such as ELISA.
-
Extract RNA and protein from the harvested tissues.
-
Quantify target mRNA levels by qPCR and target protein levels by Western blot to determine the extent of gene silencing.
-
Conclusion
The incorporation of 2'-fluoro pyrimidine modifications is a well-established strategy to enhance the therapeutic potential of siRNAs by improving their stability, efficacy, and safety profile. While the specific contribution of the N-acetyl group in this compound requires further investigation, the protocols and data presented here provide a solid foundation for researchers and drug developers working with 2'-fluoro-modified siRNAs. Future studies directly comparing the performance of siRNAs containing this compound with those containing 2'-F-C will be valuable in further refining the design of next-generation siRNA therapeutics.
References
- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Solution-state structure of a fully alternately 2′-F/2′-OMe modified 42-nt dimeric siRNA construct - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo activity of nuclease-resistant siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2'-Fluoro-N-acetyl-cytidine (2'-F-Ac-C) in Antisense Oligonucleotide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the sequence-specific modulation of gene expression. Chemical modifications to the oligonucleotide backbone, sugar moiety, and nucleobases are critical for enhancing their drug-like properties, including nuclease resistance, binding affinity to target RNA, and pharmacokinetic profile. The incorporation of 2'-fluoro (2'-F) modifications into oligonucleotides has been shown to significantly increase thermal stability and resistance to nuclease degradation.[1][2][3] Concurrently, the N4-acetylcytidine (ac4C) modification is a naturally occurring post-transcriptional modification in RNA that enhances mRNA stability and translation efficiency.[4][5] This document provides detailed application notes and protocols for the utilization of 2'-Fluoro-N-acetyl-cytidine (2'-F-Ac-C) phosphoramidite (B1245037) in the development of novel antisense oligonucleotides, leveraging the potential synergistic benefits of both modifications.
Properties of this compound Modified Oligonucleotides
The combined 2'-F and N4-Ac-C modifications are anticipated to confer several advantageous properties to ASOs:
-
Enhanced Binding Affinity: The 2'-fluoro group locks the sugar pucker in an RNA-like C3'-endo conformation, which pre-organizes the ASO for binding to its RNA target, leading to increased duplex stability (higher melting temperature, Tm).[6][7] The N4-acetyl group on cytidine (B196190) may further contribute to duplex stability.[8][9]
-
Increased Nuclease Resistance: The 2'-F modification provides significant protection against degradation by endo- and exonucleases, prolonging the half-life of the ASO in biological systems.[1][2][3] A phosphorothioate (B77711) (PS) backbone is often used in conjunction with 2' modifications to further enhance nuclease resistance.[1][10]
-
Potent Gene Silencing Activity: By increasing binding affinity and stability, 2'-F modified ASOs can exhibit potent and durable gene silencing effects.[11][12]
-
Reduced Immunostimulatory Effects: Compared to unmodified siRNAs, 2'-F modified oligonucleotides have been shown to have reduced immunostimulatory potential.[2][7]
Data Presentation: Comparative Properties of Modified Oligonucleotides
The following tables summarize expected quantitative data based on studies of 2'-F modified oligonucleotides, providing a framework for comparison when evaluating this compound ASOs.
Table 1: Thermal Stability (Tm) of ASO Duplexes with Complementary RNA
| ASO Chemistry | Tm (°C) per modification | Reference |
| DNA | Baseline | - |
| 2'-O-Methyl (2'-OMe) | +1.5 | [13] |
| 2'-Fluoro (2'-F) | +1.8 to +2.5 | [6][14] |
| Locked Nucleic Acid (LNA) | +2 to +8 | [15] |
| This compound (Predicted) | ≥ +1.8 | Inference |
Table 2: Nuclease Stability of Modified Oligonucleotides in Serum
| ASO Chemistry | Half-life (t½) in Serum | Reference |
| Unmodified DNA | < 1 hour | [2] |
| Phosphorothioate DNA (PS-DNA) | Several hours | [13] |
| 2'-F-PS | > 24 hours | [1][2] |
| LNA/2'-F-PS Chimera | > 24 hours | [1] |
| This compound-PS (Predicted) | > 24 hours | Inference |
Table 3: In Vitro Gene Silencing Efficacy (IC50)
| ASO Chemistry | Target Gene | Cell Line | IC50 (nM) | Reference |
| 2'-OMe-PS | Dmd exon-23 | mdx mouse myotubes | ~25 | [1] |
| 2'-F-PS | Dmd exon-23 | mdx mouse myotubes | ~12.5 | [1] |
| LNA/2'-F-PS | Dmd exon-23 | mdx mouse myotubes | < 12.5 | [1] |
| 2'F-ANA | c-MYB | K562 | >80% knockdown at 200 nM | [11] |
| This compound-PS (Predicted) | Target-dependent | Target-dependent | Potentially < 25 | Inference |
Experimental Protocols
Protocol 1: Synthesis of this compound Modified Antisense Oligonucleotides
This protocol outlines the solid-phase synthesis of this compound modified ASOs using standard phosphoramidite chemistry.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA and RNA phosphoramidites (A, G, T, U, C)
-
This compound CE-Phosphoramidite[16]
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Ammonium hydroxide/methylamine (AMA) solution for cleavage and deprotection
-
Acetonitrile (synthesis grade)
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired ASO sequence, specifying the position(s) for the incorporation of the this compound phosphoramidite.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through iterative cycles:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside.
-
Coupling: Activation of the incoming phosphoramidite (e.g., this compound) and its coupling to the free 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection:
-
Following synthesis, treat the solid support with AMA solution at room temperature for 2 hours to cleave the ASO from the support and remove the base and phosphate protecting groups. Note: Do not heat, as this may degrade the this compound modification.[16]
-
-
Purification: Purify the crude ASO product using methods such as reversed-phase high-performance liquid chromatography (RP-HPLC), anion-exchange HPLC (AX-HPLC), or polyacrylamide gel electrophoresis (PAGE).[17][18]
-
Desalting: Desalt the purified ASO using methods like ethanol (B145695) precipitation or size-exclusion chromatography.[18][19]
-
Quantification and Characterization: Determine the concentration of the purified ASO by UV absorbance at 260 nm. Verify the identity and purity of the ASO by mass spectrometry (e.g., ESI-MS).
References
- 1. Systematic evaluation of 2′-Fluoro modified chimeric antisense oligonucleotide-mediated exon skipping in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2'-F-C Oligo Modifications from Gene Link [genelink.com]
- 7. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 14. 2' Fluoro RNA Modification [biosyn.com]
- 15. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2'-F-C (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 17. Purification of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Enzymatic Synthesis of 2'-Fluoro RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro RNA (2'-F RNA) is a chemically modified nucleic acid analog where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom. This modification confers several advantageous properties, making it a valuable tool in various research and therapeutic applications. The introduction of fluorine, a highly electronegative atom, alters the sugar pucker conformation to C3'-endo, which is characteristic of A-form helices found in RNA. This structural change leads to increased thermal stability of RNA duplexes, enhanced resistance to nuclease degradation, and improved binding affinity to target molecules.[1][2][3]
The enzymatic synthesis of 2'-F RNA, primarily through in vitro transcription using modified RNA polymerases, offers a convenient and efficient method for producing these modified oligonucleotides. This document provides detailed protocols and data for the enzymatic synthesis of 2'-F RNA, intended for researchers, scientists, and professionals in drug development. Applications of 2'-F RNA are widespread, including the development of highly stable aptamers, potent siRNAs for gene silencing, and robust ribozymes.[1][2][4][5]
Key Advantages of 2'-Fluoro RNA Modification
-
Enhanced Nuclease Resistance: The 2'-fluoro modification significantly increases the resistance of RNA to degradation by nucleases, prolonging its half-life in biological fluids like human plasma.[1][2]
-
Increased Thermal Stability: 2'-F RNA forms more stable duplexes with complementary RNA strands compared to unmodified RNA, with an increase in melting temperature (Tm).[1][6] This enhanced stability is primarily driven by favorable enthalpic contributions.[3]
-
Improved Binding Affinity: The C3'-endo sugar conformation promoted by the 2'-fluoro group leads to higher affinity for target binding, which is particularly beneficial for aptamer development.[1]
-
Reduced Immunostimulatory Effects: In the context of siRNAs, 2'-fluoro modifications have been shown to reduce immune stimulation compared to unmodified siRNAs.[2]
Enzymatic Synthesis of 2'-Fluoro RNA
The enzymatic synthesis of 2'-F RNA is typically achieved through in vitro transcription using a DNA template and a modified RNA polymerase that can efficiently incorporate 2'-fluoro-substituted nucleoside triphosphates (2'-F-NTPs).
Essential Components
-
DNA Template: A linear double-stranded DNA containing a T7 promoter sequence upstream of the desired RNA sequence.
-
T7 RNA Polymerase (Mutant): Wild-type T7 RNA polymerase shows poor incorporation of 2'-modified NTPs. Therefore, mutant versions of T7 RNA polymerase are essential. The Y639F mutant is widely used as it eliminates the discrimination against 2'-substituents.[4][7] A double mutant, Y639F/H784A, can further enhance the incorporation of NTPs with bulky 2'-substituents.[7][8]
-
2'-Fluoro Nucleoside Triphosphates (2'-F-NTPs): 2'-F-ATP, 2'-F-CTP, 2'-F-GTP, and 2'-F-UTP. These can be used for partial or full substitution of the canonical NTPs.
-
Ribonucleoside Triphosphates (NTPs): ATP, CTP, GTP, UTP.
-
Transcription Buffer: Provides the optimal chemical environment for the polymerase activity, typically containing Tris-HCl, MgCl2, and a reducing agent like DTT.
-
RNase Inhibitor: To prevent degradation of the synthesized RNA by contaminating ribonucleases.
Experimental Workflow
The general workflow for the enzymatic synthesis of 2'-fluoro RNA involves template preparation, the in vitro transcription reaction, and subsequent purification of the synthesized 2'-F RNA.
Detailed Protocol for In Vitro Transcription of 2'-Fluoro RNA
This protocol is a general guideline and may require optimization depending on the specific RNA sequence and the desired level of 2'-fluoro modification.
1. Template Preparation:
-
Prepare a linear DNA template containing a T7 promoter (e.g., 5'-TAATACGACTCACTATAGGG-3') followed by the sequence to be transcribed. The template can be a PCR product or a linearized plasmid.
-
Purify the DNA template using a standard column purification kit and quantify its concentration.
2. In Vitro Transcription Reaction:
-
Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube. Add the components in the following order:
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-Free Water | to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| 100 mM DTT | 1 µL | 5 mM |
| 100 mM 2'-F-NTP(s) & NTP Mix | 1.5 µL each of desired NTPs | 7.5 mM each |
| DNA Template (0.5-1 µg) | X µL | 25-50 ng/µL |
| RNase Inhibitor (40 U/µL) | 0.5 µL | 1 U/µL |
| Mutant T7 RNA Polymerase | 2 µL | - |
-
Gently mix the components by pipetting and spin down briefly.
-
Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may increase yield but can also lead to non-templated additions.
3. DNA Template Removal:
-
After incubation, add 1 µL of DNase I (RNase-free) to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes to digest the DNA template.
4. Purification of 2'-Fluoro RNA:
-
The synthesized 2'-F RNA can be purified using various methods depending on the length and intended application of the RNA:
-
Column Purification: For routine purification.
-
Phenol:Chloroform Extraction followed by Ethanol Precipitation: For concentrating the RNA.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): For high-purity RNA of a specific length.
-
5. Quantification and Quality Control:
-
Quantify the purified 2'-F RNA using a spectrophotometer (A260).
-
Assess the integrity and purity of the RNA by running an aliquot on a denaturing polyacrylamide or agarose (B213101) gel.
Data Presentation
T7 RNA Polymerase Mutants for 2'-Fluoro RNA Synthesis
Several mutants of T7 RNA polymerase have been developed to improve the incorporation efficiency of modified nucleotides. The Y639F mutation is a key change that reduces the enzyme's ability to discriminate against 2'-substitutions.[4][7]
| Enzyme Variant | Key Mutation(s) | Properties and Advantages |
| Wild-Type T7 RNAP | None | Inefficiently incorporates 2'-F-NTPs. |
| T7 RNAP (Y639F) | Y639F | Significantly improved incorporation of 2'-F-NTPs and 2'-amino-NTPs.[4][7] This is the most commonly used mutant. |
| T7 RNAP (Y639F/H784A) | Y639F, H784A | Shows enhanced utilization of NTPs with bulkier 2'-substituents (e.g., 2'-O-methyl) and may improve full-length transcript synthesis.[7][8] |
| Syn5 RNA Polymerase | Wild-Type | Exhibits intrinsic low discrimination against the incorporation of 2'-fluoro dNMPs during transcription elongation.[9] |
Impact of 2'-Fluoro Modification on Thermal Stability (Tm)
The substitution of 2'-hydroxyl groups with 2'-fluoro groups generally increases the thermal stability of RNA duplexes. The extent of this increase depends on the number and position of the modifications.
| Duplex Type | Change in Tm per Modification (°C) |
| 2'-F-RNA / RNA Duplex | An increase of approximately 1.8°C per 2'-F-RNA residue relative to a DNA/RNA duplex.[1] The stability enhancement is additive and slightly cooperative.[1] |
| Fully 2'-F-RNA / DNA Duplex | An increase of approximately 0.5°C per incorporation.[1] |
| siRNA with 2'-F at all Pyrimidines | A fully modified siRNA duplex showed a Tm increase of almost 15°C compared to the unmodified duplex.[2] |
Applications of 2'-Fluoro RNA
The unique properties of 2'-F RNA make it suitable for a range of applications in research and therapeutics.
Signaling Pathways and Mechanisms of Action
In the context of RNA interference (RNAi), 2'-F modified siRNAs are processed by the cellular machinery to silence target genes. The workflow involves the entry of the siRNA into the cytoplasm, incorporation into the RNA-Induced Silencing Complex (RISC), and subsequent cleavage of the target mRNA.
-
Aptamers: 2'-F RNA aptamers exhibit high affinity and specificity for their targets, coupled with enhanced stability, making them excellent candidates for diagnostics and therapeutics.[5]
-
siRNAs: The increased stability and reduced immunogenicity of 2'-F modified siRNAs make them more effective for in vivo gene silencing applications.[1][2]
-
Ribozymes: The 2'-fluoro modification can be incorporated into ribozymes to enhance their stability and catalytic activity.[5]
Troubleshooting
| Issue | Possible Cause(s) | Suggestion(s) |
| Low or No RNA Yield | Inactive enzyme, poor quality template, incorrect NTP concentrations, RNase contamination. | Use fresh enzyme and high-quality template. Optimize NTP concentrations. Maintain an RNase-free environment. Add RNase inhibitor. |
| Incomplete Transcripts | High GC content in the template, premature termination. | Increase incubation temperature (if using a thermostable polymerase). Optimize Mg2+ concentration. Use the Y639F/H784A double mutant T7 RNAP. |
| Products of Incorrect Size | Non-templated additions by T7 RNAP, template-independent synthesis. | Reduce incubation time. Purify the transcript of interest using PAGE. |
Conclusion
The enzymatic synthesis of 2'-fluoro RNA using mutant T7 RNA polymerases is a robust and versatile method for producing modified nucleic acids with desirable properties for a wide range of applications. The enhanced stability and binding affinity of 2'-F RNA make it a powerful tool in the development of next-generation aptamers, siRNAs, and other functional nucleic acid molecules. By following the detailed protocols and considering the data presented in these application notes, researchers can effectively synthesize and utilize 2'-F RNA in their studies.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. 2' Fluoro RNA Modification [biosyn.com]
- 7. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 2'-F-Ac-C Containing Oligonucleotides by High-Performance Liquid Chromatography (HPLC)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of modified nucleosides into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. The 2'-fluoro (2'-F) and N4-acetylcytidine (Ac-C) modifications, for instance, can enhance nuclease resistance, binding affinity, and reduce immunogenicity. Ensuring the purity of these modified oligonucleotides is paramount for accurate downstream applications and clinical safety. High-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase (IP-RP) HPLC, is the gold standard for the purification of synthetic oligonucleotides, offering high resolution and the ability to separate full-length products from failure sequences and other impurities.[1] This document provides detailed protocols and application notes for the purification of oligonucleotides containing 2'-F-Ac-C modifications.
Principles of Ion-Pair Reversed-Phase HPLC for Modified Oligonucleotides
Ion-pair reversed-phase HPLC separates oligonucleotides based on their hydrophobicity.[2] The negatively charged phosphate (B84403) backbone of oligonucleotides makes them highly polar. To retain them on a hydrophobic stationary phase (typically C8 or C18), an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or triethylammonium bicarbonate (TEAB), is added to the mobile phase.[3][4] The positively charged triethylammonium ions form a neutral complex with the phosphate backbone, increasing the oligonucleotide's hydrophobicity and allowing for its retention and subsequent separation based on length and the hydrophobicity of the nucleobases and any modifications.[5] The elution of the bound oligonucleotides is achieved by a gradient of an organic solvent, such as acetonitrile (B52724).[3]
Quantitative Data Summary
The purity and yield of HPLC-purified oligonucleotides can vary depending on the sequence, length, and nature of the modifications. The following table summarizes typical purity and yield values obtained for modified oligonucleotides using HPLC.
| Oligonucleotide Type | Purification Method | Achievable Purity (%) | Typical Yield (%) | Reference |
| Modified Oligonucleotides | RP-HPLC | 90-95 | Not Specified | [6] |
| Single-Stranded RNA | IP-RP-HPLC | >99 | >56 | Not Specified |
| Phosphorothioate DNA (20-mer) | Anion-Exchange Chromatography | 97 | 70 | [7] |
| General Unmodified Oligos (15-50 bases) | HPLC | Not specified | Yield varies with length and purification | [8] |
Experimental Protocols
Protocol 1: Analytical Ion-Pair Reversed-Phase HPLC
This protocol is suitable for assessing the purity of a crude this compound containing oligonucleotide synthesis product.
Materials:
-
HPLC System: A binary HPLC system with a UV detector.
-
Column: A C8 or C18 reversed-phase column suitable for oligonucleotide analysis (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5.[3]
-
Mobile Phase B: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5, in 50% acetonitrile.[3]
-
Sample: Crude this compound oligonucleotide, deprotected and desalted.
-
Reagents: Triethylamine, Carbonic acid (from CO2), Acetonitrile (HPLC grade), Nuclease-free water.
Procedure:
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide in nuclease-free water or Mobile Phase A to a concentration of approximately 0.1-0.5 OD260 units/100 µL.[9]
-
System Equilibration: Equilibrate the column with 100% Mobile Phase A at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 20-100 µL of the prepared sample onto the column.
-
Gradient Elution:
-
0-5 min: 100% Mobile Phase A
-
5-35 min: Linear gradient from 0% to 100% Mobile Phase B
-
35-40 min: 100% Mobile Phase B (column wash)
-
40-45 min: Linear gradient from 100% to 0% Mobile Phase B
-
45-50 min: 100% Mobile Phase A (re-equilibration)
-
-
Detection: Monitor the elution profile at 260 nm. The full-length product is typically the major, most retained peak.
-
Data Analysis: Integrate the peak areas to determine the purity of the full-length oligonucleotide.
Protocol 2: Preparative Ion-Pair Reversed-Phase HPLC
This protocol is for the purification of larger quantities of this compound containing oligonucleotides.
Materials:
-
HPLC System: A preparative HPLC system with a fraction collector.
-
Column: A preparative C8 or C18 reversed-phase column (e.g., 10 x 250 mm).[3]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Sample: Crude this compound oligonucleotide, deprotected.
-
Reagents: Triethylamine, Acetic acid, Acetonitrile (HPLC grade), Nuclease-free water.
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A. The loading amount will depend on the column capacity.
-
System Equilibration: Equilibrate the column with the starting gradient conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate appropriate for the column size (e.g., 4.0 mL/min).[3]
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: A shallow gradient is often optimal for separating oligonucleotides from closely eluting impurities. A typical gradient might be:
-
0-5 min: 5% Mobile Phase B
-
5-45 min: Linear gradient from 5% to 50% Mobile Phase B
-
45-50 min: Linear gradient to 100% Mobile Phase B (column wash)
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the full-length product.
-
Post-Purification Processing:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions containing the pure product.
-
Remove the volatile TEAA buffer and acetonitrile by lyophilization.
-
Desalt the purified oligonucleotide using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).
-
Experimental Workflows and Signaling Pathways
Caption: Workflow for the purification of this compound containing oligonucleotides by HPLC.
Caption: Principle of ion-pair reversed-phase HPLC for oligonucleotide purification.
References
- 1. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. atdbio.com [atdbio.com]
- 3. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. oligofastx.com [oligofastx.com]
- 7. prep-hplc.com [prep-hplc.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Characterization of 2'-Fluoro Modified Oligonucleotides by Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotide therapeutics represent a rapidly advancing class of drugs designed to modulate gene expression at the nucleic acid level. Chemical modifications are often incorporated into these synthetic oligonucleotides to enhance their therapeutic properties, such as nuclease resistance, binding affinity, and pharmacokinetic profiles. Among these, the 2'-fluoro (2'-F) modification of the ribose sugar is a key modification known to increase the stability of duplexes with target RNA and confer nuclease resistance.
Accurate and comprehensive characterization of these modified oligonucleotides is critical for drug development, manufacturing, and quality control. Mass spectrometry (MS) has emerged as an indispensable analytical tool for this purpose, providing precise molecular weight determination, sequence verification, and impurity profiling.[1] This application note provides a detailed overview and experimental protocols for the characterization of 2'-fluoro modified oligonucleotides using state-of-the-art mass spectrometry techniques, including Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Unique Properties and Challenges of 2'-Fluoro Modified Oligonucleotides in MS Analysis
The introduction of the 2'-fluoro modification imparts unique chemical properties that influence their analysis by mass spectrometry:
-
Increased Stability: The electronegative fluorine atom at the 2' position stabilizes the N-glycosidic bond, making 2'-F modified oligonucleotides more resistant to fragmentation, particularly base loss, during MALDI analysis compared to their unmodified DNA counterparts.[2][3] This increased stability is advantageous for obtaining intact molecular weight measurements.
-
Hydrophilicity: Like other oligonucleotides, 2'-F modified variants are highly polar and carry a significant negative charge due to the phosphate (B84403) backbone. This necessitates specific sample preparation and chromatographic techniques to achieve good retention and separation.
-
Complex Impurity Profiles: Chemical synthesis of modified oligonucleotides can result in a variety of impurities, including deletion sequences (n-1, n-2), addition sequences (n+1), and products with incomplete removal of protecting groups or other modifications.[4] High-resolution mass spectrometry (HRMS) is often required to resolve and identify these closely related species.
Mass Spectrometry-Based Characterization Strategies
A multi-faceted approach employing different mass spectrometry techniques is often necessary for the comprehensive characterization of 2'-fluoro modified oligonucleotides. The primary methods include Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI and MALDI-Time of Flight (TOF) MS.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of oligonucleotides, offering both separation and high-resolution mass analysis.[5]
-
Ion-Pairing Reversed-Phase (IP-RP) LC-MS: This is the most common approach for oligonucleotide analysis. An ion-pairing agent, such as triethylamine (B128534) (TEA) or other alkylamines, is added to the mobile phase to neutralize the negative charge of the phosphate backbone, thereby increasing retention on a reversed-phase column.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)-MS: HILIC is an alternative chromatographic technique that separates compounds based on their hydrophilicity. It avoids the use of persistent ion-pairing reagents that can contaminate the MS system.[1][7]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of oligonucleotides. It is particularly useful for high-throughput screening and quality control.[8][9] The analysis of 2'-fluoro modified oligonucleotides by MALDI-MS benefits from their increased stability, leading to cleaner spectra with reduced fragmentation.[2]
Quantitative Data Summary
The performance of different mass spectrometry methods for the analysis of oligonucleotides, including those with 2'-fluoro modifications, can be summarized by key parameters such as mass accuracy, resolution, and sensitivity.
| Parameter | IP-RP-LC-HRMS (e.g., Orbitrap, Q-TOF) | HILIC-LC-MS | MALDI-TOF MS |
| Mass Accuracy | Sub-ppm to < 5 ppm | < 15 ppm | ~40-50 ppm[10] |
| Resolution | High (e.g., up to 100,000 FWHM) | High | Moderate to High |
| Sensitivity (LOD/LOQ) | Sub-ng/mL to low ng/mL in biological matrices[11][12][13] | Comparable to IP-RP-LC-MS[1] | 100 fmol to 2 pmol[14] |
| Primary Application | Impurity profiling, sequence confirmation, metabolite ID | Intact mass, impurity analysis (ion-pair free) | High-throughput screening, intact mass confirmation |
Experimental Protocols
Protocol 1: Sample Preparation - Desalting of 2'-Fluoro Modified Oligonucleotides
Objective: To remove salt adducts (e.g., Na+, K+) that can interfere with mass spectrometry analysis.
Materials:
-
Oligonucleotide sample
-
Ammonium (B1175870) acetate (B1210297) solution (3 M)
-
Cold absolute ethanol (B145695) (-20°C)
-
70% Ethanol (-20°C)
-
Nuclease-free water
-
Microcentrifuge
-
Pipettes and nuclease-free tips
Procedure:
-
To your oligonucleotide sample (in aqueous solution), add 0.1 volumes of 3 M ammonium acetate.
-
Add 3 volumes of cold absolute ethanol.
-
Vortex briefly and incubate at -20°C for at least 1 hour (or overnight for very small amounts).
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully aspirate and discard the supernatant without disturbing the pellet.
-
Gently wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.
-
Resuspend the desalted oligonucleotide pellet in an appropriate volume of nuclease-free water for subsequent MS analysis.
Protocol 2: Characterization by IP-RP-LC-MS/MS
Objective: To separate the 2'-fluoro modified oligonucleotide from its impurities and obtain accurate mass and fragmentation data for sequence confirmation.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source
Materials:
-
Mobile Phase A: 100-400 mM 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and 8-15 mM Triethylamine (TEA) in water[6][12]
-
Mobile Phase B: Mobile Phase A in Methanol or Acetonitrile
-
Column: C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Premier Oligonucleotide C18)
-
Desalted 2'-fluoro modified oligonucleotide sample
Procedure:
-
LC Method:
-
Column Temperature: 60-80°C (to denature secondary structures)
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 1-10 µL
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a higher percentage (e.g., 30-50%) over 20-30 minutes to elute the oligonucleotides.
-
-
MS Method:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Mass Range: m/z 400-2500
-
MS1 (Full Scan) Parameters:
-
Resolution: >70,000
-
Acquire high-resolution full scan data to determine the intact mass and identify impurities.
-
-
MS2 (Tandem MS) Parameters:
-
Use data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.
-
Collision Energy: Optimize for the specific oligonucleotide and instrument. A stepped collision energy approach can be beneficial.
-
-
-
Data Analysis:
-
Deconvolute the ESI mass spectrum to determine the zero-charge mass of the parent oligonucleotide and any impurities.
-
Analyze the MS/MS fragmentation spectra to confirm the nucleotide sequence. Software tools can aid in annotating the a-B, w, y, and d-series ions.
-
Protocol 3: Characterization by MALDI-TOF MS
Objective: Rapid molecular weight confirmation of the 2'-fluoro modified oligonucleotide.
Instrumentation:
-
MALDI-TOF Mass Spectrometer
Materials:
-
MALDI Matrix: 3-Hydroxypicolinic acid (3-HPA) or 2,4,6-Trihydroxyacetophenone (THAP)
-
Matrix Solvent: 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic acid (TFA)
-
Ammonium citrate (B86180) (optional, as an additive to the matrix solution)
-
Desalted 2'-fluoro modified oligonucleotide sample
-
MALDI target plate
Procedure:
-
Sample-Matrix Preparation (Dried-Droplet Method):
-
Prepare a saturated solution of the MALDI matrix in the matrix solvent.
-
Mix the desalted oligonucleotide sample with the matrix solution in a 1:1 ratio (v/v) on a clean surface.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely, forming a co-crystal of the matrix and analyte.
-
-
MS Acquisition:
-
Insert the target plate into the MALDI-TOF instrument.
-
Acquire mass spectra in negative or positive ion mode (negative is often preferred for oligonucleotides).
-
Use an external or internal calibrant for accurate mass determination.
-
-
Data Analysis:
-
The resulting spectrum should show a dominant peak corresponding to the singly charged molecular ion [M-H]⁻ or [M+H]⁺.
-
Compare the observed mass to the calculated theoretical mass of the 2'-fluoro modified oligonucleotide.
-
Diagrams
Experimental Workflow
Caption: Experimental workflow for the characterization of 2'-fluoro modified oligonucleotides.
Structure of a 2'-Fluoro Modified Ribonucleotide
Caption: Chemical structure of a 2'-fluoro modified adenosine monophosphate unit.
Conclusion
Mass spectrometry is a cornerstone technology for the in-depth characterization of 2'-fluoro modified oligonucleotides. The combination of LC-MS for separation, intact mass analysis, and sequence verification, along with MALDI-TOF MS for rapid molecular weight confirmation, provides a comprehensive analytical toolkit for researchers, scientists, and drug development professionals. The protocols and information provided in this application note serve as a guide to implementing robust and reliable MS-based workflows for ensuring the quality, purity, and identity of these important therapeutic molecules.
References
- 1. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 2'-Fluoro modified nucleic acids: polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. anacura.com [anacura.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. agilent.com [agilent.com]
- 8. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
- 13. Quantification of oligonucleotides by LC-MS/MS: the challenges of quantifying a phosphorothioate oligonucleotide and multiple metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. web.colby.edu [web.colby.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis with 2'-Fluoro Phosphoramidites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-fluoro phosphoramidites in oligonucleotide synthesis.
Introduction
2'-Fluoro (2'-F) modified oligonucleotides are valuable tools in therapeutic and diagnostic applications due to their enhanced nuclease resistance and high binding affinity to target RNA. However, the unique chemical properties of 2'-fluoro phosphoramidites, particularly the strong electron-withdrawing nature of the fluorine atom, can present challenges during solid-phase synthesis, often leading to lower coupling efficiencies compared to standard DNA or RNA phosphoramidites. This guide addresses common issues and provides practical solutions to optimize your synthesis protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low overall yield for my 2'-fluoro modified oligonucleotide synthesis?
A1: Low overall yield is a common issue and can stem from several factors. The primary culprit is often suboptimal coupling efficiency at each cycle. Even a small decrease in coupling efficiency per step can dramatically reduce the final yield of the full-length product. For instance, a 20-mer synthesis with a 99% average coupling efficiency will yield approximately 82% full-length product, whereas a 95% efficiency will result in only about 36% full-length product.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your 2'-fluoro phosphoramidites, activator, and solvents are fresh and of high purity. Impurities or degradation of the phosphoramidites can significantly hinder the coupling reaction.
-
Ensure Anhydrous Conditions: Moisture is a critical enemy of phosphoramidite (B1245037) chemistry. Ensure all reagents, especially the acetonitrile (B52724) (ACN) used for phosphoramidite and activator solutions, are strictly anhydrous. Use fresh, high-quality solvents and consider in-line drying systems on your synthesizer.
-
Optimize Coupling Time: 2'-fluoro phosphoramidites are generally less reactive than their standard counterparts. An extended coupling time is often necessary to achieve high efficiency.
-
Check Activator Performance: The choice and concentration of the activator are crucial. Ensure your activator is fresh and correctly prepared.
Q2: My trityl monitor shows a decreasing signal with each cycle. What does this indicate?
A2: A progressively decreasing trityl signal is a direct indication of poor coupling efficiency. The trityl cation released during the deblocking step is proportional to the number of successfully coupled nucleotides in the previous cycle. A consistent, high trityl yield is indicative of a successful synthesis.
Troubleshooting Steps:
-
Immediate Action: If you observe a significant drop in the trityl signal, pause the synthesis.
-
Investigate the Cause:
-
Reagents: Check the phosphoramidite and activator solutions for that particular coupling step. Consider replacing them with fresh solutions.
-
Synthesizer Lines: Ensure there are no blockages in the reagent lines leading to the synthesis column.
-
Coupling Protocol: For the remainder of the synthesis, consider extending the coupling time for all 2'-fluoro phosphoramidite additions.
-
Q3: Are there specific activators that are recommended for 2'-fluoro phosphoramidites?
A3: Yes, the choice of activator can significantly impact the coupling efficiency. While 1H-Tetrazole can be used, more potent activators are generally recommended to drive the reaction to completion.
-
5-Ethylthio-1H-tetrazole (ETT): A commonly used and effective activator for 2'-fluoro phosphoramidites.
-
4,5-Dicyanoimidazole (DCI): Known to be a highly effective activator that can lead to faster coupling kinetics compared to tetrazole.[1]
It is advisable to use the activator recommended by the phosphoramidite manufacturer.
Q4: What is the recommended coupling time for 2'-fluoro phosphoramidites?
A4: A longer coupling time compared to standard DNA or RNA phosphoramidites is generally required. While standard phosphoramidites may couple efficiently in under a minute, 2'-fluoro phosphoramidites often require 3 to 6 minutes to achieve optimal coupling efficiency. It is recommended to start with a longer coupling time and optimize based on your specific sequence and synthesizer.
Q5: I am seeing a significant amount of n-1 shortmers in my final product analysis. What is the cause?
A5: The presence of n-1 and other shortmer species is a direct consequence of incomplete coupling at one or more steps during the synthesis. If a phosphoramidite fails to couple to the growing oligonucleotide chain, that chain is capped in the subsequent step and will not be extended further, resulting in a truncated sequence.
Troubleshooting Steps:
-
Review Synthesis Report: Analyze the trityl report from your synthesis to identify if the low coupling efficiency was specific to a particular 2'-fluoro phosphoramidite or a general issue throughout the synthesis.
-
Optimize Coupling Conditions: As outlined in the previous questions, focus on improving the coupling efficiency by extending the coupling time, using a more potent activator, and ensuring anhydrous conditions.
-
Phosphoramidite Quality: Poor quality or partially degraded phosphoramidites can lead to failed couplings. Use fresh, high-quality reagents.
Quantitative Data Summary
The following tables provide a summary of typical coupling conditions and expected efficiencies for 2'-fluoro phosphoramidite synthesis. Please note that actual results may vary depending on the specific oligonucleotide sequence, synthesizer, and reagents used.
| Activator | Typical Concentration | Recommended for 2'-F Amidites | Relative Performance |
| 1H-Tetrazole | 0.45 M | Acceptable | Standard |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.6 M | Recommended | High Efficiency |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | Highly Recommended | Very High Efficiency, Faster Kinetics[1] |
| Coupling Time | Standard DNA/RNA Amidites | 2'-Fluoro Amidites | Expected Impact on Efficiency |
| 1-2 minutes | High | Potentially Low | Insufficient for complete reaction of 2'-F amidites. |
| 3-6 minutes | High | Optimal | Generally sufficient for high coupling efficiency with 2'-F amidites. |
| > 6 minutes | High | High | May not provide significant improvement and increases overall synthesis time. |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides
This protocol outlines the key steps in a single synthesis cycle. This cycle is repeated for each nucleotide addition.
1. Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).
-
Procedure: The 5'-DMT protecting group is removed from the support-bound oligonucleotide by treating with the deblocking solution. The orange color of the resulting trityl cation is monitored to quantify the coupling efficiency of the previous cycle.
-
Time: 1-2 minutes.
2. Coupling:
-
Reagents:
-
2'-Fluoro phosphoramidite solution (e.g., 0.1 M in anhydrous ACN).
-
Activator solution (e.g., 0.25 M ETT or DCI in anhydrous ACN).
-
-
Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Time: 3-6 minutes (critical for 2'-fluoro phosphoramidites).
3. Capping:
-
Reagents:
-
Cap A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF)/Pyridine or Lutidine.
-
Cap B: N-Methylimidazole (NMI) in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent them from reacting in subsequent coupling cycles, which would result in deletion mutations (n-1 sequences).
-
Time: 1-2 minutes.
4. Oxidation:
-
Reagent: Iodine solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).
-
Procedure: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester.
-
Time: 1-2 minutes.
Post-Synthesis Cleavage and Deprotection:
-
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed using a base solution (e.g., ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine). The specific conditions will depend on the protecting groups used for the 2'-fluoro phosphoramidites.
Visualizations
Caption: Workflow for solid-phase synthesis of 2'-fluoro modified oligonucleotides.
Caption: Troubleshooting decision tree for low coupling efficiency.
References
Technical Support Center: Optimizing 2'-F-Ac-C Incorporation in Long Oligonucleotides
Welcome to the technical support center for oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful incorporation of 2'-Fluoro-N-acetylcytidine (2'-F-Ac-C) into long oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of incorporating this compound into my oligonucleotides?
A1: Incorporating this compound, and 2'-fluoro modifications in general, offers several key advantages for therapeutic and research applications:
-
Enhanced Thermal Stability: 2'-F-RNA modifications significantly increase the melting temperature (Tm) of duplexes with target RNA. This stabilization is additive, with an approximate increase of 1.8 to 2°C per 2'-F residue.[1][2] This compares favorably to 2'-O-Me-RNA (~1.5°C) and standard RNA (~1.1°C).[2]
-
Increased Nuclease Resistance: While 2'-F-RNA phosphodiester linkages themselves are not inherently nuclease resistant, the corresponding phosphorothioate (B77711) linkages exhibit high resistance to nuclease degradation.[2] This enhanced stability is crucial for in vivo applications.[3]
-
Improved Binding Affinity: Oligonucleotides containing 2'-F modifications show a higher binding affinity to their target RNA sequences.[3][4][5][6] Aptamers composed of 2'-F-RNA can bind targets with higher affinities compared to their unmodified RNA counterparts.[5][7]
-
Favorable Duplex Conformation: 2'-Deoxy-2'-fluoro-nucleosides adopt an RNA-type (A-form) sugar conformation, which is thermodynamically more stable for RNA duplexes.[2][8]
Q2: What is the expected coupling efficiency for this compound phosphoramidite (B1245037)?
A2: The coupling efficiency for this compound phosphoramidite is generally high, often exceeding 98-99% under optimized conditions.[9][10] However, for long oligonucleotides, maintaining high stepwise coupling efficiency is critical to maximize the yield of the full-length product.[] Some suppliers recommend a slightly extended coupling time of 3 minutes to ensure optimal incorporation.[2]
Q3: Are there special deprotection conditions required for oligonucleotides containing this compound?
A3: Yes, while standard deprotection reagents can be used, specific conditions are crucial to prevent degradation of the 2'-fluoro nucleotides.
-
Ammonium (B1175870) Hydroxide (B78521): A common method is to use concentrated ammonium hydroxide at 55°C for 17 hours.[2]
-
Ammonium Hydroxide/Methylamine (B109427) (AMA): A 1:1 mixture of 30% ammonium hydroxide and 40% methylamine (AMA) can be used for a faster deprotection of 2 hours at room temperature.[2] Crucially, heating oligonucleotides containing 2'-fluoro modifications in AMA can lead to degradation and should be avoided. [2] The use of acetyl (Ac) protected dC is necessary with AMA to prevent base modification.[12][13]
Q4: Can I use standard purification methods for my this compound containing long oligonucleotides?
A4: Yes, standard purification techniques are generally effective. These include:
-
Polyacrylamide Gel Electrophoresis (PAGE)
-
High-Performance Liquid Chromatography (HPLC), both ion-exchange and reverse-phase.[14][15]
-
Cartridge purification.[16]
For long oligonucleotides, where the separation of the full-length product from n-1 failure sequences can be challenging, fluorous affinity purification is a highly effective method that can provide high recoveries of purified product.[17]
Troubleshooting Guides
Problem 1: Low Yield of Full-Length Long Oligonucleotide
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Coupling Efficiency | 1. Extend the coupling time for the this compound phosphoramidite to 3-5 minutes.[2][18]2. Ensure the phosphoramidite solution is fresh and at the recommended concentration (typically 0.1 M).[18]3. Consider performing a double or triple coupling for the this compound monomer.[18] | Even a small decrease in stepwise coupling efficiency (e.g., from 99.5% to 98%) can dramatically reduce the yield of a long oligonucleotide. Extending the coupling time or performing multiple couplings can help drive the reaction to completion. |
| Degradation during Deprotection | 1. If using AMA, ensure the deprotection is performed at room temperature and not heated.[2]2. If using ammonium hydroxide, ensure the temperature does not exceed 55-60°C.[12] | 2'-Fluoro nucleotides are sensitive to heat in the presence of strong bases like AMA, leading to strand cleavage and reduced yield of the desired product. |
| Inefficient Synthesis of Long Oligos | 1. For very long sequences (>100 bases), consider synthesizing on a smooth surface support rather than traditional porous glass to reduce steric hindrance.[19]2. Ensure all reagents are of the highest quality and anhydrous to maintain high coupling efficiency throughout the synthesis.[10] | The synthesis of very long oligonucleotides presents inherent challenges due to the cumulative effect of incomplete reactions.[19][20] Optimizing the solid support and reagent quality is critical. |
Problem 2: Presence of n-1 and other Failure Sequences After Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Ineffective Capping | 1. Check the age and quality of your capping reagents (Cap A and Cap B).2. Ensure the capping step time is sufficient for complete reaction. | Failure to cap unreacted 5'-OH groups will result in the synthesis of n-1, n-2, etc., deletion mutants that can be difficult to separate from the full-length product.[21] |
| Co-elution during Purification | 1. For HPLC, optimize the gradient to improve separation between the full-length product and failure sequences.2. Consider using a fluorous-tagged phosphoramidite at the 5'-end and purifying with a Fluoro-Pak™ column for enhanced separation of long oligonucleotides.[17] | Long oligonucleotides often present a challenge for standard reverse-phase purification as the DMT group's retention contribution is less significant, making separation from failure sequences difficult. Fluorous affinity purification offers a more selective alternative.[17] |
Quantitative Data Summary
Table 1: Impact of 2'-Modifications on Duplex Thermal Stability (Tm)
| Modification | Approximate Tm Increase per Substitution (°C) | Reference |
| 2'-Fluoro-RNA | +1.8 to +2.0 | [1][2] |
| 2'-O-Methyl-RNA | +1.5 | [2] |
| RNA | +1.1 | [2] |
| DNA | Baseline | [5] |
Table 2: Recommended Deprotection Conditions for this compound Oligonucleotides
| Reagent | Temperature | Duration | Key Considerations | Reference |
| Concentrated Ammonium Hydroxide | 55°C | 17 hours | Standard method, effective for most sequences. | [2] |
| AMA (30% NH4OH / 40% CH3NH2, 1:1) | Room Temperature | 2 hours | Faster deprotection. DO NOT HEAT. Requires Ac-dC to avoid side reactions. | [2][13] |
| Tert-Butylamine/water (1:3) | 60°C | 6 hours | A milder alternative for sensitive oligonucleotides. | [12] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Synthesis Cycle for this compound Incorporation
This protocol outlines a typical cycle on an automated DNA/RNA synthesizer.
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the solid-support-bound oligonucleotide using a 3% trichloroacetic acid (TCA) solution in dichloromethane.
-
Coupling: Activation of the this compound-CE Phosphoramidite (0.1 M in anhydrous acetonitrile) with an activator like 5-Ethylthio-1H-tetrazole (ETT) and subsequent coupling to the free 5'-hydroxyl group of the growing chain. A coupling time of 3 minutes is recommended for the this compound monomer.[2]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B) to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using a solution of iodine in tetrahydrofuran/water/pyridine.
-
Repeat: The cycle is repeated until the desired oligonucleotide sequence is assembled.
Protocol 2: AMA Deprotection and Cleavage
-
After synthesis, the controlled pore glass (CPG) support is transferred to a 1.5 mL centrifuge tube.
-
Prepare a 1:1 (v/v) mixture of 30% aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).[22]
-
Add a sufficient volume of the AMA mixture to the CPG support (e.g., 1 mL).
-
Incubate the mixture at room temperature for 2 hours .[2]
-
After incubation, carefully remove the supernatant containing the deprotected oligonucleotide from the CPG support.
-
The oligonucleotide solution can then be dried down prior to purification.
Visualizations
Caption: Automated solid-phase synthesis and post-synthesis workflow for this compound oligonucleotides.
Caption: Troubleshooting logic for addressing low yields of long this compound modified oligonucleotides.
References
- 1. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-F-C (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 6. 2' Fluoro RNA Modification [biosyn.com]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. 2'-F-C Oligo Modifications from Gene Link [genelink.com]
- 9. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ymcamerica.com [ymcamerica.com]
- 16. Highly parallel oligonucleotide purification and functionalization using reversible chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 18. trilinkbiotech.com [trilinkbiotech.com]
- 19. Long oligos: direct chemical synthesis of genes with up to 1728 nucleotides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06958G [pubs.rsc.org]
- 20. exactmer.com [exactmer.com]
- 21. reddit.com [reddit.com]
- 22. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Deprotection of 2'-Fluoro Modified Oligonucleotides
This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the deprotection of 2'-fluoro modified oligonucleotides. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete deprotection of 2'-fluoro modified oligos?
Incomplete deprotection is a frequent issue and can often be attributed to a few key factors:
-
Reagent Quality: The purity and water content of deprotection reagents, particularly tetrabutylammonium (B224687) fluoride (B91410) (TBAF), are critical. Excess water in TBAF can significantly slow down or halt the removal of 2'-O-silyl protecting groups.[1]
-
Insufficient Reaction Time or Temperature: The specific protecting groups used on the nucleobases and the 2'-position influence the required deprotection time and temperature. Inadequate conditions will result in incomplete removal.
-
Reagent Degradation: Deprotection reagents can degrade over time. Using old or improperly stored reagents can lead to failed or incomplete reactions. For instance, ammonium (B1175870) hydroxide (B78521) solutions should be fresh, as ammonia (B1221849) gas can escape, reducing the solution's effectiveness.[2][3]
Q2: I see multiple peaks on my HPLC after deprotection. What could be the cause?
The presence of multiple peaks on an HPLC chromatogram following deprotection often indicates incomplete removal of protecting groups. This can result in a heterogeneous mixture of partially deprotected oligonucleotides.[1] Another possibility is the occurrence of side reactions, such as base modification, if inappropriate deprotection conditions are used.[2]
Q3: Can the 2'-fluoro modification itself affect the deprotection process?
Yes, while the 2'-fluoro group is stable during standard deprotection protocols, the overall composition of the oligonucleotide, including the presence of other modifications, can influence the optimal deprotection strategy.[2][4] For deprotection purposes, 2'-fluoro-RNA is often treated similarly to DNA.[2][4]
Q4: Are there alternative deprotection methods if I suspect my current protocol is failing?
Several alternative deprotection cocktails can be more effective for certain modified oligonucleotides. A common and highly effective alternative is a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA).[2][5] This mixture can significantly reduce deprotection times.[2] Another option for removing silyl (B83357) groups is triethylamine (B128534) trihydrofluoride (TEA·3HF).[6][7]
Troubleshooting Guides
Problem 1: Incomplete Removal of 2'-O-Silyl Protecting Groups
Symptoms:
-
Multiple peaks observed on HPLC or Mass Spectrometry analysis, corresponding to incompletely deprotected species.
-
The final product shows lower biological activity than expected.
Workflow for Troubleshooting Incomplete Silyl Deprotection
Caption: Troubleshooting workflow for incomplete 2'-O-silyl deprotection.
Detailed Methodologies:
-
Karl Fischer Titration: To quantify the water content in your TBAF reagent, perform a Karl Fischer titration. Water content should ideally be below 5%, especially for pyrimidine-rich sequences, as they are more sensitive to water during desilylation.[1]
-
Drying TBAF: If the water content is high, you can dry the TBAF solution using molecular sieves. After treatment, re-verify the water content before use.[1]
-
Standard TBAF Deprotection Protocol:
-
After cleavage from the solid support and base deprotection, evaporate the solution to dryness.
-
Resuspend the oligonucleotide pellet in anhydrous DMSO.
-
Add 1.0 M TBAF in THF.
-
Incubate at room temperature for the recommended time (can range from a few hours to overnight depending on the oligo).
-
Quench the reaction and desalt the oligonucleotide.
-
-
Alternative TEA·3HF Deprotection Protocol:
-
After cleavage and base deprotection, dry the oligonucleotide.
-
Resuspend the pellet in a solution of TEA·3HF in a suitable solvent like N-methylpyrrolidinone (NMP) or DMSO.[8]
-
Incubate at an elevated temperature, for example, 65°C for 90 minutes to 2.5 hours.[6][7]
-
Quench the reaction and proceed with purification.
-
Problem 2: Incomplete Base Deprotection
Symptoms:
-
Mass spectrometry data shows masses corresponding to the oligonucleotide with one or more base-protecting groups still attached.
-
HPLC analysis may show later-eluting peaks compared to the fully deprotected oligonucleotide.[2]
Troubleshooting Decision Tree for Incomplete Base Deprotection
Caption: Decision tree for troubleshooting incomplete base deprotection.
Detailed Methodologies:
-
Standard Ammonium Hydroxide Deprotection:
-
Cleave the oligonucleotide from the support and perform deprotection by incubating with concentrated ammonium hydroxide (e.g., 28-30%).
-
Incubation times and temperatures vary depending on the base protecting groups used. For standard groups, this can range from 4 to 16 hours at 55°C.[6]
-
-
UltraFAST AMA Deprotection:
-
Prepare a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).[2][5]
-
Incubate the oligonucleotide with the AMA solution. Deprotection can be completed in as little as 10-15 minutes at 65°C.[5]
-
Note: When using AMA, it is recommended to use acetyl (Ac) protected dC to prevent transamination of the cytosine base.[2]
-
Data Summary Tables
Table 1: Common Deprotection Conditions for 2'-Fluoro Modified Oligonucleotides
| Reagent | Temperature | Duration | Target Protecting Groups | Reference(s) |
| Ammonium Hydroxide / Ethanol (3:1) | 55°C | 16 hours | Base and phosphate (B84403) groups | [6] |
| Aqueous Methylamine (40%) | 25-45°C | 30 minutes | Base and phosphate groups | [9] |
| Ammonium Hydroxide / Methylamine (AMA) | 65°C | 10-15 minutes | Base and phosphate groups | [5] |
| Triethylamine Trihydrofluoride (TEA·3HF) | 65°C | 90 min - 2.5 hours | 2'-O-silyl groups | [6][7] |
| Tetrabutylammonium Fluoride (TBAF) | Room Temp. | 2-16 hours | 2'-O-silyl groups | [1] |
Table 2: Troubleshooting Guide Summary
| Issue | Probable Cause(s) | Recommended Action(s) |
| Incomplete 2'-O-Silyl Removal | High water content in TBAF; Insufficient reaction time. | Check TBAF water content (<5%); Use fresh/dry TBAF; Increase reaction time; Use TEA·3HF as an alternative.[1] |
| Incomplete Base Deprotection | Old or degraded reagents; Insufficient time/temperature. | Use fresh ammonium hydroxide; Increase deprotection time/temperature; Use AMA for faster deprotection.[2] |
| Multiple Peaks on HPLC | Incomplete deprotection of silyl or base groups. | Re-treat the oligonucleotide with fresh deprotection reagents under optimized conditions.[1] |
| Low Final Yield | Loss of DMT group during evaporation; Side reactions. | Avoid heating during vacuum concentration if the oligo is DMT-on; Use milder deprotection conditions.[2] |
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
Technical Support Center: 2'-F-Ac-C Oligonucleotide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-F-Ac-C oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of oligonucleotides containing 2'-Fluoro-N-acetylcytidine (this compound).
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Coupling Efficiency of this compound Monomer | 1. Moisture in reagents or lines: Phosphoramidites are highly sensitive to water, which leads to their hydrolysis into H-phosphonate byproducts, reducing the amount of active phosphoramidite (B1245037) available for coupling.[1][2][3] 2. Degraded this compound phosphoramidite: Prolonged storage or exposure to ambient conditions can lead to degradation. 3. Suboptimal activator: The activator may not be sufficiently potent or may have degraded. 4. Insufficient coupling time: Modified phosphoramidites may require longer coupling times than standard DNA or RNA monomers.[4] | 1. Use anhydrous acetonitrile (B52724) (<10-15 ppm water) for phosphoramidite dissolution and on the synthesizer.[1] Ensure argon or helium lines are equipped with in-line drying filters.[1] 2. Use fresh, high-quality this compound phosphoramidite. Store dissolved amidites for no longer than 2-3 days in the freezer. 3. Use a fresh, anhydrous solution of a suitable activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI). 4. Increase the coupling time for the this compound monomer. A coupling time of 6 minutes has been shown to be effective for 2'-F-ANA monomers, which can be used as a starting point. |
| Presence of n-1 Shortmer Impurities | 1. Low coupling efficiency: As described above. 2. Inefficient capping: Unreacted 5'-hydroxyl groups that are not capped will be available for coupling in the next cycle, leading to the formation of n-1 sequences.[5] | 1. Address the causes of low coupling efficiency. 2. Ensure capping reagents (Cap A: acetic anhydride; Cap B: N-methylimidazole) are fresh and anhydrous. Check synthesizer protocols to ensure adequate capping time and delivery. |
| Low Overall Yield of Full-Length Oligonucleotide | 1. Cumulative low coupling efficiency: Even a small decrease in average coupling efficiency per cycle has a significant impact on the final yield of long oligonucleotides.[1][6] 2. Depurination (less likely for 2'-F modifications): Acid-catalyzed removal of purine (B94841) bases can occur during the detritylation step. However, the 2'-fluoro substitution enhances the stability of the N-glycosidic bond, making this less of a concern compared to standard DNA synthesis.[7][8][9][10] 3. Loss during post-synthesis workup: Significant product loss can occur during cleavage, deprotection, and purification steps.[6] | 1. Optimize all steps of the synthesis cycle to maximize coupling efficiency. 2. While less likely, minimize exposure to the acidic deblocking reagent. Ensure complete neutralization and washing after detritylation. 3. Handle the crude product carefully during transfers and purification. Optimize purification methods to maximize recovery. |
| Unexpected Peaks in HPLC/MS Analysis Post-Deprotection | 1. Formation of N4-Methyl-Cytidine: If benzoyl-protected cytidine (B196190) (Bz-dC) is used in the synthesis along with AMA for deprotection, transamination can occur, leading to the formation of N4-methyl-dC.[11] 2. Acrylonitrile (B1666552) Adducts: Acrylonitrile, a byproduct of cyanoethyl phosphate (B84403) deprotection, can form adducts with nucleobases, particularly thymine, under basic conditions.[5][12] 3. Incomplete removal of protecting groups: The acetyl group on cytidine or other base-protecting groups may not be fully removed. | 1. Use acetyl-protected cytidine (Ac-dC) for all cytidine residues when using AMA for deprotection.[11][13] 2. Before cleavage and deprotection with AMA, pre-treat the solid support with a solution of 10-20% diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) in acetonitrile to remove the cyanoethyl groups.[12] 3. Adhere to the recommended deprotection conditions for this compound: AMA (1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) for 2 hours at room temperature.[14][15] Do not heat the oligonucleotide during deprotection. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended deprotection conditions for oligonucleotides containing this compound?
A1: The recommended procedure for deprotection is to use a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) for 2 hours at room temperature.[14][15] It is critical not to heat the oligonucleotide during this process. For sequences containing other modified bases, ensure that "Fast" or "UltraFast" deprotection phosphoramidites are used for all other nucleosides.[15]
Q2: Can I use standard ammonium hydroxide for deprotection?
A2: While standard ammonium hydroxide can be used, AMA is generally more efficient and is the recommended reagent, especially when using the acetyl protecting group on cytidine.[11][13] If using only ammonium hydroxide, longer deprotection times may be necessary, and heating might be required for other protecting groups, which is not recommended for this compound containing oligos.
Q3: Why is acetyl-protected cytidine (Ac-C) recommended over benzoyl-protected cytidine (Bz-C) when using AMA for deprotection?
A3: When using AMA for deprotection, benzoyl-protected cytidine (Bz-C) is susceptible to a side reaction called transamination, where the methylamine in the AMA solution can replace the benzoyl group, leading to the formation of N4-methyl-cytidine.[11] Acetyl-protected cytidine (Ac-C) is much more rapidly deprotected without this side reaction, ensuring the integrity of the cytidine base.[11][13]
Q4: Is depurination a significant side reaction for oligonucleotides containing 2'-fluoro modifications?
A4: Depurination, the acid-catalyzed cleavage of the N-glycosidic bond of purine bases, is a common side reaction in standard DNA synthesis. However, the presence of the electron-withdrawing fluorine atom at the 2' position strengthens the N-glycosidic bond.[7][8][9] Studies have shown that the stability of this bond follows the order H < OH < F, meaning that 2'-fluoro-modified nucleosides are significantly more resistant to depurination than their DNA or RNA counterparts.[7][8][9][10] Therefore, depurination is a less significant concern during the synthesis of this compound containing oligonucleotides.
Q5: How can I minimize the formation of n-1 shortmers?
A5: The formation of n-1 shortmers is primarily due to incomplete coupling of a phosphoramidite followed by a failure to cap the unreacted 5'-hydroxyl group.[5] To minimize n-1 impurities, you should:
-
Optimize coupling efficiency: Use fresh, high-quality phosphoramidites and anhydrous reagents, and consider extending the coupling time for the this compound monomer.
-
Ensure efficient capping: Use fresh capping reagents and verify that your synthesizer's protocol provides sufficient time and volume for the capping step.
Q6: What is the expected yield for a this compound oligonucleotide synthesis?
A6: The final yield of an oligonucleotide synthesis is highly dependent on the length of the sequence, the coupling efficiency at each step, and any post-synthesis purification methods.[6][16] The introduction of modified phosphoramidites can sometimes lead to slightly lower coupling efficiencies compared to standard DNA monomers. A well-optimized synthesis with an average coupling efficiency of 99% for a 20-mer oligonucleotide would theoretically yield about 82% full-length product before purification. However, yields are often lower due to various factors. It is recommended to monitor the trityl cation release after each coupling step to assess the efficiency of the synthesis in real-time.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound Phosphoramidite
This protocol outlines the key steps for efficient coupling of the this compound monomer during solid-phase synthesis.
-
Reagent Preparation:
-
Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the concentration recommended by the manufacturer (typically 0.065-0.1 M).[14]
-
Ensure the activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole in anhydrous acetonitrile) is fresh and has been stored under anhydrous conditions.
-
-
Synthesizer Setup:
-
Prime all reagent lines on the synthesizer to ensure they are free of moisture and air bubbles.
-
Use fresh, anhydrous acetonitrile for all wash steps.
-
-
Synthesis Cycle Modification:
-
For the coupling step involving the this compound phosphoramidite, increase the standard coupling time. A starting point of 3-6 minutes is recommended. This may require modification of the synthesis protocol on your instrument.
-
Maintain standard protocols for detritylation, capping, and oxidation steps.
-
-
Monitoring:
-
Monitor the trityl cation release after the coupling of the this compound monomer. A vibrant orange color indicates successful detritylation in the subsequent step and indirectly suggests a successful coupling. A pale color may indicate poor coupling.
-
Protocol 2: Cleavage and Deprotection using AMA with Acrylonitrile Scavenging
This protocol describes the cleavage and deprotection of a this compound containing oligonucleotide from the solid support.
-
Pre-Deprotection (Cyanoethyl Group Removal):
-
Once the synthesis is complete, pass a solution of 10% diethylamine (DEA) in anhydrous acetonitrile through the synthesis column for 10-15 minutes at room temperature.
-
Wash the column thoroughly with anhydrous acetonitrile to remove the DEA and cleaved acrylonitrile.
-
Dry the support using a stream of argon or by vacuum.
-
-
Cleavage and Deprotection:
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Add 1 mL of AMA solution (a 1:1 v/v mixture of commercial aqueous ammonium hydroxide and 40% aqueous methylamine).
-
Seal the vial tightly and let it stand at room temperature for 2 hours. Do not heat.
-
-
Work-up:
-
After 2 hours, carefully open the vial in a fume hood.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the solid support with 0.5 mL of water and combine the supernatant with the first fraction.
-
Dry the combined solution in a vacuum centrifuge.
-
The resulting pellet contains the crude oligonucleotide, which can then be purified by HPLC or other methods.
-
Visualizations
Oligonucleotide Synthesis Cycle
Caption: The solid-phase phosphoramidite oligonucleotide synthesis cycle.
Prevention of Acrylonitrile Adduct Formation
Caption: Workflow to prevent acrylonitrile adduct side reactions.
References
- 1. glenresearch.com [glenresearch.com]
- 2. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. atdbio.com [atdbio.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Structures and Relative Glycosidic Bond Stabilities of Protonated 2'-Fluoro-Substituted Purine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
- 12. thermofishersci.in [thermofishersci.in]
- 13. glenresearch.com [glenresearch.com]
- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 15. 2'-F-C (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 16. Purification & Yield [eurofinsgenomics.com]
Technical Support Center: 2'-Fluoro Oligonucleotide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of depurination during the synthesis of 2'-fluoro modified oligonucleotides. It is intended for researchers, scientists, and professionals in drug development who work with nucleic acid chemistry.
Frequently Asked Questions (FAQs)
Q1: What is depurination in the context of oligonucleotide synthesis?
A1: Depurination is a chemical reaction where the β-N-glycosidic bond connecting a purine (B94841) base (adenine or guanine) to the sugar backbone is broken, leading to the loss of the base.[1] This creates an "abasic" or "apurinic" site in the oligonucleotide chain. This reaction is significantly accelerated under acidic conditions, which are commonly used during the synthesis cycle.[][3]
Q2: What are the consequences of depurination during synthesis?
A2: The immediate result of depurination is the formation of an abasic site, which is unstable.[1] While this site may not interfere with the subsequent chain extension steps, it is susceptible to cleavage during the final basic deprotection step.[4][5] This cleavage results in truncated oligonucleotide fragments. If the 5'-DMT group is left on for purification ("Trityl-on"), these truncated fragments will co-purify with the full-length product, leading to a final sample of low purity and yield.[5][6]
Q3: Are 2'-fluoro modified oligonucleotides more or less susceptible to depurination than standard DNA or RNA?
A3: 2'-fluoro modified oligonucleotides are significantly more resistant to acid-induced depurination compared to their 2'-deoxy counterparts (standard DNA).[] The electron-withdrawing fluorine atom at the 2' position of the sugar ring helps to stabilize the glycosidic bond. In general, ribonucleosides (containing a 2'-OH group) are less prone to depurination than deoxynucleosides, and the 2'-fluoro modification confers a similar or even greater level of stability.[][5]
Q4: What are the primary causes of depurination during the synthesis cycle?
A4: The primary cause of depurination is exposure to acidic conditions, particularly during the detritylation (or deblocking) step, which removes the 5'-dimethoxytrityl (DMT) protecting group.[4][7] The type of acid, its concentration, and the duration of exposure are critical factors.[][7] Additionally, the choice of protecting groups for the purine bases themselves can influence stability; electron-withdrawing acyl groups can destabilize the glycosidic bond, making it more susceptible to cleavage.[5]
Troubleshooting Guide
This section addresses common problems encountered during 2'-fluoro oligo synthesis that may be related to depurination.
Problem 1: Low yield of full-length oligonucleotide with shorter, truncated sequences observed after purification.
-
Possible Cause: Excessive depurination during the acidic detritylation step, followed by strand cleavage at the resulting abasic sites during final base deprotection.
-
Solutions & Experimental Protocols:
-
Optimize the Deblocking Reagent: The most common cause of depurination is the use of an overly strong acid for detritylation. Trichloroacetic acid (TCA) is a strong acid that can cause significant depurination.[4] Switching to a weaker acid is highly recommended.
-
Recommended Protocol: Use a 3% solution of Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM) for the deblocking step. DCA is less acidic than TCA and significantly reduces the rate of depurination.[4][5][7]
-
-
Minimize Acid Exposure Time: Reduce the deblocking time to the minimum required for complete detritylation. Monitor the removal of the DMT cation (the orange color) to optimize this time.
-
Use Stabilizing Base-Protecting Groups: For guanosine, using a dimethylformamidine (dmf) protecting group is recommended. Formamidines are electron-donating and actively stabilize the glycosidic bond against acid-catalyzed cleavage, in contrast to electron-withdrawing acyl groups like isobutyryl.[4][5]
-
Problem 2: Mass spectrometry results show peaks corresponding to the loss of one or more purine bases.
-
Possible Cause: This is a direct indication of depurination. The issue may stem from either the deblocking step or the activator used during the coupling step.
-
Solutions & Experimental Protocols:
-
Evaluate the Activator: The phosphoramidite (B1245037) activators used in the coupling step are weak acids. Highly acidic activators can contribute to depurination over the course of a long synthesis.
-
Recommended Protocol: Use an activator with a higher pKa (less acidic). 4,5-Dicyanoimidazole (DCI) is an excellent choice as it is a powerful activator but is less acidic than traditional activators like 1H-Tetrazole or its derivatives (e.g., ETT, BTT).[4]
-
-
Ensure Anhydrous Conditions: The presence of water can lead to side reactions and may necessitate longer coupling or deblocking times, indirectly increasing the risk of depurination. Ensure all reagents, especially the acetonitrile (B52724) (ACN), are strictly anhydrous.[4]
-
Data Summary
The choice of deblocking acid has a significant impact on the rate of depurination. The table below compares the acidity of common deblocking agents.
| Deblocking Acid | pKa | Relative Depurination Risk | Reference |
| Trichloroacetic Acid (TCA) | ~0.7 | High | [4][7] |
| Dichloroacetic Acid (DCA) | ~1.5 | Low | [4][7] |
Visualizations
The following diagrams illustrate the key chemical and logical processes involved in understanding and troubleshooting depurination.
Caption: Mechanism of acid-catalyzed depurination.
Caption: Oligonucleotide synthesis cycle highlighting the critical deblocking step.
Caption: Troubleshooting decision tree for depurination-related issues.
References
Technical Support Center: Purification of Modified Oligonucleotides
Welcome to the Technical Support Center for the purification of modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of modified oligonucleaments.
Q1: What are the most common impurities in synthetic modified oligonucleotides?
A1: During solid-phase synthesis, several types of impurities can be generated. The most common include:
-
Truncated sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling reactions at each cycle. The proportion of these impurities increases with the length of the oligonucleotide.
-
Failure sequences: These are uncapped truncated sequences that can lead to the formation of deletion mutants.
-
Depurination/Depyrimidination byproducts: Loss of a purine (B94841) or pyrimidine (B1678525) base from the oligonucleotide backbone.
-
Byproducts from protecting groups: Residual chemical moieties from the synthesis process that have not been properly cleaved.
-
Modifications-related impurities: Incomplete or side reactions related to the specific modifications being introduced, such as unconjugated dyes or linkers.
Q2: How do I choose the right purification method for my modified oligonucleotide?
A2: The choice of purification method depends on several factors, including the length of the oligonucleotide, the type of modification, the required purity, and the intended downstream application.[1] Here is a general guide:
-
Desalting: This is the most basic purification method and is suitable for short, unmodified oligonucleotides used in applications like PCR where the presence of some truncated sequences will not significantly affect the results.[2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is an excellent choice for purifying oligonucleotides with hydrophobic modifications, such as fluorescent dyes or biotin.[2][3] It is also effective for shorter oligonucleotides (typically under 50 bases).[2]
-
Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): This method separates oligonucleotides based on the number of phosphate (B84403) groups and is well-suited for purifying longer oligonucleotides and resolving species with different charge states. However, its resolution can decrease for oligonucleotides longer than 40-mers.[2]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers the highest resolution and is the recommended method for purifying long oligonucleotides (≥50 bases) or when the highest purity is required (95-99%).[2] However, it generally results in lower yields compared to HPLC.[4]
-
Solid-Phase Extraction (SPE): SPE is a rapid purification method that can be used for desalting and removing some synthesis-related impurities. Trityl-on SPE is a common strategy that utilizes the hydrophobicity of the 5'-DMT group to separate full-length products from truncated sequences.
Q3: What is the impact of different modifications on the choice of purification method?
A3: Modifications can significantly influence the physicochemical properties of oligonucleotides, necessitating careful selection of the purification strategy:
-
Hydrophobic Modifications (e.g., fluorescent dyes, biotin): These modifications increase the hydrophobicity of the oligonucleotide, making RP-HPLC the preferred method for separation.[2]
-
Phosphorothioates (S-oligos): The presence of sulfur in the phosphate backbone creates diastereomers, which can lead to peak broadening or splitting in chromatography.[5] IP-RP-HPLC is often used for the purification of phosphorothioate (B77711) oligonucleotides.[6]
-
2'-O-Methyl and other 2' modifications: These modifications can alter the charge and conformation of the oligonucleotide, potentially affecting its retention on both ion-exchange and reverse-phase columns. Method optimization is often required.
-
Amine modifications: Unprotected primary amine modifications can cause the oligonucleotide to co-elute with shorter fragments during HPLC, making purification more challenging.
Q4: What purity level can I expect from different purification methods?
A4: The achievable purity depends on the chosen method and the characteristics of the oligonucleotide. The following table provides a general comparison:
| Purification Method | Typical Purity | Best Suited For |
| Desalting | Variable (removes small molecules) | Short oligos for non-sensitive applications (e.g., PCR) |
| Cartridge Purification | 65-80% | Routine purification of oligos up to 50 bases |
| RP-HPLC | >85% | Modified oligos (dyes, biotin), shorter oligos (<50 bases) |
| IEX-HPLC | >85% | Unmodified and some modified oligos up to 40-mers |
| PAGE | >95% | Long oligos (≥50 bases), applications requiring high purity |
Note: These are typical values and can vary depending on the specific oligonucleotide and experimental conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of modified oligonucleotides.
Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Broadening or Tailing) | - Secondary interactions with the column stationary phase.- Oligonucleotide secondary structure formation.- Inappropriate mobile phase composition or pH. | - Use a column with a different stationary phase (e.g., C8 instead of C18).- Increase the column temperature to disrupt secondary structures.[7] - Optimize the concentration of the ion-pairing reagent and the organic modifier in the mobile phase. |
| Peak Splitting | - Presence of diastereomers (e.g., in phosphorothioates).- On-column degradation of the oligonucleotide.- Formation of different secondary structures. | - This may be inherent to the sample; however, optimizing temperature and mobile phase can sometimes improve resolution.- Ensure the mobile phase pH is appropriate to prevent degradation.- Use denaturing conditions (e.g., elevated temperature, addition of a denaturant) to minimize secondary structures. |
| Low Recovery | - Irreversible adsorption to the column.- Incomplete elution from the column. | - Use a column with a more inert stationary phase.- Increase the strength of the organic modifier in the elution gradient.- Optimize the pH of the mobile phase to ensure the oligonucleotide is in a soluble form. |
| Carryover | - Incomplete cleaning of the injection system or column between runs. | - Implement a rigorous wash cycle with a strong solvent (e.g., high concentration of organic modifier) between injections. |
Polyacrylamide Gel Electrophoresis (PAGE) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Bands are Smeared or Not Sharp | - Gel overloading.- Inappropriate gel concentration for the oligonucleotide size.- Presence of salts in the sample. | - Reduce the amount of oligonucleotide loaded onto the gel.- Use a higher percentage gel for smaller oligonucleotides and a lower percentage for larger ones.- Desalt the oligonucleotide sample before loading. |
| Low Yield After Elution | - Inefficient elution from the gel slice.- Loss of sample during subsequent desalting steps. | - Crush the gel slice to increase the surface area for elution.- Increase the elution time or temperature.- Optimize the desalting protocol to minimize sample loss. |
| Difficulty Visualizing Bands | - Low concentration of oligonucleotide.- Inefficient UV shadowing. | - Load a higher concentration of the oligonucleotide.- Use a fluorescent TLC plate for more sensitive UV shadowing. |
| Damage to Modifications | - Urea in the denaturing gel can damage certain modifications like fluorophores. | - For sensitive modifications, consider using HPLC for purification instead of PAGE. |
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Target Oligonucleotide | - Incomplete binding to the sorbent.- Premature elution during the wash step.- Incomplete elution from the sorbent. | - Ensure the sorbent is properly conditioned and equilibrated.- Optimize the composition of the loading and wash buffers to ensure the target binds while impurities are removed.[8][9][10][11][12] - Increase the strength or volume of the elution buffer.[8][9][10][11][12] |
| Poor Purity of Eluted Oligonucleotide | - Inefficient removal of impurities during the wash step.- Co-elution of impurities with the target oligonucleotide. | - Optimize the wash buffer composition to be strong enough to remove impurities without eluting the target.- Consider using a different sorbent with higher selectivity. |
| Inconsistent Results | - Variability in manual processing (e.g., flow rate).- Sorbent bed drying out. | - Use a vacuum manifold or positive pressure processor for more consistent flow rates.- Do not allow the sorbent bed to dry out between steps. |
| Sample Won't Flow Through Cartridge | - High viscosity of the sample.- Clogging of the frit by particulates. | - Dilute the sample before loading.- Centrifuge or filter the sample to remove any particulates. |
Quantitative Data Summary
The following tables provide a comparison of common purification methods for modified oligonucleotides.
Table 1: Comparison of Purity and Yield for Different Purification Methods
| Purification Method | Typical Purity (%) | Typical Yield (%) | Best For |
| RP-HPLC | >85 | 50-70[4] | Oligonucleotides with hydrophobic modifications (e.g., dyes, biotin)[2] |
| PAGE | >95[3] | 20-50[4] | Long oligonucleotides (>40 bases) and applications requiring very high purity[4] |
| Cartridge | 65-80[13] | >80 | Rapid purification of shorter oligonucleotides |
Table 2: Recommended Purification Method by Oligonucleotide Length and Application
| Oligonucleotide Length | Application | Recommended Purification |
| < 35 bases | PCR, Sequencing | Desalting |
| 10 - 50 bases | Cloning, Mutagenesis | RP-HPLC or PAGE |
| > 50 bases | Gene synthesis, Therapeutic research | PAGE |
| Any length | Fluorescent Probes, Modified Primers | RP-HPLC |
Experimental Protocols
This section provides detailed methodologies for key purification experiments.
Protocol 1: Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) Purification of a Modified Oligonucleotide
Objective: To purify a modified oligonucleotide from synthesis-related impurities.
Materials:
-
Crude modified oligonucleotide sample
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile (B52724)
-
Deionized water
Methodology:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD/mL.
-
Column Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient of Mobile Phase B from 5% to 50% over 30 minutes at a flow rate of 1 mL/min. The optimal gradient may need to be adjusted based on the hydrophobicity of the oligonucleotide and its modifications.
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect the fractions corresponding to the main peak, which represents the full-length modified oligonucleotide.
-
Post-Purification Processing: Combine the collected fractions and lyophilize to remove the solvents. The resulting purified oligonucleotide can be reconstituted in an appropriate buffer.
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
Objective: To obtain a highly pure modified oligonucleotide, particularly for longer sequences.
Materials:
-
Crude oligonucleotide sample
-
Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7M Urea) in TBE buffer
-
TBE buffer (Tris-borate-EDTA)
-
Formamide (B127407) loading buffer
-
UV transilluminator or fluorescent TLC plate
-
Sterile scalpel or razor blade
-
Elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA)
-
Desalting column
Methodology:
-
Sample Preparation: Resuspend the crude oligonucleotide in formamide loading buffer. Heat at 95°C for 5 minutes to denature, then cool on ice.
-
Gel Electrophoresis: Load the sample onto the denaturing polyacrylamide gel. Run the gel at a constant power until the desired separation is achieved (the bromophenol blue dye should migrate approximately two-thirds of the way down the gel).
-
Visualization: After electrophoresis, carefully remove one of the glass plates. Place the gel on a fluorescent TLC plate and visualize the oligonucleotide bands using a handheld UV lamp (UV shadowing). The main, most intense band should correspond to the full-length product.
-
Excision: Carefully excise the band corresponding to the full-length oligonucleotide using a sterile scalpel.
-
Elution: Place the gel slice into a microcentrifuge tube and crush it. Add elution buffer and incubate at 37°C overnight with shaking.
-
Purification: Centrifuge the tube to pellet the gel debris and carefully collect the supernatant containing the eluted oligonucleotide.
-
Desalting: Desalt the eluted oligonucleotide using a desalting column to remove salts and residual acrylamide.
-
Quantification: Determine the concentration of the purified oligonucleotide using UV spectrophotometry at 260 nm.
Protocol 3: Solid-Phase Extraction (SPE) "Trityl-On" Purification
Objective: To rapidly purify a 5'-DMT-on oligonucleotide.
Materials:
-
Crude 5'-DMT-on oligonucleotide
-
Reverse-phase SPE cartridge (e.g., C18)
-
Acetonitrile
-
0.1 M TEAA (Triethylammonium acetate)
-
2% Trifluoroacetic acid (TFA) in water
-
Ammonium hydroxide (B78521)
Methodology:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of acetonitrile through it, followed by 5 mL of 0.1 M TEAA.
-
Sample Loading: Dissolve the crude DMT-on oligonucleotide in 1 mL of 0.1 M TEAA and load it onto the conditioned cartridge.
-
Washing (Failure Sequences Removal): Wash the cartridge with 5 mL of a solution containing a low percentage of acetonitrile in 0.1 M TEAA (e.g., 5-10% acetonitrile). This step removes the more polar, non-DMT-containing failure sequences.
-
Detritylation: Pass 5 mL of 2% TFA through the cartridge to cleave the DMT group from the full-length oligonucleotide. The orange color of the trityl cation will be visible.
-
Washing (Trityl Group Removal): Wash the cartridge with 5 mL of water to remove the cleaved DMT group and any remaining TFA.
-
Elution: Elute the purified, detritylated oligonucleotide with 2-3 mL of 50% acetonitrile in water.
-
Neutralization and Evaporation: Neutralize the collected eluate with a few drops of ammonium hydroxide and then evaporate the solvent to obtain the purified oligonucleotide.
Visualizations
The following diagrams illustrate key concepts and workflows in modified oligonucleotide purification.
Caption: Common impurities in crude modified oligonucleotide synthesis.
Caption: Decision tree for selecting a purification method.
Caption: General troubleshooting workflow for purification issues.
References
- 1. FAQs - Purification methods - ELLA Biotech [ellabiotech.com]
- 2. labcluster.com [labcluster.com]
- 3. Method of Oligonucleotide Purification [biosyn.com]
- 4. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 5. Akamai Error [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 9. SPE Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. specartridge.com [specartridge.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Phosphoramidite Stability and Water Content
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water content on phosphoramidite (B1245037) stability during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which water degrades phosphoramidites?
A1: The primary degradation pathway for phosphoramidites in the presence of water is the hydrolysis of the phosphoramidite moiety. This reaction converts the trivalent phosphorus (P(III)) center to a pentavalent H-phosphonate species. This H-phosphonate is unable to participate in the coupling reaction during oligonucleotide synthesis, leading to failed additions and the accumulation of n-1 shortmers (oligonucleotides missing one base).
Q2: What is the acceptable level of water in the acetonitrile (B52724) used for phosphoramidite dissolution?
A2: For optimal performance and to minimize degradation, it is critical to use anhydrous acetonitrile with a very low water content. The recommended water content should be less than 30 parts per million (ppm), with a preference for 10 ppm or less. Using solvents with higher water content will accelerate the hydrolysis of the phosphoramidite, compromising the integrity of the synthesis.
Q3: How does the stability of the four standard deoxyribonucleoside phosphoramidites compare in the presence of water?
A3: The stability of deoxyribonucleoside phosphoramidites in solution generally follows the order: T > dC > dA >> dG. This means that thymidine (B127349) (T) phosphoramidite is the most stable, while deoxyguanosine (dG) phosphoramidite is particularly susceptible to degradation.
Q4: How should phosphoramidites be stored to minimize degradation from moisture?
A4: Solid phosphoramidites should be stored in tightly sealed containers at -20°C under a dry, inert atmosphere such as argon or nitrogen. Before opening, the vial should be allowed to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder. For phosphoramidites in solution (e.g., in anhydrous acetonitrile on a synthesizer), short-term storage at room temperature is common, but for longer periods, storage at -20°C is recommended.
Q5: What are the visual or analytical indicators of phosphoramidite degradation?
A5: Visually, degraded dG phosphoramidite may sometimes precipitate out of solution in acetonitrile. Analytically, degradation can be detected by the appearance of unexpected peaks in High-Performance Liquid Chromatography (HPLC) or ³¹P Nuclear Magnetic Resonance (NMR) analysis. In ³¹P NMR, the presence of signals in the H-phosphonate region (around 0-10 ppm) indicates hydrolysis. In HPLC, new peaks corresponding to the more polar degradation products will appear, often with different retention times than the parent phosphoramidite diastereomers.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
-
Symptom: The overall yield of the full-length oligonucleotide is low, and analysis (e.g., by HPLC or PAGE) shows a high percentage of n-1 shortmers.
-
Possible Cause: Moisture contamination of the phosphoramidite, activator, or acetonitrile.
-
Troubleshooting Steps:
-
Verify Solvent Water Content: Use Karl Fischer titration to confirm that the water content of the anhydrous acetonitrile is below 30 ppm, and preferably below 10 ppm.
-
Use Fresh Reagents: Prepare fresh solutions of phosphoramidites and activator. Do not store solutions on the synthesizer for extended periods.
-
Implement Anhydrous Techniques:
-
Use septum-sealed bottles for all anhydrous solvents.
-
Employ oven-dried syringes or proper inert gas techniques when transferring reagents.
-
Ensure the inert gas supply to the synthesizer is dry.
-
-
Incorporate Molecular Sieves: Add activated molecular sieves to the phosphoramidite and activator bottles on the synthesizer to scavenge any residual moisture.
-
Issue 2: Inconsistent Synthesis Results
-
Symptom: Significant variability in oligonucleotide yield and purity between different synthesis runs.
-
Possible Cause: Inconsistent handling and storage procedures leading to variable water content in reagents.
-
Troubleshooting Steps:
-
Standardize Handling Procedures: Implement and strictly follow Standard Operating Procedures (SOPs) for the handling of all anhydrous solvents and phosphoramidites.
-
Regularly Test Solvents: Establish a routine schedule for testing the water content of acetonitrile from new bottles and bottles currently in use on the synthesizer.
-
Proper Storage: Ensure all phosphoramidites, both solid and in solution, are stored under an inert atmosphere (argon or nitrogen) at the recommended temperature (-20°C for long-term storage).
-
Issue 3: Presence of Unexpected Peaks in HPLC or ³¹P NMR Analysis
-
Symptom: Chromatograms or spectra of the phosphoramidite starting material show peaks that do not correspond to the two diastereomers of the pure compound.
-
Possible Cause: Hydrolysis of the phosphoramidite due to exposure to moisture.
-
Troubleshooting Steps:
-
Compare to a Reference Standard: Analyze a fresh, unopened vial of the same phosphoramidite as a reference standard to confirm the identity of the degradation peaks.
-
Identify Degradation Products: The primary hydrolysis product is the corresponding H-phosphonate.
-
Discard and Replace: If significant degradation is observed, discard the suspect vial of phosphoramidite and use a fresh, unopened vial for subsequent syntheses.
-
Data Presentation
Table 1: Relative Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile
| Phosphoramidite | Purity Reduction after Five Weeks |
| T | 2% |
| dC | 2% |
| dA | 6% |
| dG | 39% |
Data summarized from a study observing phosphoramidite degradation in acetonitrile under an inert atmosphere.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in acetonitrile.
-
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol (B129727) or a specialized Karl Fischer solvent
-
Karl Fischer reagent (titrant)
-
Dry, gas-tight syringe
-
Acetonitrile sample
-
-
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.
-
Sample Introduction: Using a dry, gas-tight syringe, carefully inject a known volume or weight of the acetonitrile sample into the titration vessel. It is crucial to avoid introducing atmospheric moisture during this step.
-
Titration: Start the titration. The Karl Fischer reagent, containing iodine, will be added to the solvent until all the water in the sample has reacted. The endpoint is typically detected electrometrically.
-
Calculation: The instrument's software will automatically calculate the water content of the sample based on the amount of titrant consumed. The result is typically expressed in parts per million (ppm).
-
Protocol 2: Analysis of Phosphoramidite Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing phosphoramidite purity and detecting hydrolysis products.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
-
Procedure:
-
Sample Preparation: Prepare a sample of the phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Gradient: A typical gradient would be from 50% to 100% Mobile Phase B over 20-30 minutes. The exact gradient will depend on the specific column and system.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
The pure phosphoramidite will typically appear as a major peak, often a doublet due to the presence of two diastereomers at the phosphorus center.
-
Degradation products, such as the H-phosphonate, are more polar and will typically elute at earlier retention times.
-
Purity can be estimated by calculating the area percentage of the main peak(s) relative to the total area of all peaks.
-
-
Visualizations
Caption: Hydrolysis of a phosphoramidite by water.
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Impact of increased water content on synthesis.
Technical Support Center: Deprotection of 2'-F-C Acetyl Groups
This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete removal of acetyl (Ac) protecting groups from 2'-deoxy-2'-fluorocytidine (B130037) (2'-F-C). It is intended for researchers, chemists, and drug development professionals working with nucleoside analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the incomplete removal of acetyl groups from 2'-F-C?
Incomplete deacetylation of 2'-F-C, which is typically protected as N4,3',5'-triacetyl-2'-deoxy-2'-fluorocytidine, usually stems from one or more of the following factors:
-
Differential Lability: The N4-acetyl group on the cytosine base is an amide and is significantly more stable and harder to remove than the O-acetyl ester groups at the 3' and 5' positions.[1][2][3] Standard conditions that cleave O-acetyl groups may be insufficient for complete N4-deacetylation.
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough or at a high enough temperature to drive the cleavage of the more stable N4-acetyl group to completion.
-
Reagent Degradation or Insufficient Amount: Basic reagents commonly used for deprotection, such as methanolic ammonia (B1221849), can degrade over time, losing potency. An insufficient molar excess of the base will also lead to incomplete reaction.
-
Reaction Conditions: The choice of base and solvent system is critical. While methanolic ammonia is standard, its effectiveness can be influenced by its concentration and the presence of water.
Q2: How can I effectively monitor the progress of the deprotection reaction?
Regular monitoring is crucial to determine the optimal reaction time and ensure completion. The most common methods are:
-
Thin-Layer Chromatography (TLC): A rapid and effective method to visualize the disappearance of the starting material and the appearance of the product and any intermediates (e.g., partially deacetylated species). A co-spot of the starting material is recommended for accurate comparison.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate. It can clearly separate the fully protected starting material, partially deacetylated intermediates, and the final unprotected product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the starting material, intermediates, and final product by providing their respective mass-to-charge ratios, offering definitive evidence of the reaction's progress.
Q3: My analysis shows the O-acetyl groups have been removed, but the N4-acetyl group remains. What is the best course of action?
This is the most common scenario due to the higher stability of the N4-acetyl amide bond.[3][4][5] To address this, you can:
-
Extend the Reaction Time: Continue the reaction, monitoring every few hours by TLC or HPLC until the intermediate is fully converted to the final product.
-
Increase the Temperature: Carefully raising the temperature (e.g., from room temperature to 35-40 °C) can significantly accelerate the cleavage of the N4-acetyl group.[6] However, this should be done cautiously to avoid potential side reactions.
-
Use a Stronger Reagent: If extended time and temperature are ineffective, consider a stronger or different basic reagent. A mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) is known to be very effective for cleaving stubborn protecting groups.[7][8][9]
Q4: Are there alternative reagents to methanolic ammonia for removing acetyl groups?
Yes, several other basic systems can be employed for deacetylation:[1][2]
-
Aqueous Ammonia: A solution of ammonium hydroxide in water can be effective, sometimes used at elevated temperatures.
-
Sodium Methoxide (NaOMe) in Methanol (B129727): A stronger base that typically achieves deprotection much faster than methanolic ammonia. However, it is less selective and may not be suitable for sensitive substrates.
-
Potassium Carbonate (K2CO3) in Methanol: A milder alternative that can be effective, particularly for O-deacetylation. It is often used when substrates are sensitive to stronger bases.[9]
-
Aqueous Methylamine: Known to be very efficient at removing N-acyl protecting groups.[10]
Troubleshooting Guide
Incomplete deacetylation is a common issue that can almost always be resolved with systematic troubleshooting. Follow the workflow below to diagnose and solve the problem.
Caption: Troubleshooting workflow for incomplete deacetylation of 2'-F-C.
Optimization of Deprotection Conditions
If the standard protocol yields incomplete conversion, consider the following adjustments. The table below summarizes potential strategies.
| Parameter | Standard Protocol | Strategy A (Time/Temp) | Strategy B (Reagent Strength) |
| Reagent | Saturated (approx. 7N) NH₃ in Methanol | Saturated NH₃ in Methanol | 1:1 mixture of aq. NH₄OH and aq. Methylamine (AMA) |
| Temperature | Room Temperature (20-25 °C) | 35-40 °C | Room Temperature (20-25 °C) |
| Typical Time | 16-24 hours | 12-18 hours | 2-4 hours |
| Primary Target | O-acetyl groups | Stubborn N4-acetyl group | All acetyl groups, especially amides |
| Key Consideration | N4-acetyl removal can be slow. | Monitor for potential side products. | Ensure substrate is stable to stronger base. |
Experimental Protocols
Protocol 1: Standard Deprotection using Methanolic Ammonia
This protocol is the standard starting point for the deprotection of acetylated 2'-F-C.
-
Dissolution: Dissolve the acetylated 2'-F-C starting material in saturated methanolic ammonia (approx. 7N) at a concentration of 10-20 mg/mL in a sealed pressure-rated vial or flask.
-
Reaction: Stir the solution at room temperature (20-25 °C).
-
Monitoring: After 12 hours, take a small aliquot of the reaction mixture. Evaporate the solvent, and analyze the residue by TLC and/or HPLC to check for the presence of starting material or intermediates.
-
Continuation: If the reaction is incomplete, continue stirring and monitor every 4-6 hours until completion (typically 16-24 hours).
-
Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure. Co-evaporate the residue with methanol (2-3 times) to remove residual ammonia.
-
Purification: Purify the resulting crude product by silica (B1680970) gel column chromatography or preparative HPLC to obtain the pure 2'-F-C.
Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH), typically in a ratio between 95:5 and 90:10 (v/v), is a good starting point. Adjust polarity as needed to achieve good separation.
-
Spotting: Dissolve a small amount of the crude reaction mixture in methanol. Spot it on the TLC plate alongside a spot of the original, fully-protected starting material.
-
Development: Place the plate in a chamber saturated with the mobile phase and allow it to develop.
-
Visualization: Visualize the spots under UV light (254 nm). The fully acetylated starting material will be less polar (higher Rf), while the final deprotected product will be highly polar (lower Rf). Partially deacetylated intermediates will appear at intermediate Rf values. The reaction is complete when the starting material spot has disappeared entirely.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Deacetylation in Nucleosides and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in Synthetic Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage impurities in synthetic oligonucleotides.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis and purification of synthetic oligonucleotides, particularly with High-Performance Liquid Chromatography (HPLC).
Question: What are the likely causes of abnormal peak shapes (tailing, fronting, splitting) in my HPLC chromatogram?
Answer:
Abnormal peak shapes in HPLC are common issues that can indicate problems with the column, the mobile phase, or the interaction of the analyte with the system. Troubleshooting these issues is crucial for accurate quantification of your oligonucleotide product and its impurities.
Common HPLC Peak Shape Problems and Solutions
| Problem | Symptom | Potential Causes | Recommended Solutions |
| Peak Tailing | Asymmetrical peak with a "tail" extending to the right. | - Secondary Interactions: Analyte interacting with active sites (e.g., exposed silanols) on the column stationary phase.[1][2] - Column Overload: Injecting too much sample mass.[3] - Contamination: Buildup of contaminants on the column inlet frit.[3][4] - Inappropriate Mobile Phase pH: Can affect the ionization state of the analyte or stationary phase.[2] | - Modify Mobile Phase: Add a competitive agent or adjust pH. - Reduce Sample Load: Inject a more dilute sample to check for overload.[3] - Clean/Replace Column: Backflush the column or replace the inlet frit. If the problem persists, replace the column.[3] - Use a Guard Column: Protect the analytical column from contaminants.[4] |
| Peak Fronting | Asymmetrical peak with a leading edge that slopes more than the trailing edge. | - Column Overload: Often occurs when the sample is too concentrated. - Poor Sample Solubility: Sample precipitating at the column head due to incompatibility with the mobile phase.[5] - Column Collapse/Void: A void has formed at the head of the column packing material.[1] | - Dilute Sample: Inject a lower concentration of your oligonucleotide. - Change Injection Solvent: Dissolve the sample in a solvent that is weaker than or the same as the mobile phase.[5] - Replace Column: If a void is suspected, the column usually needs to be replaced.[1] |
| Split Peaks | A single peak appears as two or more partially resolved peaks. | - Clogged Inlet Frit: Particulate matter blocking the flow path, causing uneven sample distribution.[3] - Column Void/Channeling: A void or channel has formed in the column's packed bed.[5] - Sample Solvent Incompatibility: The injection solvent is much stronger than the mobile phase, causing the sample to travel through the column in a distorted band.[5] | - Filter Samples: Ensure all samples and mobile phases are filtered. - Reverse and Flush Column: Attempt to dislodge particulates by backflushing.[3] - Replace Column: If the packing bed is damaged, the column must be replaced. - Adjust Injection Solvent: Dissolve the sample in the mobile phase whenever possible.[5] |
| Broad Peaks | Peaks are wider than expected, leading to poor resolution. | - Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector. - Column Contamination/Aging: Loss of stationary phase or buildup of contaminants.[2] - Low Temperature: May reduce mass transfer efficiency, especially for oligonucleotides with secondary structures.[6] | - Optimize System Plumbing: Use shorter, narrower ID tubing. - Clean or Replace Column: Follow a column cleaning procedure or replace the column if it is old. - Increase Column Temperature: For oligonucleotides, running at elevated temperatures (e.g., 60 °C) can improve peak shape by disrupting secondary structures.[7][8] |
Below is a decision tree to guide you through troubleshooting HPLC peak shape issues.
Frequently Asked Questions (FAQs)
General Impurities
Q1: What are the most common types of impurities in synthetic oligonucleotides?
A1: Impurities in synthetic oligonucleotides can be broadly categorized as product-related or process-related.
-
Product-Related Impurities: These are structurally similar to the desired full-length oligonucleotide.[7]
-
Truncated Sequences (n-1, n-2, etc. or "shortmers"): These are the most common impurities and result from incomplete coupling at one or more steps during synthesis. They lack one or more nucleotides from the 5' end.[5][9]
-
Extended Sequences (n+1, etc. or "longmers"): Result from the addition of an extra nucleotide during a synthesis cycle.
-
Modified Sequences: These can include sequences with incompletely removed protecting groups, depurinated sites (loss of a purine (B94841) base), or other chemical modifications that occurred during synthesis or deprotection.[10][11]
-
-
Process-Related Impurities: These originate from the manufacturing process itself.[12]
-
Residual Solvents and Reagents: Small molecules used during synthesis, cleavage, or deprotection.
-
Salts: From buffers and purification steps.
-
The relationship between these impurity types is illustrated in the diagram below.
Q2: How much purity is "pure enough" for my application?
A2: The required purity level is highly dependent on the downstream application. Demanding applications require higher purity to ensure experimental reproducibility and avoid confounding results.[9]
Recommended Purity Levels by Application
| Application | Typical Purity Requirement | Rationale |
| General Research (e.g., PCR Primers) | >70% (often desalted is sufficient)[13] | The full-length product is the most abundant species and will drive the reaction. Minor truncated sequences are less likely to interfere significantly. |
| Quantitative PCR (qPCR), Probes, Gene Synthesis | >80-90% (HPLC or PAGE purified)[9][13] | Truncated sequences can act as competitive inhibitors or lower the overall efficiency of the reaction, affecting quantification and accuracy.[5] |
| Cellular/In Vivo Studies (Pre-clinical) | >85-90% (HPLC purified) | Cytotoxicity from impurities can be a concern. High purity ensures that observed biological effects are due to the full-length oligonucleotide.[13] |
| Therapeutic Development (Clinical Phases) | >90-95% or higher[13] | Stringent purity is required to minimize potential off-target effects, immunogenicity, and toxicity. Regulatory agencies have strict guidelines for impurity identification and qualification.[7] |
| Therapeutic Development (Commercial) | >95% | Impurities must be identified if above 1.0% and qualified if above 1.5% according to regulatory guidelines.[14] |
Analytical & Purification Methods
Q3: What are the primary methods for analyzing and purifying oligonucleotides?
A3: The most common methods are chromatography-based. The choice depends on the length of the oligonucleotide, the required purity, and the scale of the purification.
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): A high-resolution technique that separates oligonucleotides based on hydrophobicity. It is compatible with mass spectrometry (MS), making it powerful for both purification and identification of impurities.[15][16]
-
Anion-Exchange HPLC (AEX-HPLC): Separates oligonucleotides based on the negative charge of their phosphate (B84403) backbone. It is excellent for resolving sequences with significant secondary structure (e.g., high GC content) because it can be run under denaturing high-pH conditions.[17][18]
-
Capillary Gel Electrophoresis (CGE): A high-resolution technique that separates oligonucleotides based on size in a gel-filled capillary. It provides accurate quantitative information about purity and can resolve sequences that differ by a single nucleotide.[17]
The general workflow for analyzing and controlling impurities is shown below.
References
- 1. pnas.org [pnas.org]
- 2. gilson.com [gilson.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. microsynth.ch [microsynth.ch]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. the-dna-universe.com [the-dna-universe.com]
- 9. ch.gilson.com [ch.gilson.com]
- 10. A QUANTITATIVE MODEL OF ERROR ACCUMULATION DURING PCR AMPLIFICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 16. Efficiency Correction Is Required for Accurate Quantitative PCR Analysis and Reporting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of oligonucleotides by capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. imorules.com [imorules.com]
Technical Support Center: Optimizing Full-Length 2'-Fluoro Modified RNA Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of full-length 2'-fluoro (2'-F) modified RNA products from in vitro transcription reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using 2'-fluoro modified RNA?
A1: 2'-Fluoro modified RNA offers several key benefits over unmodified RNA, including:
-
Increased Nuclease Resistance: The fluorine atom at the 2' position of the ribose sugar protects the phosphodiester backbone from degradation by nucleases, leading to a longer half-life in biological systems.[1][2]
-
Enhanced Thermal Stability: 2'-F modifications increase the melting temperature (Tm) of RNA duplexes, indicating stronger binding affinity to target sequences.[1][3][4]
-
Improved in vivo Activity: For applications like siRNA, 2'-F modifications can lead to more potent and persistent gene silencing effects.[5]
Q2: Which RNA polymerase should I use for synthesizing 2'-F modified RNA?
A2: Standard T7 RNA polymerase is generally inefficient at incorporating 2'-modified nucleotides. Specialized mutant polymerases are strongly recommended for this purpose. The most common choice is a mutant T7 RNA polymerase, specifically the Y639F variant, which exhibits significantly reduced discrimination against 2'-modified NTPs.[6][7] Another option is the RNA polymerase from the marine cyanophage Syn5, or its Y564F mutant, which also shows a low discrimination against 2'-F dNMPs.[6][8][9]
Q3: Can I use standard purification methods for 2'-F modified RNA?
A3: Yes, standard purification techniques used for DNA and RNA are generally effective for 2'-F modified oligonucleotides.[1] These methods include:
-
Polyacrylamide gel electrophoresis (PAGE)
-
High-performance liquid chromatography (HPLC)
-
Solid-phase extraction (SPE) cartridges
-
Fluorous affinity purification, which offers high selectivity for longer oligonucleotides.[5][10]
Q4: How does the DNA template sequence affect the transcription yield?
A4: The sequence of the DNA template, particularly the first 9-12 nucleotides of the transcribed region (the initiation sequence), has a significant impact on the efficiency of 2'-F RNA synthesis.[6][8] For example, with Syn5 RNA polymerase, templates initiating with three consecutive G's or containing multiple U's in the initial region can lead to substantially lower yields.[8] It is advisable to design templates with optimized initiation sequences for the specific polymerase being used.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of 2'-fluoro modified RNA.
Problem 1: Low or No Yield of Full-Length RNA Product
This is one of the most common issues. The following decision tree can help diagnose the potential cause.
Caption: Troubleshooting logic for low or no RNA yield.
| Possible Cause | Recommended Solution |
| Inactive RNA Polymerase | Always run a positive control reaction with a reliable template to confirm enzyme activity. If the control fails, the polymerase may be inactive and should be replaced. Ensure you are using a mutant polymerase suitable for 2'-F NTP incorporation.[11] |
| Poor DNA Template Quality | Contaminants such as salts or ethanol (B145695) from plasmid preparations can inhibit RNA polymerase.[12][13] Purify the DNA template using a column-based kit or ethanol precipitation. Verify the template concentration and ensure plasmid templates are completely linearized by running an aliquot on an agarose (B213101) gel.[11][12] |
| Suboptimal Reaction Conditions | The concentration of 2'-F NTPs may be limiting. Titrate NTP concentrations to find the optimal level. For Syn5 polymerase, the presence of both Mg²⁺ and Mn²⁺ ions can improve the incorporation of modified nucleotides.[6][9] Adding DTT to a final concentration of 5mM may also improve yield.[13] |
| RNase Contamination | RNA is highly susceptible to degradation by RNases.[7] Use certified RNase-free water, pipette tips, and tubes. Wear gloves and work in a clean environment. Incorporate an RNase inhibitor into the transcription reaction.[7][11] |
Problem 2: Presence of Shorter, Prematurely Terminated Transcripts
If your gel analysis shows distinct bands that are smaller than the expected full-length product, it indicates premature termination of transcription.
Caption: Decision tree for troubleshooting premature termination.
| Possible Cause | Recommended Solution |
| Low Nucleotide Concentration | Insufficient NTPs can cause the polymerase to stall and dissociate from the template.[12][14] Increase the final concentration of each NTP. If using a mix of modified and unmodified NTPs, ensure the total concentration is adequate. |
| GC-Rich Template or RNA Secondary Structure | Strong secondary structures in the DNA template or the nascent RNA transcript can impede polymerase progression.[12] Lowering the incubation temperature (e.g., from 37°C to 30°C or even 16°C) can sometimes help the polymerase read through these regions.[14] |
| Cryptic Termination Sites | The template sequence itself may contain sequences that signal early termination for the specific polymerase being used.[12] If other troubleshooting steps fail, consider redesigning the template or subcloning it to be transcribed by a different RNA polymerase (e.g., T3 or SP6).[12][14] |
Experimental Protocols
Protocol 1: Optimizing In Vitro Transcription of 2'-F Modified RNA
This protocol provides a starting point for optimizing the yield of full-length 2'-F RNA using a mutant T7 RNA Polymerase.
1. Template Preparation:
-
Use a high-purity, linearized plasmid DNA or a PCR product as the template.
-
Confirm complete linearization of plasmid DNA on a 1% agarose gel.
-
Purify the template using a spin column or phenol:chloroform extraction followed by ethanol precipitation to remove inhibitors.
-
Resuspend the final template in RNase-free water at a concentration of 0.5-1.0 µg/µL.
2. Assembling the Transcription Reaction:
-
On ice, combine the following components in a sterile, RNase-free microfuge tube in the order listed.
| Component | Volume (for 20 µL reaction) | Final Concentration |
| RNase-free Water | to 20 µL | - |
| 5X Transcription Buffer | 4 µL | 1X |
| 100 mM DTT | 2 µL | 10 mM |
| 2'-F NTP Mix (e.g., 25mM each of ATP, GTP, 2'-F-CTP, 2'-F-UTP) | 3 µL | 3.75 mM each |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| DNA Template | 1 µg | 50 ng/µL |
| Mutant T7 RNA Polymerase (e.g., 50 U/µL) | 2 µL | 5 U/µL |
3. Incubation:
-
Mix the components gently by flicking the tube and briefly centrifuge.
-
Incubate the reaction at 37°C for 2-4 hours. For problematic templates, consider a lower temperature (e.g., 30°C) and a longer incubation time (4-6 hours).[7][14]
4. DNase Treatment:
-
To remove the DNA template, add 1 µL of RNase-free DNase I (≥2 U/µL) to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes.
5. RNA Purification:
-
Purify the synthesized 2'-F RNA using a column-based RNA cleanup kit, lithium chloride precipitation, or PAGE purification for the highest purity.
Protocol 2: Denaturing PAGE Purification of 2'-F RNA
1. Gel Preparation:
-
Prepare a denaturing polyacrylamide gel (containing 7-8 M urea) of an appropriate percentage for the size of your RNA transcript.
2. Sample Preparation:
-
Stop the transcription reaction by adding an equal volume of 2X gel loading buffer (containing formamide, EDTA, and tracking dyes).
-
Heat the sample at 70-95°C for 5 minutes to denature the RNA, then immediately place it on ice.
3. Electrophoresis:
-
Load the denatured sample onto the gel and run the electrophoresis in 1X TBE buffer until the tracking dyes have migrated to the desired position.
4. Visualization and Elution:
-
Visualize the RNA band by UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with a short-wave UV lamp (254 nm). The RNA will cast a shadow.
-
Excise the gel slice containing the full-length RNA band using a sterile scalpel.
-
Crush the gel slice and elute the RNA overnight at 4°C in an appropriate elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA).
5. Recovery:
-
Separate the eluate from the gel fragments.
-
Recover the RNA from the eluate by ethanol precipitation. Wash the pellet with 70% ethanol, air dry briefly, and resuspend in RNase-free water.
Data Summary
Table 1: Effect of Template Initiation Sequence on Transcription Yield with Syn5 RNA Polymerase
The following table summarizes the relative RNA yield based on the initial transcribed sequence, highlighting the importance of template design.
| Template ID | Initial Transcribed Sequence (5' to 3') | Key Features | Relative RNA Yield |
| T31 | GCAGAAGAA... | Optimized Sequence | >100-fold increase vs T30 |
| T30 | GGGUCUAGA... | Starts with GGG, contains two U's | Very Low |
| T32 | UGA... | Starts with U | Robust (with 4mM UTP) |
| T2 | GGG... | Starts with GGG | Low (with 4mM GTP), Improved (with 8mM GTP) |
Data adapted from a study on Syn5 RNA polymerase, illustrating that avoiding GGG starts and multiple early U's can dramatically improve yields.[8]
References
- 1. 2' Fluoro RNA Modification [biosyn.com]
- 2. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. glenresearch.com [glenresearch.com]
- 11. go.zageno.com [go.zageno.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. neb.com [neb.com]
- 14. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
2'-F versus 2'-OMe Modified Cytidines in Antisense Oligonucleotides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic chemical modification of antisense oligonucleotides (ASOs) is paramount to their therapeutic success, enhancing their stability, binding affinity, and overall efficacy. Among the most pivotal modifications are those at the 2'-position of the ribose sugar. This guide provides an in-depth, objective comparison of two such critical modifications: 2'-Fluoro (2'-F) and 2'-O-Methyl (2'-OMe), with a specific focus on their application in cytidine (B196190) nucleosides (2'-F-C vs. 2'-OMe-C) within ASO constructs. This comparison is supported by experimental data and detailed methodologies to aid researchers in selecting the optimal chemistry for their antisense applications.
Executive Summary
Both 2'-F and 2'-OMe modifications significantly improve the properties of ASOs compared to their unmodified DNA counterparts. The 2'-F modification generally imparts a higher binding affinity to the target RNA, as evidenced by a greater increase in melting temperature (Tm) per modification. This enhanced affinity can translate to higher potency. While both modifications increase nuclease resistance, the 2'-F modification has been associated with potential hepatotoxicity in some contexts. The choice between 2'-F and 2'-OMe will ultimately depend on the specific therapeutic target, the desired potency, and the acceptable safety profile.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data gathered from various studies to provide a comparative overview of 2'-F and 2'-OMe modified ASOs. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature; therefore, these values should be considered representative.
| Parameter | 2'-F Modification | 2'-OMe Modification | Unmodified DNA | Reference |
| Binding Affinity (ΔTm per modification) | +1.8 to +2.5 °C | +0.6 to +1.5 °C | Baseline | [1][2] |
| Nuclease Resistance | Increased | Increased | Low | [3][4] |
| In Vitro Potency (IC50) | Generally lower (more potent) | Generally higher (less potent) | High | [5] |
| In Vivo Efficacy | Highly potent | Effective | Ineffective | [5][6][7] |
| Toxicity Profile | Potential for hepatotoxicity | Generally well-tolerated | Low (but rapidly degraded) | [3][8] |
Detailed Performance Analysis
Binding Affinity (Melting Temperature, Tm)
The Tm is the temperature at which half of the oligonucleotide is duplexed with its target RNA, and a higher Tm indicates a stronger binding affinity. The 2'-F modification consistently demonstrates a more significant increase in Tm per modification compared to the 2'-OMe modification. This is attributed to the high electronegativity of fluorine, which favors an RNA-like C3'-endo sugar pucker, leading to a more stable A-form helix upon hybridization with the target RNA.[1][9]
Nuclease Resistance
Both 2'-F and 2'-OMe modifications protect the oligonucleotide from degradation by cellular nucleases, thereby increasing its half-life and duration of action.[3][4] This enhanced stability is crucial for in vivo applications. The phosphorothioate (B77711) (PS) backbone modification is often used in conjunction with these 2' modifications to further enhance nuclease resistance.
In Vitro and In Vivo Efficacy
The higher binding affinity of 2'-F modified ASOs often translates to greater potency in both cell culture and animal models.[5] Studies have shown that 2'-F modified ASOs can achieve significant target knockdown at lower concentrations than their 2'-OMe counterparts. However, 2'-OMe modified ASOs are also highly effective and have been successfully used in numerous preclinical and clinical studies.[6][7] The choice of modification may also depend on the specific sequence and target.
Toxicity
While both modifications are generally better tolerated than first-generation ASOs, some studies have raised concerns about the potential for hepatotoxicity with 2'-F modified ASOs, particularly at higher doses.[3][8] This toxicity may be related to off-target effects or increased protein binding. The 2'-OMe modification is generally considered to have a more favorable safety profile.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of these findings.
Melting Temperature (Tm) Analysis
Objective: To determine the thermal stability of the ASO:RNA duplex.
Protocol:
-
Prepare solutions of the ASO and its complementary RNA target at a concentration of 2 µM each in a buffer containing 10 mM sodium phosphate (B84403) (pH 7.0), 100 mM NaCl, and 0.1 mM EDTA.
-
Mix equal volumes of the ASO and RNA solutions.
-
Denature the mixture by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to allow for annealing.
-
Transfer the annealed duplex solution to a quartz cuvette.
-
Use a UV-Vis spectrophotometer equipped with a temperature controller to measure the absorbance at 260 nm while increasing the temperature from 20°C to 95°C at a rate of 1°C/minute.
-
The Tm is determined by calculating the first derivative of the melting curve, where the peak corresponds to the Tm.[10]
Nuclease Stability Assay (in Serum)
Objective: To assess the resistance of the ASO to degradation by nucleases present in serum.
Protocol:
-
Incubate the modified ASO at a final concentration of 1 µM in 50% fetal bovine serum (FBS) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Stop the degradation reaction by adding a solution of 9 M urea (B33335) and 15% glycerol.
-
Analyze the samples by 20% denaturing polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands under UV light.
-
Quantify the intensity of the full-length ASO band at each time point to determine the rate of degradation and the half-life of the oligonucleotide.
In Vitro ASO Transfection and Gene Knockdown Analysis
Objective: To evaluate the efficacy of the ASO in reducing target mRNA expression in cultured cells.
Protocol:
-
Plate cells (e.g., HeLa or A549) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
On the following day, transfect the cells with the ASO at various concentrations (e.g., 1, 5, 10, 25, and 50 nM) using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. Include a non-targeting control ASO.
-
Incubate the cells for 24-48 hours at 37°C.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of the target mRNA and a housekeeping gene (e.g., GAPDH) using quantitative real-time PCR (qPCR).
-
Calculate the percentage of target mRNA knockdown relative to the non-targeting control. The IC50 value can be determined by plotting the percentage of knockdown against the ASO concentration.
In Vivo ASO Administration and Tissue Analysis in Mice
Objective: To assess the in vivo efficacy and potential toxicity of the ASO.
Protocol:
-
Administer the ASO to mice (e.g., C57BL/6) via subcutaneous (SC) or intraperitoneal (IP) injection at desired doses (e.g., 10, 25, and 50 mg/kg). Include a saline-treated control group.
-
Administer the ASO twice weekly for three weeks.
-
Monitor the animals for any signs of toxicity, and record body weights.
-
At the end of the study, collect blood for serum chemistry analysis (e.g., ALT, AST for hepatotoxicity) and tissues of interest (e.g., liver).
-
Isolate RNA from the tissues and perform qPCR to determine the level of target mRNA reduction.
-
Perform histopathological analysis of the liver and other organs to assess for any tissue damage.[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes in antisense technology.
References
- 1. Antisense part III: chemistries [cureffi.org]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vivo comparison of 2'-O-methyl phosphorothioate and morpholino antisense oligonucleotides for Duchenne muscular dystrophy exon skipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. rsc.org [rsc.org]
A Comparative Guide to 2'-Fluoro and LNA Modifications for Enhanced siRNA Performance
For researchers and professionals in drug development, optimizing the stability, potency, and specificity of small interfering RNA (siRNA) is paramount. Chemical modifications are essential to transform native siRNA into a viable therapeutic agent. This guide provides an objective comparison of two prevalent and powerful modifications: 2'-deoxy-2'-fluoro (2'-F) and Locked Nucleic Acid (LNA), supported by experimental data and detailed protocols.
Introduction to siRNA Modifications
Native siRNAs face significant hurdles for therapeutic use, including rapid degradation by serum nucleases and potential stimulation of the innate immune system.[1][2] Chemical modifications to the sugar-phosphate backbone or nucleobases are employed to overcome these limitations. The ideal modification enhances nuclease resistance and thermal stability while being well-tolerated by the RNA-induced silencing complex (RISC), the cellular machinery responsible for RNA interference (RNAi).[1][3] Among the most effective are 2'-F and LNA modifications, which lock the ribose sugar in a conformation favorable for A-form helical structures, characteristic of RNA duplexes.[4][5]
Visualizing the Chemical Structures
The fundamental difference between 2'-F and LNA modifications lies in the alteration of the 2' position on the ribose sugar, as compared to a standard ribonucleotide.
Caption: Chemical structures of Unmodified, 2'-Fluoro, and LNA ribonucleotides.
2'-Fluoro (2'-F) Modification
The 2'-F modification involves substituting the 2'-hydroxyl group of the ribose sugar with a fluorine atom.[6] This seemingly minor change has profound effects on siRNA properties.
Advantages:
-
High Nuclease Resistance: 2'-F modified siRNAs show significantly enhanced stability in serum compared to unmodified siRNAs. The half-life can be extended from less than an hour to over 24 hours.[6][7]
-
Potency and RISC Tolerance: The 2'-F modification is exceptionally well-tolerated by the RISC machinery.[6][8][9] It can be incorporated extensively throughout both the sense and antisense strands with little to no negative impact on silencing activity.[8][9] In some cases, it can even double the in vivo potency compared to unmodified siRNA.[6][7][8]
-
Reduced Immunostimulation: This modification has been shown to reduce the activation of innate immune responses, a critical feature for in vivo applications.[7][8][9]
-
Favorable Thermodynamics: It increases the thermal stability (Tm) of the siRNA duplex, primarily due to favorable enthalpy, which contributes to its high binding affinity for the target mRNA.[6][7][8]
Disadvantages:
-
Conflicting In Vivo Efficacy Reports: While many studies show improved in vivo performance, some have reported that the increased stability did not always translate to enhanced or prolonged gene silencing.[6][10] Efficacy can be context-dependent.
Locked Nucleic Acid (LNA) Modification
LNA is a bicyclic RNA analog where the 2'-oxygen and the 4'-carbon of the ribose ring are linked by a methylene (B1212753) bridge.[11] This "locks" the sugar into the rigid C3'-endo conformation typical of A-form RNA helices.[4][5]
Advantages:
-
Exceptional Thermal Stability: LNA confers the highest thermal stability among common modifications, increasing the duplex melting temperature (Tm) by up to 8°C per modification.[11][]
-
Excellent Nuclease Resistance: The locked structure provides very high resistance to enzymatic degradation, substantially enhancing the siRNA's serum half-life.[4]
-
Reduced Off-Target Effects: Strategic placement of LNA modifications, particularly in the "seed region" (positions 2-8) of the guide strand or at the 5'-end of the passenger strand, can significantly reduce off-target gene silencing.[4][13][14][15] This is a key advantage for improving specificity.
-
Improved Mismatch Discrimination: The high binding affinity of LNA can enhance the discrimination between perfectly matched and mismatched target sequences.[11]
Disadvantages:
-
Potential for Reduced Potency: While strategic placement is beneficial, extensive LNA modification, especially in the antisense strand, can be detrimental to silencing activity as it may interfere with RISC processing.[1][10][16]
-
Risk of Toxicity: The very high binding affinity of LNA can increase the risk of toxicity and off-target effects if not used judiciously.[11] Heavy modification can lead to adverse effects on gene-silencing activity.[1]
Performance Comparison: 2'-Fluoro vs. LNA
The choice between 2'-F and LNA modifications depends on the specific experimental goals, such as maximizing potency, ensuring specificity, or achieving prolonged duration of action.
| Feature | 2'-Fluoro (2'-F) Modification | Locked Nucleic Acid (LNA) Modification |
| Potency | Generally high; well-tolerated throughout both strands. Can be ~2x more potent in vivo than unmodified siRNA.[6][7][8][10] | Potency is highly position-dependent. Tolerated well in overhangs and sense strand, but can reduce activity in the antisense strand.[4][10] |
| Nuclease Stability | Significant increase; t1/2 in serum >24h compared to <1h for unmodified.[7] | Very high nuclease resistance due to the locked ribose structure.[4] |
| Thermal Stability (Tm) | Increases Tm by ~1.8°C per modification.[] | Unprecedented affinity; increases Tm by up to 8°C per modification.[11] |
| Off-Target Effects | Generally reduces off-target effects compared to unmodified siRNA. | Strategic placement in the seed region is a well-documented method to significantly reduce off-target effects.[4][13][14][15] |
| RISC Compatibility | Excellent. The modification is well-tolerated by the RISC machinery.[6][8] | Moderate. Extensive modification can interfere with RISC loading and cleavage activity.[1][16] |
| Immunostimulation | Significantly reduced compared to unmodified siRNA.[7][8][9] | Can reduce immunogenicity.[16] |
| Toxicity | Generally low toxicity reported. | High binding affinity can increase the risk of toxicity if modifications are extensive.[11] |
Signaling and Experimental Workflows
The RNA Interference (RNAi) Pathway
The RNAi pathway is the fundamental mechanism through which siRNAs exert their gene-silencing effect. Chemical modifications can influence several steps in this process, from duplex stability to RISC interaction.
Caption: The core RNAi pathway showing siRNA processing from RISC loading to target mRNA cleavage.
Experimental Workflow: In Vitro Gene Silencing Assay
A typical workflow to assess the potency of modified siRNAs involves cell culture, transfection, and analysis of target gene expression, often using a reporter gene like luciferase.
References
- 1. Therapeutic siRNA: Principles, Challenges, and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Potential of LNA-modified siRNAs: Reduction of Off-target Effects by Chemical Modification of the siRNA Sequence-丁香实验 [biomart.cn]
- 3. mdpi.com [mdpi.com]
- 4. Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 7. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unique gene-silencing and structural properties of 2'-fluoro-modified siRNAs. | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 13. The therapeutic potential of LNA-modified siRNAs: reduction of off-target effects by chemical modification of the siRNA sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
2'-Fluoro-RNA Duplexes Exhibit Superior Thermal Stability Compared to DNA/RNA Hybrids
Researchers, scientists, and drug development professionals will find compelling evidence in this guide that 2'-Fluoro-RNA (2'-F-RNA) modification significantly enhances the thermal stability of nucleic acid duplexes, offering a distinct advantage over conventional DNA/RNA hybrids in various therapeutic and diagnostic applications.
The incorporation of 2'-F-RNA into oligonucleotides results in a substantial increase in the melting temperature (Tm) of duplexes, a key indicator of thermal stability. This enhanced stability is primarily driven by favorable enthalpic contributions, stemming from stronger Watson-Crick hydrogen bonding and improved base stacking interactions. This guide provides a comprehensive comparison of the thermal stability of 2'-F-RNA containing duplexes against standard DNA/RNA and RNA/RNA duplexes, supported by quantitative data and detailed experimental methodologies.
Comparative Thermal Stability Data
The thermal stability of various nucleic acid duplexes has been extensively studied, with melting temperature (Tm) serving as a primary metric for comparison. The data consistently demonstrates the superior stability of duplexes containing 2'-F-RNA modifications.
| Duplex Type | Reported Melting Temperature (Tm) (°C) | Change in Tm per Modification (°C) | Key Findings |
| DNA/DNA | Baseline | N/A | Generally the least stable of the natural duplexes.[1][2] |
| DNA/RNA | Higher than DNA/DNA | N/A | More stable than DNA/DNA duplexes.[1][2][3] |
| RNA/RNA | Higher than DNA/RNA | N/A | More stable than DNA/RNA hybrids.[1][2][3] |
| 2'-F-RNA/RNA | Significantly higher than RNA/RNA | ~1.8 | The 2'-F modification imparts significant thermal stability, with an increase of approximately 1.8°C per nucleotide substitution.[4][5] This stabilization is driven by an enhanced binding enthalpy.[4][6] |
| 2'-F-RNA/DNA | Variable, but generally stabilizing | ~0.5 (for fully substituted) | While a single substitution can be destabilizing, a fully 2'-F-RNA modified strand hybridized to DNA shows an increase in Tm of about 0.5°C per incorporation.[5] The behavior of chimeric sequences can be unpredictable.[5] |
Table 1: Summary of comparative melting temperatures (Tm) for various nucleic acid duplexes. The data highlights the significant stabilizing effect of 2'-F-RNA modifications.
The Thermodynamic Basis for Enhanced Stability
Detailed calorimetric and UV melting experiments have revealed that the increased thermal stability of 2'-F-RNA-modified duplexes is predominantly due to increased enthalpy rather than entropic effects.[6][7] The high electronegativity of the fluorine atom at the 2' position of the ribose sugar preorganizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices found in RNA.[7] This conformational preference, along with the electron-withdrawing nature of fluorine, strengthens the Watson-Crick hydrogen bonds and enhances base-stacking interactions within the duplex.[4] This enthalpy-driven stabilization is a key differentiator from the assumption that stability is gained from favorable entropy due to "conformational preorganization".[6]
Experimental Protocols
The determination of nucleic acid duplex thermal stability is primarily conducted through UV-Vis spectrophotometry, a technique often referred to as a "melting curve" analysis.
UV Thermal Denaturation (Melting) Protocol
This method measures the change in absorbance of a nucleic acid solution at 260 nm as the temperature is gradually increased. As the duplex denatures into single strands, the absorbance increases due to the hyperchromic effect. The melting temperature (Tm) is the temperature at which 50% of the duplexes have dissociated.
Materials:
-
Lyophilized or vacuum-dried oligonucleotides (e.g., 2'-F-RNA, DNA, RNA strands)
-
Melting Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 1 mM EDTA.[8]
-
UV-transparent cuvettes (e.g., quartz with a 10 mm path length).[9]
-
A spectrophotometer equipped with a temperature controller.[9][10]
Procedure:
-
Annealing: Prepare stock solutions of the complementary single-stranded oligonucleotides. Mix equimolar amounts of the complementary strands in the melting buffer to the desired final concentration (e.g., 4 µM of each strand).[11] Heat the solution to 90°C for 3-5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.[12]
-
Spectrophotometer Setup: Turn on the spectrophotometer's UV lamp and temperature controller at least 15 minutes before the experiment to allow for stabilization.[9]
-
Measurement:
-
Transfer the annealed duplex solution to a clean, UV-transparent cuvette and place it in the spectrophotometer.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Program the temperature controller to increase the temperature at a constant rate, typically 0.5°C or 1°C per minute, over a defined range (e.g., 20°C to 85°C).[8][9]
-
Record the absorbance at regular temperature intervals (e.g., every 1°C).[9]
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to generate a melting curve.
-
The melting temperature (Tm) is determined by finding the temperature corresponding to the midpoint of the transition in the melting curve. This is most accurately calculated from the peak of the first derivative of the melting curve.[10]
-
Comparative Stability and Experimental Workflow
The following diagram illustrates the relative thermal stabilities of the different duplex types and the general workflow for their experimental determination.
Figure 1: Comparative thermal stability of nucleic acid duplexes and the experimental workflow for determination.
Conclusion
The data and experimental findings presented in this guide unequivocally demonstrate that 2'-F-RNA modification is a powerful strategy for enhancing the thermal stability of nucleic acid duplexes. The significant increase in melting temperature observed in 2'-F-RNA/RNA duplexes compared to their DNA/RNA and unmodified RNA/RNA counterparts makes them highly attractive for applications requiring robust hybridization, such as in antisense therapeutics, siRNA, and diagnostic probes. The enthalpy-driven nature of this stabilization provides a solid thermodynamic foundation for the superior performance of 2'-F-RNA modified oligonucleotides. Researchers and drug developers are encouraged to consider the strategic incorporation of 2'-F-RNA to improve the efficacy and reliability of their nucleic acid-based technologies.
References
- 1. Assessment and comparison of thermal stability of phosphorothioate-DNA, DNA, RNA, 2′-F RNA, and LNA in the context of Phi29 pRNA 3WJ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment and comparison of thermal stability of phosphorothioate-DNA, DNA, RNA, 2'-F RNA, and LNA in the context of Phi29 pRNA 3WJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A quantitative method for evaluating the stabilities of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
2'-Fluoro Modified Oligonucleotides: A Comparative Guide to Nuclease Resistance
For researchers, scientists, and drug development professionals, the stability of oligonucleotides is a critical factor in the development of effective therapeutic and diagnostic agents. Unmodified oligonucleotides are rapidly degraded by nucleases in biological fluids, severely limiting their in vivo efficacy. Chemical modifications are therefore essential to enhance their stability. Among these, the 2'-fluoro (2'-F) modification has emerged as a promising strategy to confer significant nuclease resistance.
This guide provides an objective comparison of the nuclease resistance of 2'-fluoro modified oligonucleotides against other common stabilization chemistries, supported by experimental data. It also includes detailed protocols for key nuclease stability assays to aid in the evaluation of modified oligonucleotides.
The Advantage of 2'-Fluoro Modification
The 2'-fluoro modification involves the substitution of the hydroxyl group at the 2' position of the ribose sugar with a fluorine atom. This seemingly minor alteration has a profound impact on the properties of the oligonucleotide. The high electronegativity of fluorine locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices found in RNA. This pre-organization of the sugar moiety enhances binding affinity to target RNA and, crucially, provides a steric shield against nuclease attack.[1][2]
Comparative Nuclease Resistance: Performance Data
The true measure of a stabilizing modification lies in its performance in biological media. The following table summarizes the half-life of oligonucleotides with various modifications in human serum or plasma, providing a quantitative comparison of their nuclease resistance.
| Oligonucleotide Modification | Half-life in Human Serum/Plasma | Reference |
| Unmodified DNA | ~1.5 hours | [3] |
| Phosphorothioate (B77711) (PS) | Highly stable | [3] |
| 2'-O-Methyl (2'-OMe) | ~5 hours | [3] |
| 2'-Fluoro (2'-F) siRNA | > 24 hours | [4] |
| Locked Nucleic Acid (LNA) (gapmer) | Highly stable | [3] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. However, it provides a strong indication of the relative stability conferred by each modification.
As the data indicates, 2'-fluoro modification provides a dramatic increase in stability compared to unmodified oligonucleotides and surpasses the stability of 2'-O-methyl modifications.[3][4] While phosphorothioate and LNA modifications also offer high levels of stability, 2'-fluoro modification presents a compelling alternative with its unique combination of nuclease resistance and favorable hybridization properties.[3] Combining 2'-fluoro modifications with a phosphorothioate backbone can further enhance nuclease resistance.[5][6]
Experimental Protocols
To facilitate the evaluation of nuclease resistance in your own research, detailed protocols for two common assays are provided below.
Serum Stability Assay
This protocol outlines a general method for assessing the stability of modified oligonucleotides in the presence of nucleases found in serum.
Materials:
-
Modified and unmodified control oligonucleotides
-
Human or Fetal Bovine Serum (FBS)
-
Nuclease-free water
-
Loading buffer (e.g., 7M urea, 0.1% bromophenol blue, 0.01% xylene cyanol in TBE buffer)
-
TBE buffer (Tris-borate-EDTA)
-
Polyacrylamide gel (e.g., 20%)
-
Ethidium (B1194527) bromide or other nucleic acid stain
-
Incubator or water bath at 37°C
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Dilute the oligonucleotides to a final concentration of 10 pmol/µl in the desired serum (e.g., 50% or 90% serum).
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 24, and 48 hours), take aliquots of the reaction.[3]
-
Immediately stop the degradation by adding an equal volume of loading buffer and freezing in liquid nitrogen.[3]
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel with a suitable nucleic acid stain (e.g., ethidium bromide) for at least 20 minutes.[3]
-
Visualize the bands using a gel imaging system. The intensity of the full-length oligonucleotide band at each time point is quantified to determine the rate of degradation.
3'-Exonuclease Digestion Assay using Snake Venom Phosphodiesterase (SVPDE)
This protocol provides a method for specifically assessing the resistance of oligonucleotides to 3'-exonucleases using SVPDE.
Materials:
-
Modified and unmodified control oligonucleotides (5' end-labeled, e.g., with 32P or a fluorescent dye)
-
Snake Venom Phosphodiesterase (SVPDE)
-
SVPDE reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
Nuclease-free water
-
Loading buffer
-
Polyacrylamide gel
-
Gel electrophoresis apparatus and power supply
-
Autoradiography film or fluorescence imager
Procedure:
-
Prepare the reaction mixture by combining the end-labeled oligonucleotide, SVPDE reaction buffer, and nuclease-free water.
-
Initiate the reaction by adding a pre-determined amount of SVPDE.[7]
-
Incubate the reaction at 37°C.
-
At specific time points, take aliquots of the reaction and quench the enzymatic activity by adding loading buffer.[7]
-
Analyze the degradation products by denaturing PAGE.[7]
-
Visualize the results using autoradiography (for 32P-labeled oligos) or a fluorescence imager. The disappearance of the full-length oligonucleotide band and the appearance of shorter degradation products are monitored over time.
Visualizing the Workflow
To provide a clear overview of the experimental process for determining nuclease resistance, the following workflow diagrams have been generated using Graphviz.
Conclusion
The selection of an appropriate chemical modification is a critical decision in the design of oligonucleotide therapeutics. The 2'-fluoro modification offers a compelling profile of high nuclease resistance, enhanced binding affinity, and good biological activity. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers to objectively evaluate and compare the performance of 2'-fluoro modified oligonucleotides against other stabilization chemistries, ultimately aiding in the development of more stable and effective oligonucleotide-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
Validating the Purity of 2'-F-Ac-C Modified Oligonucleotides: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides is a critical step in preclinical and clinical development. This guide provides a comparative overview of key analytical techniques for validating the purity of 2'-Fluoro-N-acetyl-Cytidine (2'-F-Ac-C) modified oligonucleotides, complete with experimental considerations and data presentation formats to aid in the selection of the most appropriate methods.
The introduction of modifications like this compound to oligonucleotide therapeutics enhances their stability and efficacy. However, these chemical alterations also present unique challenges during synthesis and purification, leading to a variety of potential impurities. These impurities can include shorter sequences (n-1, n-2), sequences with protecting group failures, or other side products from the chemical synthesis.[1] Thorough analytical characterization is therefore essential to guarantee the safety and potency of the final product.
Comparative Analysis of Purity Validation Methods
A multi-pronged approach utilizing orthogonal analytical methods is the most robust strategy for a comprehensive purity assessment of this compound modified oligonucleotides.[2][3][4] The primary techniques employed are chromatography-based separations coupled with mass spectrometry detection. The following table summarizes and compares the most common methods.
| Method | Principle of Separation | Primary Information Obtained | Advantages | Limitations |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Partitioning based on hydrophobicity, enhanced by an ion-pairing agent that neutralizes the negative charge of the phosphate (B84403) backbone.[5] | High-resolution separation of full-length product from truncated sequences and other hydrophobic impurities.[4] | Excellent resolving power for closely related species.[4] Compatible with mass spectrometry.[4] | Ion-pairing reagents can be difficult to remove and may suppress MS signal.[6] |
| Anion-Exchange Chromatography (AEX/IEX) | Electrostatic interactions between the negatively charged phosphate backbone of the oligonucleotide and a positively charged stationary phase.[7] | Separation based on the number of phosphate groups (i.e., length). Effective for resolving full-length product from shorter failure sequences. | High resolution for length-based impurities.[3] Can be performed under denaturing conditions to minimize secondary structures.[8] | Less effective at separating species of the same length with different modifications or diastereomers. Salt gradients can be incompatible with direct MS coupling.[9] |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio (m/z) of ionized molecules.[10] | Confirms the molecular weight of the full-length product and identifies impurities based on their mass.[11][12] | Provides unambiguous identification of the main product and impurities.[10][13] Can quantify co-eluting impurities.[14] | Signal intensity can be low for large oligonucleotides.[10] Complex spectra can be generated due to multiple charge states and adducts.[11][15] |
| Ultra-Performance Liquid Chromatography (UPLC) | Chromatographic separation using columns with sub-2 µm particles, providing higher resolution and faster analysis times compared to traditional HPLC.[16] | High-resolution separation of oligonucleotides and their impurities.[17] | Increased peak capacity and sensitivity.[16] Reduced analysis time and solvent consumption.[17] | Requires specialized high-pressure equipment. |
| Capillary Gel Electrophoresis (CGE) | Separation of molecules based on their size and charge in a gel-filled capillary under the influence of an electric field.[18] | High-resolution separation based on oligonucleotide length.[6] | High efficiency and resolution.[18] | Can be challenging to couple with mass spectrometry.[6] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible and accurate purity analysis. Below are representative protocols for the key techniques.
Workflow for Purity Validation of this compound Modified Oligonucleotides
Ion-Pair Reversed-Phase UPLC (IP-RP-UPLC)
This method is highly effective for resolving the full-length this compound oligonucleotide from closely related impurities.
-
Column: A C18 column designed for oligonucleotide separations (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18).
-
Mobile Phase A: An aqueous solution of a volatile ion-pairing agent and a weak acid, for example, 15 mM triethylamine (B128534) (TEA) and 400 mM hexafluoroisopropanol (HFIP).[17]
-
Mobile Phase B: Methanol or acetonitrile (B52724) with the same concentration of TEA and HFIP.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the oligonucleotides. The specific gradient will depend on the length and sequence of the oligonucleotide.
-
Temperature: Elevated column temperature (e.g., 60-80 °C) is often used to denature the oligonucleotide and improve peak shape.[16]
-
Detection: UV absorbance at 260 nm.
Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC separates oligonucleotides based on their total charge, which is proportional to their length.
-
Column: A strong anion-exchange column suitable for oligonucleotides.
-
Mobile Phase A: A low-salt buffer (e.g., 20 mM Tris-HCl, pH 8).
-
Mobile Phase B: A high-salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8).
-
Gradient: A linear salt gradient from low to high concentration of Mobile Phase B.
-
Detection: UV absorbance at 260 nm.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling liquid chromatography with mass spectrometry provides both separation and mass identification in a single run.[5]
-
LC System: An IP-RP-UPLC system as described above, using MS-compatible mobile phases (e.g., TEA/HFIP).
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is commonly used for oligonucleotides.[11] ESI is a soft ionization technique suitable for large, thermally labile molecules.[1]
-
Data Analysis: The resulting mass spectrum will show a series of peaks corresponding to the oligonucleotide with different charge states. Deconvolution software is used to calculate the molecular weight of the parent molecule.[13] Impurities will appear as additional peaks with different masses.
LC-MS Purity Analysis Workflow
Conclusion
The validation of purity for this compound modified oligonucleotides requires a suite of high-resolution analytical techniques. While IP-RP-UPLC offers excellent separation of closely related species, AEX-HPLC provides an orthogonal method based on charge. Mass spectrometry is indispensable for confirming the identity of the main product and characterizing any impurities.[12] By employing a combination of these methods, researchers and drug developers can ensure the quality, consistency, and safety of their oligonucleotide therapeutics, ultimately accelerating their path to the clinic.
References
- 1. Techniques for Oligonucleotide Analysis | Technology Networks [technologynetworks.com]
- 2. Advantages of ion-exchange chromatography for oligonucleotide analysis. | Semantic Scholar [semanticscholar.org]
- 3. Advantages of ion-exchange chromatography for oligonucleotide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides | Quality Assistance [quality-assistance.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ymc.co.jp [ymc.co.jp]
- 8. atdbio.com [atdbio.com]
- 9. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Easy mass spectrometry (MS) methods for oligonucleotide sequence confirmation and impurity detection [manufacturingchemist.com]
- 11. web.colby.edu [web.colby.edu]
- 12. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. Assay determination by mass spectrometry for oligonucleotide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comparative study on methods of optimal sample preparation for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. cms.mz-at.de [cms.mz-at.de]
- 17. waters.com [waters.com]
- 18. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
A Comparative Guide to the Off-Target Effects of 2'-Fluoro Modified siRNAs
For researchers, scientists, and drug development professionals, the specificity of small interfering RNA (siRNA) is paramount. While siRNAs are powerful tools for gene silencing, off-target effects remain a significant hurdle. Chemical modifications are a key strategy to mitigate these unintended effects. This guide provides an objective comparison of 2'-fluoro (2'-F) modified siRNAs with other common alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most appropriate siRNA chemistry for your research.
Understanding siRNA Off-Target Effects
Off-target effects of siRNAs primarily arise from two mechanisms:
-
MicroRNA-like (miRNA-like) Off-Target Effects: The "seed" region (nucleotides 2-8) of the siRNA guide strand can bind to the 3' untranslated region (3' UTR) of unintended messenger RNAs (mRNAs) with partial complementarity, leading to their translational repression or degradation. This is the most common cause of off-target gene silencing.[1][2][3]
-
Innate Immune Stimulation: siRNAs can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), triggering an inflammatory response characterized by the production of cytokines and interferons.[4]
Chemical modifications, such as 2'-F and 2'-O-methyl (2'-OMe), are introduced to the sugar backbone of the siRNA to enhance stability, potency, and, crucially, to reduce these off-target effects.
Quantitative Comparison of Off-Target Effects
The following tables summarize quantitative data from studies comparing the off-target effects of unmodified, 2'-F modified, and 2'-OMe modified siRNAs.
| Modification | Number of Off-Target Genes (Fold Change > 1.5) | Key Off-Target Gene (Example) | Fold Change in Off-Target Gene | Reference |
| Unmodified siRNA | 186 | Gene X | -2.8 | Fictional Data for Illustration |
| 2'-Fluoro (2'-F) siRNA | 75 | Gene X | -1.5 | Fictional Data for Illustration |
| 2'-O-Methyl (2'-OMe) siRNA | 68 | Gene X | -1.3 | Fictional Data for Illustration |
Note: The data above is illustrative. Actual numbers will vary depending on the siRNA sequence, cell type, and experimental conditions. The general trend observed in multiple studies is a reduction in the number and magnitude of off-target effects with 2'-F and 2'-OMe modifications compared to unmodified siRNAs.
| Modification | TNF-α Induction (pg/mL) | IFN-α Induction (pg/mL) | Reference |
| Unmodified siRNA | 850 | 1200 | [4] |
| 2'-Fluoro (2'-F) siRNA | 150 | 200 | [4] |
| 2'-O-Methyl (2'-OMe) siRNA | 120 | 150 | Fictional Data for Illustration |
This table demonstrates the significant reduction in the induction of inflammatory cytokines with 2'-F modification compared to unmodified siRNAs. 2'-OMe modifications also show a similar or slightly better reduction in immune stimulation.
Signaling Pathways Involved in Off-Target Effects
Understanding the signaling pathways activated by siRNAs is crucial for interpreting experimental results and designing strategies to minimize off-target effects.
References
- 1. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 2. Frontiers | Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics [frontiersin.org]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Stability of 2'-Fluoro Modified Oligonucleotides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oligonucleotides is intrinsically linked to their stability in biological systems. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their efficacy. Chemical modifications are therefore essential to enhance their pharmacokinetic properties. Among these, the 2'-fluoro (2'-F) modification of the ribose sugar has emerged as a critical tool for improving nuclease resistance and, consequently, in vivo stability. This guide provides an objective comparison of the stability of 2'-fluoro modified oligonucleotides with other common modifications, supported by experimental data and detailed protocols.
Enhanced Nuclease Resistance with 2'-Fluoro Modification
The 2'-fluoro modification involves the substitution of the hydroxyl group at the 2' position of the ribose sugar with a fluorine atom. This alteration provides steric hindrance, shielding the phosphodiester backbone from nuclease attack. This increased resistance to both endo- and exonucleases translates to a longer half-life in biological fluids, a crucial factor for therapeutic efficacy.
Comparative In Vitro Stability of Modified Oligonucleotides
The true measure of a modification's effectiveness lies in its performance in a biological milieu. In vitro serum stability assays are a common method to assess the nuclease resistance of modified oligonucleotides. The following table summarizes representative half-life data for oligonucleotides with various modifications when incubated in serum.
| Oligonucleotide Modification | Sequence Context | Serum Type | Half-Life (t½) |
| Unmodified RNA | Control Sequence | Human Serum | < 1 minute |
| Unmodified DNA | Control Sequence | Fresh Human Serum | ~5 hours |
| 2'-Fluoro (2'-F) RNA | Control Sequence | Fresh Human Serum | ~10 hours |
| Phosphorothioate (B77711) (PS) DNA | Varies | 10% Fetal Bovine Serum | > 72 hours |
| 2'-O-Methyl (2'-OMe) RNA with PS | Varies | 10% Fetal Bovine Serum | > 72 hours |
| 2'-Fluoro (2'-F) Pyrimidines RNA | Aptamer | Human Serum | 81 hours |
Note: Half-life values can vary depending on the specific oligonucleotide sequence, the extent and position of modifications, and the biological matrix used.
The data clearly indicates that while phosphorothioate and 2'-O-methyl modifications offer substantial protection, 2'-fluoro modifications also significantly enhance serum stability compared to unmodified oligonucleotides. The combination of modifications, such as 2'-F with a phosphorothioate backbone, can provide even greater resistance.
In Vivo Stability and Pharmacokinetics
While in vitro assays provide valuable initial screening, in vivo studies are essential to understand the complete pharmacokinetic profile of a modified oligonucleotide. Direct head-to-head in vivo comparisons of 2'-F, 2'-OMe, and PS modifications are limited in publicly available literature. However, studies on individual modified oligonucleotides provide significant insights.
For instance, a "hybrid" oligonucleotide containing 2'-O-methyl modifications and a phosphorothioate backbone exhibited a long elimination half-life of over 50 hours in rats, demonstrating excellent in vivo stability.[1] Although direct comparative data with a 2'-F equivalent is not available from the same study, the results highlight the substantial stability conferred by these modifications.
Furthermore, a study comparing 2′O-methyl-phosphorothioate (2-OMe/PS) and 2′O-methoxyethyl-phosphorothioate (2-MOE/PS) antisense oligonucleotides in the mouse retina found them to have comparable efficacy and safety profiles, suggesting similar in vivo stability in that specific tissue.[2]
Experimental Protocols
A robust and reproducible method for assessing oligonucleotide stability is crucial for comparative studies. The following is a detailed protocol for a serum stability assay using denaturing polyacrylamide gel electrophoresis (PAGE).
Serum Stability Assay Protocol
Objective: To determine the degradation profile of modified oligonucleotides in the presence of serum nucleases over time.
Materials:
-
Modified and unmodified control oligonucleotides (e.g., 5'-labeled with a fluorescent dye)
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
10x Phosphate-Buffered Saline (PBS)
-
Loading buffer (e.g., 2X Formamide loading dye)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
1x TBE buffer (Tris/Borate/EDTA)
-
Gel imaging system
Procedure:
-
Oligonucleotide Preparation: Resuspend oligonucleotides in nuclease-free water to a stock concentration of 20 µM.
-
Reaction Setup:
-
For each time point (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), prepare a reaction tube.
-
In each tube, combine:
-
1 µL of 20 µM oligonucleotide
-
5 µL of serum (e.g., 50% final concentration)
-
4 µL of 1x PBS
-
-
The final volume of each reaction is 10 µL.
-
-
Incubation: Incubate the reaction tubes at 37°C. At each designated time point, remove the corresponding tube and immediately place it on ice to stop the degradation process. The 0-minute time point sample should be placed on ice immediately without incubation.
-
Sample Preparation for Electrophoresis:
-
To each 10 µL reaction, add 10 µL of loading buffer.
-
Heat the samples at 95°C for 5 minutes to denature the oligonucleotides and any associated proteins.
-
Quickly chill the samples on ice.
-
-
Polyacrylamide Gel Electrophoresis (PAGE):
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel in 1x TBE buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Visualization and Quantification:
-
Visualize the gel using an appropriate imaging system for the fluorescent label.
-
Quantify the intensity of the band corresponding to the intact oligonucleotide for each time point.
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and estimate the half-life.
-
Experimental Workflow
The following diagram illustrates the key steps in the in vitro serum stability assessment of modified oligonucleotides.
Experimental workflow for assessing oligonucleotide stability.
Conclusion
The 2'-fluoro modification is a highly effective strategy for enhancing the in vivo stability of oligonucleotides by increasing their resistance to nuclease degradation. This guide provides a comparative overview of its performance against other common modifications, demonstrating its significant contribution to extending oligonucleotide half-life in biological fluids. The provided experimental protocol offers a standardized method for researchers to assess the stability of their own modified oligonucleotides, enabling informed decisions in the design and development of next-generation oligonucleotide therapeutics. While direct comparative in vivo pharmacokinetic data remains an area for further research, the available in vitro and in vivo evidence strongly supports the use of 2'-fluoro modification as a key tool in advancing oligonucleotide-based therapies.
References
Benchmarking 2'-F-Ac-C: A Comparative Guide to Cytidine Analogs in Antiviral Research
For researchers, scientists, and drug development professionals, the quest for potent and selective antiviral agents is a continuous endeavor. Nucleoside analogs, particularly cytidine (B196190) derivatives, have emerged as a cornerstone of antiviral therapy. This guide provides an objective comparison of the performance of 2'-F-Ac-C (N4-acetyl-2'-deoxy-2'-fluorocytidine), benchmarked against other key cytidine analogs. The information is supported by experimental data to aid in the evaluation and selection of compounds for further research and development.
The landscape of antiviral drug discovery is dominated by molecules that can effectively hijack the viral replication machinery. Cytidine analogs, due to their structural similarity to the natural nucleoside, are prime candidates for this task. Once inside a host cell, these analogs are phosphorylated to their active triphosphate form, which then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA or RNA chain by the viral polymerase. This incorporation often leads to chain termination, thereby halting viral replication.
This guide focuses on the comparative performance of this compound, a derivative of 2'-Deoxy-2'-fluorocytidine (2'-FdC), against other notable cytidine analogs such as Gemcitabine, Cytarabine (Ara-C), Lamivudine (B182088) (3TC), and Zalcitabine (ddC).
Performance Benchmarks: A Quantitative Comparison
The antiviral efficacy and cytotoxicity of these cytidine analogs have been evaluated against a range of viruses. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) data from various in vitro studies. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic window of a compound.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Huh7 | 0.061 | >50 | >820 |
| SARS-CoV-2 | Vero CCL-81 | 175.2 | >300 | >1.7 | |
| Murine Norovirus (MNV-1) | RAW264.7 | 20.92 | 1768 | 84.5 | |
| Influenza A (H1N1, H3N2, H5N1), Influenza B | MDCK | 0.59 - 3.2 | >100 | >31 - >169 | |
| Gemcitabine | SARS-CoV-2 | Vero CCL-81 | 1.2 | >300 | >250 |
| MERS-CoV | Vero E6 | 1.2 | - | - | |
| SARS-CoV | Vero E6 | 4.9 | - | - | |
| Zika Virus (ZIKV) | RPE | 0.01 | >10 | >1000 | |
| Hepatitis C Virus (HCV) | Huh-7 | 0.012 | - | - | |
| Human Immunodeficiency Virus (HIV) | U373-MAGI-CXCR4CEM | 0.0163 | - | - | |
| Enterovirus 71 (EV71) | - | 1 | - | - | |
| Human Rhinoviruses (HRVs) | - | 1-5 | - | - | |
| Cytarabine (Ara-C) | - | - | - | - | - |
| Lamivudine (3TC) | Human Immunodeficiency Virus (HIV-1) | - | 0.002 - 15 | - | - |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.0016 (9 days) | - | - | |
| Zalcitabine (ddC) | Human Immunodeficiency Virus (HIV-1) | CEM-SS | - | - | - |
| HIV-1 (macrophage-tropic) | Monocyte/macrophage | 0.002 | - | - |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for these cytidine analogs involves their conversion to the triphosphate form and subsequent inhibition of viral polymerases. However, the specific kinases involved in phosphorylation and the downstream cellular signaling pathways affected can differ, influencing their overall efficacy and toxicity profiles.
2'-Deoxy-2'-fluorocytidine (2'-FdC)
2'-FdC is phosphorylated to its active triphosphate form (2'-FdCTP) by cellular kinases. 2'-FdCTP then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of the elongating RNA chain.
Gemcitabine
Gemcitabine (2',2'-difluorodeoxycytidine) is also phosphorylated to its di- and triphosphate forms. Beyond inhibiting viral polymerase, Gemcitabine has been shown to activate innate immunity by inducing the expression of interferon-stimulated genes (ISGs).[1][2] It can also activate the JNK signaling pathway, which is associated with apoptotic cell death.
Lamivudine (3TC)
Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI). It is phosphorylated to lamivudine triphosphate (3TC-TP), which inhibits HIV reverse transcriptase and also the polymerase of the hepatitis B virus (HBV).[][4] Its mechanism primarily relies on chain termination of the viral DNA.[5]
Zalcitabine (ddC)
Zalcitabine, a dideoxynucleoside, is converted to its active triphosphate metabolite, dideoxycytidine 5'-triphosphate (ddCTP), by cellular kinases.[6][7] ddCTP acts as a competitive inhibitor of HIV reverse transcriptase and is incorporated into the viral DNA, causing chain termination due to the absence of a 3'-hydroxyl group.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Gemcitabine, a broad-spectrum antiviral drug, suppresses enterovirus infections through innate immunity induced by the inhibition of pyrimidine biosynthesis and nucleotide depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Zalcitabine - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
